2-Diethoxymethyl adenosine
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
分子式 |
C23H31N5O10 |
|---|---|
分子量 |
537.5 g/mol |
IUPAC 名称 |
[(2R,3R,4R,5R)-5-[6-acetamido-2-(diethoxymethyl)purin-9-yl]-3,4-diacetyloxyoxolan-2-yl]methyl acetate |
InChI |
InChI=1S/C23H31N5O10/c1-7-33-23(34-8-2)20-26-19(25-11(3)29)16-21(27-20)28(10-24-16)22-18(37-14(6)32)17(36-13(5)31)15(38-22)9-35-12(4)30/h10,15,17-18,22-23H,7-9H2,1-6H3,(H,25,26,27,29)/t15-,17-,18-,22-/m1/s1 |
InChI 键 |
GVGFLODOTAQVKV-UVLLPENVSA-N |
产品来源 |
United States |
Foundational & Exploratory
Unveiling the Enigmatic Mechanism of 2-Diethoxymethyl Adenosine: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Diethoxymethyl adenosine (B11128) is identified as a synthetic analog of the endogenous nucleoside adenosine. While specific, in-depth research on the mechanism of action of 2-Diethoxymethyl adenosine is not extensively detailed in publicly available literature, its classification as an adenosine analog provides a foundational framework for understanding its potential pharmacological activities. Adenosine analogs are a broad class of compounds known to exert significant effects on various physiological and pathological processes, primarily through interaction with adenosine receptors and interference with nucleic acid metabolism. This guide synthesizes the general mechanisms attributed to adenosine analogs to postulate the likely modes of action for this compound, highlighting its potential as a smooth muscle vasodilator and an anti-cancer agent.
Introduction to Adenosine and its Analogs
Adenosine is a ubiquitous purine (B94841) nucleoside that plays a crucial role in numerous cellular processes.[1][2] It is a fundamental component of adenosine triphosphate (ATP), the primary energy currency of the cell, and a building block for nucleic acids.[1][2] Beyond these fundamental roles, adenosine acts as a signaling molecule by activating four subtypes of G protein-coupled receptors: A1, A2A, A2B, and A3.[3] These receptors are widely distributed throughout the body and are involved in regulating a vast array of physiological functions, including cardiovascular homeostasis, inflammation, and neurotransmission.[3]
Adenosine analogs, such as this compound, are structurally modified versions of adenosine. These modifications are designed to alter the compound's affinity and selectivity for different adenosine receptor subtypes or to confer other biological activities, such as the ability to act as a nucleoside antimetabolite.[4][5]
Postulated Mechanisms of Action for this compound
Based on its classification as an adenosine analog, the mechanism of action of this compound can be hypothesized to follow one or more of the pathways described below.
Interaction with Adenosine Receptors
The primary mechanism of action for many adenosine analogs involves their interaction with adenosine receptors. The substitution at the 2-position of the purine ring, as in this compound, can significantly influence the compound's binding affinity and selectivity for the different receptor subtypes.[3]
-
Vasodilation: Adenosine analogs are well-documented as smooth muscle vasodilators.[4][6] This effect is often mediated through the activation of A2A and A2B adenosine receptors on vascular smooth muscle cells, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels and subsequent relaxation of the muscle tissue.[1]
-
Anti-inflammatory Effects: Activation of A2A and A3 receptors can have potent anti-inflammatory effects by modulating the function of various immune cells.
-
Neuromodulation: A1 and A2A receptors are highly expressed in the central nervous system and play critical roles in regulating neuronal activity.
The specific receptor binding profile of this compound would need to be determined experimentally to confirm its precise effects.
Nucleoside Antimetabolite Activity
As a nucleoside analog, this compound has the potential to interfere with nucleic acid synthesis and repair, a mechanism commonly exploited in cancer chemotherapy.[4][5]
-
Inhibition of DNA Synthesis: The analog could be phosphorylated intracellularly to its triphosphate form, which can then be incorporated into growing DNA chains. This incorporation can lead to chain termination or the creation of dysfunctional DNA, ultimately triggering apoptosis (programmed cell death).[4]
-
Enzyme Inhibition: The modified nucleoside could also act as an inhibitor of enzymes crucial for DNA and RNA synthesis, such as DNA polymerases or ribonucleotide reductase.
The potential for this compound to act as a nucleoside antimetabolite positions it as a candidate for investigation in oncology.[6][7]
Potential Signaling Pathways
The signaling pathways activated by this compound would depend on its specific molecular targets. Below are generalized diagrams of potential pathways based on the known actions of adenosine analogs.
References
- 1. CV Pharmacology | Adenosine [cvpharmacology.com]
- 2. Adenosine - Wikipedia [en.wikipedia.org]
- 3. Adenosine: Synthetic Methods of Its Derivatives and Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Design, Synthesis, and Biological Activity of l-1′-Homologated Adenosine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
The Cellular Journey of 2-Diethoxymethyl Adenosine: A Technical Guide to Uptake and Metabolism
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Diethoxymethyl adenosine (B11128) is a synthetic analog of the endogenous nucleoside adenosine. Like many nucleoside analogs, its therapeutic potential is intrinsically linked to its ability to enter target cells and undergo metabolic activation or degradation. Understanding these processes is critical for predicting its efficacy, potential resistance mechanisms, and overall pharmacological profile. This technical guide synthesizes the current understanding of adenosine analog transport and metabolism to provide a framework for the investigation of 2-Diethoxymethyl adenosine.
Cellular Uptake: Crossing the Membrane Barrier
The cellular uptake of adenosine and its analogs is a mediated process, primarily facilitated by two major families of nucleoside transporters: Equilibrative Nucleoside Transporters (ENTs) and Concentrative Nucleoside Transporters (CNTs).[1][2][3]
-
Equilibrative Nucleoside Transporters (ENTs): These transporters facilitate the bidirectional movement of nucleosides down their concentration gradient.
-
Concentrative Nucleoside Transporters (CNTs): These are sodium-dependent co-transporters that actively transport nucleosides into the cell against their concentration gradient.[3]
The specific transporter(s) involved in the uptake of this compound would determine its tissue distribution and cellular accumulation.
Table 1: General Characteristics of Nucleoside Transporters
| Transporter Family | Driving Force | Substrate Affinity (for Adenosine) | Key Isoforms |
| ENTs | Concentration Gradient | Micromolar range | ENT1, ENT2 |
| CNTs | Sodium Gradient | Low to high micromolar range | CNT1, CNT2, CNT3 |
Intracellular Metabolism: Activation and Catabolism
Once inside the cell, this compound is expected to be a substrate for the same enzymatic pathways that metabolize endogenous adenosine. The metabolic fate of the analog is a critical determinant of its biological activity.
Anabolic Pathway: The Activation Route
The primary activation pathway for many adenosine analogs is phosphorylation, catalyzed by adenosine kinase (ADK), to form the corresponding 5'-monophosphate derivative.[4][5][6][7] This is often the rate-limiting step in the anabolic cascade. The monophosphate can be further phosphorylated by other cellular kinases to the di- and triphosphate forms. The triphosphate analog can then potentially be incorporated into nucleic acids or interfere with other ATP-dependent cellular processes.
Catabolic Pathway: The Inactivation Route
Alternatively, adenosine analogs can be inactivated through deamination by adenosine deaminase (ADA), which converts adenosine to inosine.[1][4][7] The susceptibility of this compound to deamination would depend on how the 2-position modification affects its recognition by ADA. Modifications at the 2-position of the purine (B94841) ring have been shown to influence the interaction with adenosine receptors and metabolic enzymes.[8][9]
The balance between the kinase- and deaminase-mediated pathways is a crucial factor in determining the intracellular concentration of the active triphosphate form and, consequently, the analog's potency.
Signaling Pathways and Experimental Workflows
Generalized Metabolic Pathway of an Adenosine Analog
Caption: Generalized metabolic pathway of an adenosine analog.
Experimental Workflow for Studying Cellular Uptake
Caption: Experimental workflow for cellular uptake studies.
Experimental Workflow for Studying Metabolism
Caption: Experimental workflow for metabolism studies.
Experimental Protocols
The following are generalized protocols that can be adapted to study the cellular uptake and metabolism of this compound.
Protocol: Cellular Uptake Assay
Objective: To determine the kinetics of this compound uptake into cultured cells.
Materials:
-
Cultured cells of interest
-
Radiolabeled [³H]- or [¹⁴C]-2-Diethoxymethyl adenosine
-
Cell culture medium
-
Phosphate-buffered saline (PBS), ice-cold
-
Cell lysis buffer
-
Scintillation cocktail and vials
-
Scintillation counter
Methodology:
-
Seed cells in multi-well plates and grow to desired confluency.
-
Wash cells with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution).
-
Initiate uptake by adding transport buffer containing a range of concentrations of radiolabeled this compound.
-
Incubate for a short, defined period (e.g., 1-5 minutes) at 37°C. To determine initial uptake rates, this time should be in the linear range of uptake.
-
Terminate uptake by rapidly aspirating the uptake solution and washing the cells three times with ice-cold PBS.
-
Lyse the cells with lysis buffer.
-
Transfer the cell lysate to a scintillation vial, add scintillation cocktail, and measure radioactivity using a scintillation counter.
-
Determine the protein concentration of the lysate for normalization.
-
Calculate the uptake rate and perform kinetic analysis (e.g., Michaelis-Menten) to determine Vmax and Km.
Protocol: Intracellular Metabolism Analysis
Objective: To identify and quantify the intracellular metabolites of this compound.
Materials:
-
Cultured cells of interest
-
Radiolabeled [³H]- or [¹⁴C]-2-Diethoxymethyl adenosine
-
Cell culture medium
-
Perchloric acid or other extraction solvent
-
High-Performance Liquid Chromatography (HPLC) system with a radiodetector
-
Thin-Layer Chromatography (TLC) plates and developing solvents
-
Standards for potential metabolites (if available)
Methodology:
-
Seed cells and grow to the desired confluency.
-
Incubate cells with radiolabeled this compound for various time points (e.g., 0.5, 1, 2, 4 hours).
-
At each time point, wash the cells with ice-cold PBS and extract the intracellular contents with cold perchloric acid.
-
Neutralize the extracts and centrifuge to remove precipitated proteins.
-
Analyze the supernatant by HPLC or TLC.
-
HPLC: Use a suitable column (e.g., reverse-phase C18) and a gradient elution to separate the parent compound from its potential phosphorylated and deaminated metabolites. Monitor the eluate with a UV detector and an in-line radiodetector.
-
TLC: Spot the extracts onto a TLC plate and develop with an appropriate solvent system to separate the parent compound and metabolites. Visualize the radioactive spots by autoradiography or phosphorimaging.
-
-
Quantify the amount of radioactivity in each peak (HPLC) or spot (TLC) to determine the relative abundance of each metabolite over time.
-
If possible, confirm the identity of metabolites by co-elution with standards or by mass spectrometry.
Conclusion
The cellular uptake and metabolism of this compound are pivotal to its pharmacological activity. Based on the extensive research on adenosine analogs, it is anticipated that its cellular entry is mediated by nucleoside transporters and its intracellular fate is determined by the interplay between adenosine kinase and adenosine deaminase. The provided conceptual framework, diagrams, and experimental protocols offer a robust starting point for the detailed investigation of this specific adenosine analog, paving the way for its potential development as a therapeutic agent. Future studies should focus on empirically determining these parameters to build a comprehensive understanding of its mechanism of action.
References
- 1. Adenosine metabolism – emerging concepts for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Adenosine transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Who Is Who in Adenosine Transport [frontiersin.org]
- 4. mdpi.com [mdpi.com]
- 5. Research Portal [scholarship.libraries.rutgers.edu]
- 6. Adenosine uptake, transport, and metabolism in human erythrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. CV Pharmacology | Adenosine [cvpharmacology.com]
- 8. 2-Substitution of N6-Benzyladenosine-5′-uronamides Enhances Selectivity for A3 Adenosine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Recent developments in adenosine receptor ligands and their potential as novel drugs - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Anticipated In Vitro Effects of 2-Substituted Adenosine Analogs on Cell Lines
Introduction to Adenosine (B11128) and its Analogs in Cellular Signaling
Adenosine is a ubiquitous purine (B94841) nucleoside that plays a critical role in various physiological and pathological processes.[1][2] Its effects are mediated through interaction with four G protein-coupled adenosine receptor subtypes (A1, A2A, A2B, and A3) and via intracellular mechanisms following its transport into the cell.[1][3] Modifications at the C-2 position of the adenine (B156593) ring have led to the development of numerous analogs with diverse pharmacological properties, including anti-cancer, anti-inflammatory, and neuro-modulatory effects. These analogs often exhibit altered receptor selectivity and metabolic stability compared to adenosine.
Anticipated In Vitro Effects on Cell Lines
Based on studies of related compounds, 2-substituted adenosine analogs are expected to modulate several key cellular processes, including proliferation, apoptosis, and cell signaling.
Cytotoxicity and Anti-proliferative Effects
Many adenosine analogs demonstrate significant cytotoxic and anti-proliferative activity against various cancer cell lines. This is a crucial area of investigation for potential anti-neoplastic agents.
Table 1: Cytotoxic Activity of 2-Substituted Adenosine Analogs in Various Cell Lines
| Compound | Cell Line | Assay | Endpoint | Result (IC50) | Reference |
| 2-chloro-adenosine | Human astrocytoma (ADF) | Not Specified | Apoptosis | Time and concentration-dependent | [4] |
| 2-chloro-2'-deoxy-adenosine | Human astrocytoma (ADF) | Not Specified | Apoptosis | Time and concentration-dependent | [4] |
| 7-benzyl-9-deazaadenosine | L1210 leukemia | Not Specified | Cytotoxicity | 0.07 µM | [5] |
| P388 leukemia | Not Specified | Cytotoxicity | 0.1 µM | [5] | |
| CCRF-CEM lymphoblastic leukemia | Not Specified | Cytotoxicity | 0.2 µM | [5] | |
| B16F10 melanoma | Not Specified | Cytotoxicity | 1.5 µM | [5] | |
| 7-methyl-9-deazaadenosine | L1210 leukemia | Not Specified | Cytotoxicity | 0.4 µM | [5] |
| P388 leukemia | Not Specified | Cytotoxicity | 0.7 µM | [5] | |
| CCRF-CEM lymphoblastic leukemia | Not Specified | Cytotoxicity | 0.3 µM | [5] | |
| B16F10 melanoma | Not Specified | Cytotoxicity | 1.5 µM | [5] | |
| 2-fluoro-9-deazaadenosine | L1210 leukemia | Not Specified | Cytotoxicity | 1.5 µM | [5] |
| P388 leukemia | Not Specified | Cytotoxicity | 0.9 µM | [5] | |
| CCRF-CEM lymphoblastic leukemia | Not Specified | Cytotoxicity | 0.3 µM | [5] | |
| B16F10 melanoma | Not Specified | Cytotoxicity | 5 µM | [5] | |
| 2-oxoadenosine | Mouse embryonic fibroblasts | WST-8 assay | Cell Viability | Concentration-dependent decrease | [6] |
Induction of Apoptosis
A primary mechanism by which adenosine analogs exert their anti-cancer effects is through the induction of apoptosis, or programmed cell death.
Table 2: Apoptotic Effects of Adenosine Analogs
| Compound | Cell Line | Key Apoptotic Events | Reference |
| Adenosine | Human pharyngeal squamous carcinoma (FaDu) | Increased Bax, decreased Bcl-2, cytochrome c release, caspase-3 & -9 activation | [7] |
| 2'-deoxyadenosine (B1664071) | Human colon carcinoma (LoVo) | Chromatin condensation, nuclear fragmentation, cytochrome c release, procaspase-3 processing | |
| 2'-deoxyadenosine | Rat chromaffin cells | Membrane blebbing, chromatin condensation, DNA fragmentation | [8] |
| 2-chloro-adenosine | Human astrocytoma (ADF) | Time and concentration-dependent apoptosis | [4] |
| 2-chloro-2'-deoxy-adenosine | Human astrocytoma (ADF) | G2/M cell cycle block followed by apoptosis | [4] |
Signaling Pathways Modulated by Adenosine Analogs
The biological effects of adenosine analogs are mediated by complex signaling networks. Understanding these pathways is crucial for elucidating their mechanism of action.
Adenosine Receptor-Mediated Signaling
Extracellular adenosine analogs can bind to adenosine receptors, triggering downstream signaling cascades.
-
A1 and A3 Receptors: Typically couple to inhibitory G-proteins (Gi), leading to a decrease in intracellular cyclic AMP (cAMP) levels.[3]
-
A2A and A2B Receptors: Couple to stimulatory G-proteins (Gs), increasing cAMP levels.[3][9] This can lead to the activation of Protein Kinase A (PKA).[10]
References
- 1. Adenosine: Synthetic Methods of Its Derivatives and Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Beneficial and detrimental role of adenosine signaling in diseases and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Apoptosis induced by 2-chloro-adenosine and 2-chloro-2'-deoxy-adenosine in a human astrocytoma cell line: differential mechanisms and possible clinical relevance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and biological evaluation of 2- and 7-substituted 9-deazaadenosine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 2-Oxoadenosine induces cytotoxicity through intracellular accumulation of 2-oxo-ATP and depletion of ATP but not via the p38 MAPK pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Adenosine induces intrinsic apoptosis via the PI3K/Akt/mTOR signaling pathway in human pharyngeal squamous carcinoma FaDu cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 2'-deoxyadenosine induces apoptosis in rat chromaffin cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Adenosine receptors and second messenger signaling pathways in rat cardiac fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The adenosinergic machinery in cancer: In-tandem insights from basic mechanisms to therapy - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 2-Substituted Adenosine Analogs
A Focus on Structure-Activity Relationships and Therapeutic Potential
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Initial searches for the specific compound "2-Diethoxymethyl adenosine" did not yield sufficient detailed scientific literature to provide a comprehensive technical guide on this molecule alone. This guide, therefore, broadens the scope to encompass the well-researched class of 2-substituted adenosine (B11128) analogs, providing a framework for understanding their pharmacology and potential therapeutic applications. The principles and methodologies described herein would be applicable to the study of "this compound" should further research become available.
Introduction to Adenosine and its Receptors
Adenosine is a ubiquitous endogenous purine (B94841) nucleoside that plays a critical role in numerous physiological processes. Its effects are mediated by four G protein-coupled receptor subtypes: A₁, A₂A, A₂B, and A₃. These receptors are widely distributed throughout the body and are involved in the regulation of cardiovascular, nervous, immune, and inflammatory systems. The development of synthetic adenosine analogs has been a major focus of medicinal chemistry to create receptor subtype-selective agonists and antagonists with therapeutic potential for a variety of diseases.
The Significance of 2-Substitution in Adenosine Analogs
Modification at the 2-position of the adenine (B156593) ring of adenosine has been a fruitful strategy for developing potent and selective adenosine receptor ligands. The nature of the substituent at this position can significantly influence the affinity and efficacy of the analog at the different adenosine receptor subtypes. Generally, substitutions at the 2-position can lead to enhanced selectivity, particularly for the A₂A receptor.[1]
Physicochemical Properties and Structure-Activity Relationships (SAR)
The physicochemical properties of 2-substituted adenosine analogs, such as lipophilicity, size, and electronic character of the substituent, are key determinants of their pharmacological profile.
Table 1: Structure-Activity Relationships of 2-Substituted Adenosine Analogs at Adenosine Receptors
| Substituent at 2-Position | General Effect on Receptor Affinity | Receptor Selectivity | Representative Compounds | Reference |
| Alkylamino | Increased affinity, particularly at A₂A | Often A₂A selective | CGS 21680 | [2] |
| Alkoxy | Variable, can increase A₂A affinity | Can favor A₂A | 2-methoxyadenosine | [3] |
| Arylalkynyl | Potent A₂A and A₃ agonists | A₂A or A₃ selective | [4] | |
| Chloro | Enhanced A₁ affinity | A₁ selective | 2-Chloroadenosine | [1] |
Note: This table provides a generalized summary. Specific activities can vary significantly based on the exact nature of the substituent and other modifications to the adenosine scaffold.
Signaling Pathways of Adenosine Receptors
Activation of adenosine receptors triggers distinct intracellular signaling cascades. Understanding these pathways is crucial for elucidating the mechanism of action of adenosine analogs.
A₁ and A₃ Receptor Signaling
A₁ and A₃ receptors typically couple to Gi/o proteins, leading to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and modulation of ion channels.
A₂A and A₂B Receptor Signaling
Conversely, A₂A and A₂B receptors are primarily coupled to Gs proteins, which stimulate adenylyl cyclase, leading to an increase in intracellular cAMP and subsequent activation of Protein Kinase A (PKA).
Experimental Protocols
The characterization of novel adenosine analogs involves a series of in vitro and in vivo experiments to determine their pharmacological properties.
Radioligand Binding Assays
These assays are fundamental for determining the affinity of a compound for a specific receptor subtype.
Objective: To determine the equilibrium dissociation constant (Ki) of a test compound for a specific adenosine receptor subtype.
General Protocol:
-
Membrane Preparation: Prepare cell membranes from tissues or cultured cells expressing the adenosine receptor subtype of interest.
-
Incubation: Incubate the membranes with a specific radioligand (e.g., [³H]CGS21680 for A₂A receptors) and varying concentrations of the unlabeled test compound.
-
Separation: Separate the bound from free radioligand by rapid filtration.
-
Quantification: Measure the radioactivity of the filters using liquid scintillation counting.
-
Data Analysis: Determine the IC₅₀ value (concentration of test compound that inhibits 50% of specific radioligand binding) and calculate the Ki value using the Cheng-Prusoff equation.
Functional Assays (cAMP Accumulation Assay)
Functional assays are essential to determine whether a compound acts as an agonist, antagonist, or inverse agonist at a receptor.
Objective: To measure the effect of a test compound on adenylyl cyclase activity, typically by quantifying intracellular cAMP levels.
General Protocol for an A₂A Agonist:
-
Cell Culture: Culture cells expressing the A₂A receptor (e.g., CHO or HEK293 cells).
-
Treatment: Treat the cells with the test compound at various concentrations.
-
Lysis: Lyse the cells to release intracellular components.
-
cAMP Measurement: Quantify cAMP levels using a competitive immunoassay (e.g., ELISA) or a reporter gene assay.
-
Data Analysis: Generate a dose-response curve to determine the EC₅₀ (effective concentration to produce 50% of the maximal response) and the maximal efficacy (Eₘₐₓ).
Potential Therapeutic Applications of 2-Substituted Adenosine Analogs
The diverse physiological roles of adenosine receptors make their selective modulation a promising therapeutic strategy for a wide range of conditions.
-
Cardiovascular Diseases: A₂A agonists are potent vasodilators and have applications in myocardial perfusion imaging.[1]
-
Inflammatory Diseases: A₂A and A₃ receptor agonists possess anti-inflammatory properties.
-
Neurodegenerative Diseases: A₂A receptor antagonists are being investigated for the treatment of Parkinson's disease.[5]
-
Cancer: Adenosine in the tumor microenvironment is immunosuppressive, and A₂A receptor antagonists are being explored as cancer immunotherapies.
Conclusion
The strategic modification of the adenosine scaffold at the 2-position has yielded a rich pipeline of selective adenosine receptor ligands. While specific data on "this compound" remains elusive in the public domain, the established principles of SAR and the standardized experimental protocols for 2-substituted analogs provide a clear roadmap for its potential investigation. A thorough understanding of the pharmacology of this class of compounds is essential for the rational design and development of novel therapeutics targeting the adenosinergic system. Further research is warranted to explore the full therapeutic potential of this diverse and promising class of molecules.
References
- 1. Recent developments in adenosine receptor ligands and their potential as novel drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Adenosine Receptors: Pharmacology, Structure–Activity Relationships, and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cardiovascular actions of substituted adenosine analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Adenosine: Synthetic Methods of Its Derivatives and Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Adenosine A<sub>2A</sub> receptor binding profile of two antagonists, ST1535 and KW6002: consideration on the presence of atypical adenosine A<sub>2A</sub> binding sites [frontiersin.org]
Structural Characterization of 2-Diethoxymethyl Adenosine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the structural characterization of 2-Diethoxymethyl adenosine (B11128), a derivative of the endogenous nucleoside adenosine. Due to the limited availability of public data on this specific compound, this document presents a representative guide based on established analytical techniques for characterizing substituted nucleosides. The methodologies and expected data outlined herein are derived from the analysis of closely related adenosine analogs and serve as a robust framework for researchers engaged in the synthesis and characterization of novel purine (B94841) derivatives. This guide covers theoretical spectroscopic data, detailed experimental protocols for Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), and a logical workflow for structural elucidation.
Introduction
Adenosine and its derivatives are fundamental to numerous physiological processes, acting as key components of nucleic acids, coenzymes, and signaling molecules. Chemical modification of the adenosine scaffold, particularly at the 2-position of the purine ring, has been a fruitful strategy in medicinal chemistry to modulate the affinity and selectivity for adenosine receptors and other cellular targets. The introduction of a diethoxymethyl group at this position is a novel modification that could impart unique physicochemical and pharmacological properties.
Accurate structural characterization is paramount to confirming the identity and purity of newly synthesized compounds like 2-Diethoxymethyl adenosine. This guide details the expected outcomes and methodologies for its structural elucidation using state-of-the-art analytical techniques.
Predicted Physicochemical Properties
A summary of the predicted physicochemical properties for this compound is provided below. These values are computationally estimated and serve as a preliminary reference.
| Property | Predicted Value |
| Molecular Formula | C₁₅H₂₃N₅O₅ |
| Molecular Weight | 369.38 g/mol |
| LogP | -0.5 |
| Hydrogen Bond Donors | 4 |
| Hydrogen Bond Acceptors | 8 |
Spectroscopic and Spectrometric Data
The following tables summarize the predicted Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for this compound. These predictions are based on the known spectral data of adenosine and the expected electronic effects of the diethoxymethyl substituent.
¹H NMR (Proton NMR) Data
Predicted chemical shifts (δ) in ppm relative to a standard reference (e.g., TMS at 0 ppm). The solvent is assumed to be DMSO-d₆.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-8 | 8.25 | s | - |
| H-1' | 5.95 | d | 6.0 |
| -CH(OEt)₂ | 5.80 | s | - |
| -NH₂ | 7.40 | br s | - |
| 5'-OH | 5.50 | t | 5.5 |
| 3'-OH | 5.25 | d | 4.5 |
| 2'-OH | 5.10 | d | 6.0 |
| H-2' | 4.65 | t | 5.5 |
| H-3' | 4.20 | t | 5.0 |
| H-4' | 4.00 | q | 4.5 |
| H-5'a, H-5'b | 3.70 - 3.60 | m | - |
| -CH(OCH₂ CH₃)₂ | 3.65 | q | 7.0 |
| -CH(OCH₂CH₃ )₂ | 1.20 | t | 7.0 |
¹³C NMR (Carbon NMR) Data
Predicted chemical shifts (δ) in ppm relative to a standard reference. The solvent is assumed to be DMSO-d₆.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-6 | 156.5 |
| C-2 | 158.0 |
| C-4 | 149.0 |
| C-8 | 141.0 |
| C-5 | 120.0 |
| -C H(OEt)₂ | 105.0 |
| C-1' | 88.0 |
| C-4' | 86.0 |
| C-2' | 74.0 |
| C-3' | 71.0 |
| C-5' | 62.0 |
| -CH(C H₂CH₃)₂ | 61.5 |
| -CH(OCH₂C H₃)₂ | 15.0 |
High-Resolution Mass Spectrometry (HRMS) Data
Predicted for Electrospray Ionization (ESI) in positive ion mode.
| Ion Species | Calculated m/z |
| [M+H]⁺ | 370.1772 |
| [M+Na]⁺ | 392.1591 |
| [M-Ribose+H]⁺ (Purine base fragment) | 238.1244 |
Experimental Protocols
The following are detailed protocols for the key experiments required for the structural characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the covalent structure of the molecule by analyzing the chemical environment of its hydrogen and carbon atoms.
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters: spectral width of 12 ppm, 32 scans, relaxation delay of 2 seconds.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon spectrum.
-
Typical parameters: spectral width of 220 ppm, 1024 scans, relaxation delay of 2 seconds.
-
-
2D NMR Experiments:
-
COSY (Correlation Spectroscopy): To identify proton-proton spin couplings.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for assigning quaternary carbons and connecting different parts of the molecule.
-
-
Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and peak picking.
High-Resolution Mass Spectrometry (HRMS)
Objective: To determine the elemental composition and exact mass of the molecule and its fragments.
Methodology:
-
Sample Preparation: Prepare a dilute solution of the compound (approximately 10 µg/mL) in a suitable solvent system such as 50:50 acetonitrile:water with 0.1% formic acid.
-
Instrumentation: Employ a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, coupled to an electrospray ionization (ESI) source.
-
Data Acquisition:
-
Operate the ESI source in positive ion mode.
-
Acquire full scan mass spectra over a mass-to-charge (m/z) range of 100-1000.
-
Perform tandem MS (MS/MS) on the protonated molecular ion ([M+H]⁺) to obtain fragmentation data. This involves isolating the parent ion and subjecting it to collision-induced dissociation (CID).
-
-
Data Analysis:
-
Determine the accurate mass of the molecular ion and compare it to the calculated mass for the expected elemental formula (C₁₅H₂₃N₅O₅).
-
Analyze the fragmentation pattern from the MS/MS spectrum to confirm the connectivity of the purine, ribose, and diethoxymethyl moieties.
-
Visualization of Workflows and Pathways
The following diagrams, generated using Graphviz, illustrate the logical workflow for structural characterization and a hypothetical signaling pathway involving an adenosine analog.
Caption: Experimental workflow for the synthesis and structural elucidation of this compound.
Caption: Hypothetical signaling pathway of this compound as an A₂A receptor agonist.
Conclusion
The structural characterization of novel compounds such as this compound is a critical step in the drug discovery and development process. This technical guide provides a comprehensive, albeit representative, framework for achieving this. By employing a combination of high-resolution mass spectrometry and one- and two-dimensional NMR spectroscopy, researchers can unambiguously determine the structure and purity of their synthesized molecules. The detailed protocols and expected data herein should serve as a valuable resource for scientists working in the field of medicinal chemistry and nucleoside analog synthesis.
Unraveling the Identity of "2-Diethoxymethyl adenosine": A Technical Inquiry
Initial investigations into the chemical compound "2-Diethoxymethyl adenosine" have revealed significant discrepancies and a lack of consistent data across chemical databases and supplier information. This technical guide aims to clarify the available information, address the ambiguities surrounding its chemical identity, and provide data on closely related, well-characterized adenosine (B11128) analogs that may be of interest to researchers, scientists, and drug development professionals.
A thorough search for "this compound" did not yield a specific, verifiable CAS number or a consistent molecular weight. While a commercial supplier lists a product with this name, the provided molecular formula (C23H31N5O10) and molecular weight (537.52 g/mol ) are inconsistent with the predicted structure of adenosine bearing a diethoxymethyl group at the 2-position. The predicted molecular formula for such a compound would be C15H23N5O6, with a molecular weight of approximately 369.37 g/mol . This discrepancy suggests that the commercially available product may be a more complex, protected derivative or that the name is being used non-standardly.
Given the ambiguity surrounding "this compound," this guide will focus on providing a detailed overview of a closely related and well-documented compound: 2-Methoxyadenosine . This analog shares the feature of a substitution at the 2-position of the adenosine core and is well-characterized in scientific literature and chemical databases.
Core Data for 2-Methoxyadenosine
For clarity and ease of comparison, the fundamental properties of 2-Methoxyadenosine are summarized in the table below.
| Property | Value | Source |
| CAS Number | 24723-77-1 | NIST, PubChem[1][2] |
| Molecular Formula | C11H15N5O5 | NIST, PubChem[1][2] |
| Molecular Weight | 297.2673 g/mol | NIST, PubChem[1][2] |
| IUPAC Name | 2-(6-amino-2-methoxypurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol | PubChem[2] |
| Synonyms | 2-Methoxyadenosine | NIST[1] |
Experimental Protocols
Detailed experimental protocols for the synthesis and study of 2-substituted adenosine derivatives are available in the scientific literature. While a specific protocol for "this compound" is not available due to its ambiguous identity, the general methodologies for creating 2-alkoxy-adenosine analogs can be adapted from established procedures.
A common synthetic route involves the nucleophilic substitution of a leaving group at the 2-position of a protected adenosine precursor. For instance, the synthesis of 2-alkoxyadenosine derivatives can be achieved by reacting a 2-chloroadenosine (B27285) derivative with the desired alkoxide.
General Workflow for Synthesis of 2-Alkoxyadenosine Derivatives:
Signaling Pathways
Adenosine derivatives exert their biological effects primarily through interaction with four subtypes of adenosine receptors: A1, A2A, A2B, and A3. These are G-protein coupled receptors (GPCRs) that, upon activation, trigger intracellular signaling cascades. The nature of the substituent at the 2-position of the adenosine molecule can significantly influence the affinity and efficacy of the compound at these receptor subtypes.
Simplified Adenosine Receptor Signaling:
References
A Technical Guide to the Solubility and Stability of 2-Diethoxymethyl adenosine Powder for Researchers
This in-depth technical guide is intended for researchers, scientists, and drug development professionals working with 2-Diethoxymethyl adenosine (B11128). Given the limited publicly available data on this specific adenosine analog, this document provides a comprehensive framework for its characterization. It includes established protocols for determining solubility and stability, alongside relevant data for the parent compound, adenosine, to serve as a comparative baseline.
Introduction to 2-Diethoxymethyl adenosine
This compound is an analog of adenosine, a ubiquitous endogenous purine (B94841) nucleoside that plays a crucial role in various physiological processes. Adenosine analogs are widely utilized in research to explore biological pathways and as potential therapeutic agents, particularly in areas of vasodilation and cancer progression. The modification at the 2-position of the purine ring, in this case with a diethoxymethyl group, can significantly alter the compound's physicochemical properties, including its solubility and stability, as well as its pharmacological activity and metabolic profile. A thorough understanding of these properties is paramount for its effective use in experimental settings and for any future drug development endeavors.
Solubility Profile
Comparative Solubility Data for Adenosine
To provide a point of reference, the table below summarizes the known solubility of the parent compound, adenosine. These values can offer an initial estimate for solvent selection when working with this compound.
| Solvent | Solubility of Adenosine |
| Water | Slightly soluble, soluble in hot water |
| Dilute Mineral Acids | Soluble |
| Ethanol (96%) | Practically insoluble |
| Methylene Chloride | Practically insoluble |
| Dimethyl Sulfoxide (DMSO) | Soluble |
| Ammonium Hydroxide | Soluble |
Experimental Protocol for Solubility Determination
The equilibrium shake-flask method is a reliable and widely accepted technique for determining the thermodynamic solubility of a compound.
Objective: To determine the equilibrium solubility of this compound powder in various solvents at a controlled temperature.
Materials:
-
This compound powder
-
Selection of solvents (e.g., water, phosphate-buffered saline (PBS) pH 7.4, ethanol, DMSO, methanol)
-
Vials with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Analytical balance
-
Volumetric flasks and pipettes
Methodology:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound powder to a series of vials, each containing a known volume of a different solvent. The presence of undissolved solid is crucial to ensure saturation.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C).
-
Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Separation:
-
After equilibration, remove the vials and allow the undissolved solid to settle.
-
Centrifuge the vials at a high speed to pellet the remaining solid.
-
-
Sample Analysis:
-
Carefully withdraw an aliquot of the clear supernatant from each vial.
-
Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.
-
Analyze the concentration of the dissolved this compound using a validated HPLC method.
-
-
Quantification:
-
Prepare a standard curve of this compound of known concentrations.
-
Determine the concentration of the diluted samples by comparing their peak areas to the standard curve.
-
Calculate the original solubility in each solvent, accounting for the dilution factor.
-
The following diagram illustrates the experimental workflow for solubility determination.
Caption: A flowchart of the shake-flask method for determining solubility.
Stability Profile
The stability of this compound, both in solid form and in solution, is a critical parameter for ensuring the accuracy and reproducibility of experimental results. Stability studies are essential to define appropriate storage conditions and shelf-life.
Comparative Stability of Adenosine
Studies on the parent compound, adenosine, provide valuable insights into potential degradation pathways. Adenosine in aqueous solution has been shown to be stable at refrigerated and room temperatures for extended periods.[1][2][3] However, hydrolysis can occur under acidic conditions.
| Condition | Stability of Adenosine |
| Solid State | Stable when stored at -20°C. |
| Aqueous Solution (Neutral pH) | Stable for at least 14 days at room temperature and under refrigeration.[1][2] |
| Acidic Solution | Prone to hydrolysis of the glycosidic bond. |
Experimental Protocol for Stability Assessment
A stability-indicating HPLC method is the cornerstone of a robust stability study. This method must be capable of separating the intact drug from its degradation products.
Objective: To evaluate the stability of this compound powder under various storage conditions and in different solvents over time.
Materials:
-
This compound powder
-
Selected solvents for solution stability testing
-
Temperature and humidity-controlled stability chambers
-
pH meter
-
Validated stability-indicating HPLC method
Methodology:
-
Solid-State Stability:
-
Store aliquots of this compound powder under different conditions:
-
Long-term: 25°C / 60% Relative Humidity (RH)
-
Accelerated: 40°C / 75% RH
-
Refrigerated: 2-8°C
-
Frozen: -20°C
-
-
At predetermined time points (e.g., 0, 1, 3, 6 months), analyze the purity of the powder using the stability-indicating HPLC method.
-
-
Solution Stability:
-
Prepare solutions of this compound in relevant solvents (e.g., water, PBS, DMSO) at a known concentration.
-
Store the solutions under the same temperature conditions as the solid-state study.
-
At specified intervals, analyze the solutions by HPLC to determine the concentration of the parent compound and detect any degradation products.
-
Monitor the appearance and pH of the solutions at each time point.
-
-
Forced Degradation Studies:
-
To identify potential degradation pathways and validate the stability-indicating nature of the HPLC method, subject the compound to stress conditions:
-
Acidic Hydrolysis: Treat with dilute HCl.
-
Basic Hydrolysis: Treat with dilute NaOH.
-
Oxidation: Treat with hydrogen peroxide.
-
Thermal Stress: Heat the solid powder or a solution.
-
Photostability: Expose to UV light.
-
-
Analyze the stressed samples by HPLC to ensure that degradation products are resolved from the main peak.
-
The logical relationship for conducting a stability study is depicted in the following diagram.
Caption: A diagram showing the key stages of a pharmaceutical stability study.
Adenosine Receptor Signaling Pathways
This compound, as an adenosine analog, is likely to interact with adenosine receptors. There are four main subtypes of adenosine receptors (A1, A2A, A2B, and A3), all of which are G protein-coupled receptors (GPCRs). Understanding these signaling pathways is crucial for interpreting the biological effects of this compound.
The activation of these receptors triggers intracellular signaling cascades, primarily through the modulation of adenylyl cyclase (AC) activity and intracellular cyclic AMP (cAMP) levels.
-
A1 and A3 Receptors: Typically couple to Gi/o proteins, leading to the inhibition of adenylyl cyclase, a decrease in cAMP levels, and the modulation of ion channels.
-
A2A and A2B Receptors: Generally couple to Gs proteins, stimulating adenylyl cyclase and increasing intracellular cAMP concentrations.
The diagram below illustrates the canonical signaling pathways of adenosine receptors.
Caption: A simplified diagram of adenosine receptor signaling pathways.
Conclusion
While specific quantitative data for the solubility and stability of this compound powder is not currently available in the public domain, this guide provides researchers with the necessary framework and detailed protocols to perform these critical characterizations. By leveraging the comparative data for adenosine and adhering to the outlined experimental methodologies, scientists can generate the reliable data required for the successful application of this compound in their research and development activities. Understanding the fundamental physicochemical properties of this compound is an indispensable step towards elucidating its full biological potential.
References
Methodological & Application
Application Notes and Protocols for RNA Labeling Using Adenosine Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
The dynamic landscape of RNA synthesis, processing, and decay is fundamental to gene expression and cellular function. Metabolic labeling of RNA with modified nucleosides has emerged as a powerful tool to study these processes in living cells. By introducing bioorthogonally tagged nucleoside analogs into cellular RNA, researchers can track newly transcribed RNA, measure RNA turnover rates, and identify RNA-protein interactions.
This document provides detailed application notes and protocols for RNA labeling experiments using adenosine (B11128) analogs. While specific protocols for 2-Diethoxymethyl adenosine are not extensively documented in current scientific literature, the principles and methods outlined here for other well-established adenosine analogs can serve as a robust starting point for its application. Adenosine analogs are valuable tools for these studies as they are incorporated into RNA by cellular polymerases.[1] Modifications on the adenosine molecule, such as the introduction of ethynyl, azido, or other reactive groups, allow for subsequent detection and purification through "click chemistry" or other bioorthogonal ligation methods.[2][3][4][5][6]
Principle of Metabolic RNA Labeling with Adenosine Analogs
Metabolic RNA labeling using adenosine analogs follows a straightforward principle. A modified adenosine analog is supplied to cells in culture. This analog is taken up by the cells and converted into its triphosphate form by cellular kinases. Subsequently, RNA polymerases incorporate the modified adenosine triphosphate into newly synthesized RNA transcripts in place of natural adenosine. The incorporated analog carries a unique chemical handle (e.g., an alkyne or azide (B81097) group) that does not interfere with the transcription process. This handle allows for the selective chemical conjugation of a reporter molecule, such as a fluorophore or a biotin (B1667282) tag, to the newly transcribed RNA. This enables the visualization, enrichment, and downstream analysis of this specific RNA population.
Featured Adenosine Analog: this compound
This compound is a commercially available adenosine analog.[7][8] While its primary applications have been explored in other contexts, its structure suggests potential for use in metabolic RNA labeling. The diethoxymethyl group at the 2-position of the adenine (B156593) base could potentially serve as a latent reactive group or be further modified to introduce a bioorthogonal handle. Researchers interested in using this compound would need to perform initial validation experiments to determine its incorporation efficiency into cellular RNA and to optimize labeling and detection conditions.
Established Adenosine Analogs for RNA Labeling
Several other adenosine analogs have been successfully used for metabolic RNA labeling. These serve as excellent positive controls and benchmarks when developing protocols for new analogs like this compound.
-
2-Ethynyladenosine (2-EA): This analog contains an alkyne group at the 2-position, which is a versatile handle for copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) click chemistry.[1]
-
N6-Propargyladenosine (N6pA): This analog has a propargyl group (containing an alkyne) at the N6 position of the adenine base. It is readily incorporated into RNA and can be detected via click chemistry.[5]
-
2'-Azidoadenosine (2'-AzA): This analog features an azide group at the 2' position of the ribose sugar. The azide group can be used for SPAAC or CuAAC reactions.[1]
Quantitative Data Summary
The following table summarizes typical experimental parameters and expected outcomes for established adenosine analogs in RNA labeling experiments. This data can be used as a reference for optimizing experiments with this compound.
| Parameter | 2-Ethynyladenosine (2-EA) | N6-Propargyladenosine (N6pA) | 2'-Azidoadenosine (2'-AzA) |
| Cell Type | HeLa, HEK293, various cancer cell lines | HEK293 | Cellular RNA |
| Labeling Concentration | 50 - 200 µM | 100 - 200 µM | Not specified in snippets |
| Labeling Time | 2 - 24 hours | 2 - 4 hours | Not specified in snippets |
| Incorporation Efficiency | Detectable by downstream applications | Enables analysis of poly(A) dynamics | Incorporated transcriptionally and post-transcriptionally |
| Detection Method | CuAAC or SPAAC with azide-fluorophore/biotin | CuAAC or SPAAC with azide-fluorophore/biotin | CuAAC or SPAAC with alkyne-fluorophore/biotin |
Experimental Protocols
Protocol 1: Metabolic Labeling of Nascent RNA in Cultured Cells
This protocol describes the general procedure for labeling newly synthesized RNA in mammalian cells with a modified adenosine analog.
Materials:
-
Mammalian cells of interest (e.g., HeLa, HEK293)
-
Complete cell culture medium
-
Modified adenosine analog (e.g., 2-Ethynyladenosine, or user-defined this compound)
-
Phosphate-buffered saline (PBS)
-
RNA extraction kit (e.g., TRIzol, Qiagen RNeasy)
-
Nuclease-free water
Procedure:
-
Cell Seeding: Seed cells in appropriate culture vessels (e.g., 6-well plates, 10 cm dishes) and grow to the desired confluency (typically 70-80%).
-
Preparation of Labeling Medium: Prepare fresh complete culture medium containing the desired final concentration of the modified adenosine analog. The optimal concentration should be determined empirically for each cell line and analog but can range from 50 µM to 200 µM.
-
Metabolic Labeling: Aspirate the old medium from the cells and wash once with pre-warmed PBS. Add the prepared labeling medium to the cells.
-
Incubation: Incubate the cells for the desired labeling period. The incubation time can vary from 2 to 24 hours, depending on the experimental goal (e.g., short pulses for transcription rate measurements, longer periods for steady-state analysis).
-
Cell Lysis and RNA Extraction: After the labeling period, wash the cells once with cold PBS. Lyse the cells directly in the culture vessel and extract total RNA using a commercial RNA extraction kit according to the manufacturer's instructions.
-
RNA Quantification and Quality Control: Quantify the extracted RNA using a spectrophotometer (e.g., NanoDrop) and assess its integrity using gel electrophoresis or a Bioanalyzer.
-
Storage: Store the labeled RNA at -80°C until further use.
Protocol 2: Detection of Labeled RNA via Click Chemistry
This protocol outlines the procedure for conjugating a reporter molecule (e.g., biotin-azide or a fluorescent azide) to alkyne-modified RNA via a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.
Materials:
-
Alkyne-labeled RNA (from Protocol 1)
-
Azide-functionalized reporter molecule (e.g., Biotin-Azide, Fluorescent-Azide)
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Sodium ascorbate (B8700270)
-
Nuclease-free water
-
RNA purification kit or method (e.g., ethanol (B145695) precipitation, spin columns)
Procedure:
-
Prepare Click Reaction Master Mix: In a microcentrifuge tube, prepare the click reaction master mix on ice. For a 20 µL reaction, the components are typically added in the following order:
-
Nuclease-free water to a final volume of 20 µL
-
Labeled RNA (1-10 µg)
-
Azide-reporter (e.g., 10-50 µM final concentration)
-
CuSO₄:THPTA (pre-mixed in a 1:5 molar ratio, 50 µM final concentration of CuSO₄)
-
-
Initiate the Reaction: Add freshly prepared sodium ascorbate (1 mM final concentration) to the master mix to initiate the click reaction.
-
Incubation: Incubate the reaction at room temperature for 30-60 minutes in the dark (if using a fluorescent reporter).
-
RNA Purification: Purify the click-labeled RNA to remove unreacted components. This can be done by ethanol precipitation or using a commercial RNA cleanup kit.
-
Resuspend and Store: Resuspend the purified, labeled RNA in nuclease-free water and store it at -80°C.
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the general workflow of metabolic RNA labeling and a conceptual signaling pathway that could be investigated using this technique.
Caption: Experimental workflow for metabolic RNA labeling.
Caption: Investigating signaling pathways via nascent RNA analysis.
Conclusion
Metabolic labeling of RNA with adenosine analogs is a versatile and powerful technique for studying RNA biology. While the specific use of this compound in this context requires further investigation, the established protocols for other adenosine analogs provide a solid foundation for its development and application. By carefully optimizing labeling conditions and downstream analytical methods, researchers can gain valuable insights into the intricate regulation of gene expression in various biological systems.
References
- 1. Interrogating the Transcriptome with Metabolically Incorporated Ribonucleosides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Click modification of RNA at adenosine: structure and reactivity of 7-ethynyl- and 7-triazolyl-8-aza-7-deazaadenosine in RNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. jenabioscience.com [jenabioscience.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. biosynth.com [biosynth.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for SELEX Aptamer Selection Using 2-Diethoxymethyladenosine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aptamers, short single-stranded DNA or RNA molecules, are emerging as a promising class of molecules that can rival antibodies in diagnostic and therapeutic applications.[1][2][3] They are selected from large combinatorial libraries through a process called Systematic Evolution of Ligands by Exponential Enrichment (SELEX).[1][2][4] The chemical diversity of standard DNA and RNA is limited to four nucleobases, which can restrict the range of targets and the binding affinities of the resulting aptamers.[5] To overcome this, modified nucleotides can be incorporated into the nucleic acid library to enhance interaction capabilities, improve stability, and introduce novel functionalities.[6][7][8]
This document provides detailed application notes and a hypothetical protocol for the use of 2-Diethoxymethyladenosine , an analog of adenosine (B11128), in the SELEX process for the selection of high-affinity aptamers. While specific literature on the direct use of 2-Diethoxymethyladenosine in SELEX is not yet prevalent, this guide is constructed based on established principles of modified SELEX to provide a robust framework for researchers exploring novel aptamer development.[9] The diethoxymethyl group at the 2-position of adenosine offers a unique chemical feature that may lead to novel binding interactions and improved aptamer characteristics.
Potential Advantages of 2-Diethoxymethyladenosine in SELEX
The introduction of a diethoxymethyl group to the adenosine nucleobase can potentially offer several advantages in the SELEX process:
-
Enhanced Structural Diversity: The bulky and flexible diethoxymethyl group can introduce novel three-dimensional conformations within the aptamer structure, potentially creating unique binding pockets that are not accessible with canonical nucleobases.
-
Novel Binding Interactions: The ether linkages and ethyl groups can participate in hydrophobic and van der Waals interactions with the target molecule, complementing the hydrogen bonding and electrostatic interactions of the standard nucleobases.
-
Improved Specificity: The unique chemical nature of the modification may lead to aptamers with higher specificity for their targets, as binding would depend on a more complex set of interactions.
-
Increased Nuclease Resistance: Modifications to the nucleobases can sometimes confer a degree of resistance to nuclease degradation, which is a critical factor for in vivo applications.[6]
Quantitative Data for Adenosine and Modified Aptamers
As a benchmark for aptamer selection experiments targeting adenosine or utilizing adenosine analogs, the following table summarizes dissociation constants (Kd) from previously reported studies. These values can serve as a reference for the expected affinities of newly selected aptamers.
| Aptamer Name | Target | Modification | Dissociation Constant (Kd) | Reference |
| Classical DNA Aptamer | Adenosine | None | 8.2 µM | [10] |
| Ade1301b | Adenosine | None | 230 nM | [10][11][12] |
| Ade1304b | Adenosine | None | 400 nM | [10] |
| ATP-binding RNA aptamer | ATP | None | ~0.7 µM | [10] |
| RAB3C aptamer | ATP | None | ~400 µM | [13] |
| O2.G1 analogue | Target Cells | 2′-O-methyl RNA | 26.3 ± 4.9 nM | [14] |
| O2.G2 analogue | Target Cells | 2′-O-methyl RNA | 13.7 ± 2.3 nM | [14] |
Experimental Protocols
This section outlines a detailed, hypothetical protocol for performing SELEX with a DNA library containing 2-Diethoxymethyladenosine. This protocol is based on standard SELEX procedures and will require optimization based on the specific target and experimental conditions.
Preparation of the Modified ssDNA Library
The initial step is to generate a single-stranded DNA (ssDNA) library where a subset of adenosine residues is replaced with 2-Diethoxymethyladenosine.
Materials:
-
Custom synthesized DNA oligonucleotide library with a central random region of 20-40 nucleotides, flanked by constant regions for primer annealing. The random region should be synthesized to incorporate 2-Diethoxymethyladenosine at a desired frequency.
-
Forward and reverse primers
-
Binding Buffer (e.g., PBS with 5 mM MgCl2)
-
Nuclease-free water
Protocol:
-
Resuspend the lyophilized ssDNA library in nuclease-free water to a stock concentration of 100 µM.
-
To prepare the initial library for the first round of selection, dilute the stock solution in Binding Buffer to a final concentration of 1-10 µM.
-
Heat the library solution at 95°C for 5 minutes to denature any secondary structures.
-
Immediately cool the solution on ice for 10 minutes to allow the oligonucleotides to fold into their proper tertiary structures.
SELEX Cycle
The SELEX process is iterative, with each cycle consisting of binding, partitioning, and amplification steps.
Materials:
-
Immobilized target (e.g., on magnetic beads, nitrocellulose membrane, or microplate)
-
Folded modified ssDNA library
-
Binding Buffer
-
Wash Buffer (e.g., Binding Buffer with 0.05% Tween-20)
-
Elution Buffer (e.g., 20 mM Tris-HCl, 100 mM NaCl, 2 mM EDTA, 7 M Urea, pH 7.4)
Protocol:
-
Incubate the folded modified ssDNA library with the immobilized target for 30-60 minutes at room temperature with gentle agitation.
-
Wash the immobilized target-aptamer complexes 3-5 times with Wash Buffer to remove unbound and weakly bound oligonucleotides. The stringency of the washing can be increased in later rounds by increasing the volume, number of washes, or incubation time.
-
Elute the bound oligonucleotides by heating at 95°C for 5 minutes in Elution Buffer or by using a chemical denaturant.
-
Collect the eluted ssDNA. This is the enriched pool for the next step.
To ensure specificity, a counter-selection step can be introduced from the second or third round onwards.
Protocol:
-
Incubate the enriched ssDNA pool with the immobilization matrix alone (without the target) or with a closely related non-target molecule.
-
Collect the supernatant containing the unbound oligonucleotides. These are the sequences that do not bind to the matrix or the non-target molecule.
-
Proceed with the positive selection step using this pre-cleared library.
Materials:
-
Eluted ssDNA from the previous step
-
PCR Master Mix (containing Taq polymerase, dNTPs, and PCR buffer)
-
Forward and Reverse Primers
-
Nuclease-free water
Protocol:
-
Perform PCR to amplify the eluted ssDNA sequences. The number of PCR cycles should be optimized to avoid over-amplification and the formation of by-products.
-
Verify the PCR product by running a sample on an agarose (B213101) gel. A band of the expected size should be visible.
-
Purify the PCR product to remove primers, dNTPs, and polymerase.
The double-stranded PCR product needs to be converted back to ssDNA for the next round of selection.
Methods:
-
Asymmetric PCR: Perform a second PCR with a limiting concentration of one of the primers to generate an excess of the desired single strand.
-
Lambda Exonuclease Digestion: Use a 5'-phosphorylated reverse primer for PCR. After amplification, treat the dsDNA with lambda exonuclease, which selectively digests the phosphorylated strand.
-
Strand Separation using Streptavidin Beads: Use a biotinylated reverse primer for PCR. Capture the dsDNA on streptavidin-coated magnetic beads. Denature the DNA with a brief incubation in a mild alkaline solution (e.g., 0.1 M NaOH) and collect the supernatant containing the non-biotinylated ssDNA.
Monitoring SELEX Progress
The enrichment of high-affinity aptamers can be monitored by:
-
Filter Binding Assay: Quantify the amount of radiolabeled or fluorescently labeled ssDNA that binds to the target immobilized on a membrane.
-
Quantitative PCR (qPCR): Measure the amount of eluted ssDNA after each round. An increase in the amount of recovered DNA at a constant or decreasing initial library concentration indicates enrichment.
Sequencing and Aptamer Characterization
After 8-15 rounds of selection, the enriched pool should be cloned and sequenced to identify individual aptamer candidates. High-throughput sequencing is recommended to gain a comprehensive view of the selected population.
Individual aptamer candidates should then be synthesized and characterized for their binding affinity (e.g., using surface plasmon resonance, isothermal titration calorimetry, or filter binding assays) and specificity.
Visualizations
Experimental Workflow
Caption: Iterative workflow for SELEX using a modified nucleobase.
Logical Relationships in Modified Aptamer Selection
Caption: Rationale for using modified nucleobases in aptamer selection.
References
- 1. trilinkbiotech.com [trilinkbiotech.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Generating aptamers by cell-SELEX for applications in molecular medicine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification and characterization of nucleobase-modified aptamers by click-SELEX | Springer Nature Experiments [experiments.springernature.com]
- 6. SELEX: Critical factors and optimization strategies for successful aptamer selection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. In vitro RNA SELEX for the generation of chemically-optimized therapeutic RNA drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. dspacemainprd01.lib.uwaterloo.ca [dspacemainprd01.lib.uwaterloo.ca]
- 11. researchgate.net [researchgate.net]
- 12. Pushing Adenosine and ATP SELEX for DNA Aptamers with Nanomolar Affinity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Convergent evolution of adenosine aptamers spanning bacterial, human, and random sequences revealed by structure-based bioinformatics and genomic SELEX - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Systematic optimization and modification of a DNA aptamer with 2′-O-methyl RNA analogues - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 2-Diethoxymethyl Adenosine in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Diethoxymethyl adenosine (B11128) is an analog of the endogenous nucleoside adenosine.[1][2] While specific biological data for 2-diethoxymethyl adenosine is not extensively available in public literature, its structural classification as a 2-substituted adenosine analog places it within a class of molecules with significant potential in drug discovery.[3][4][5] Adenosine analogs are known to interact with adenosine receptors (A1, A2A, A2B, and A3), which are G-protein coupled receptors (GPCRs) involved in a multitude of physiological and pathophysiological processes.[6] Modifications at the 2-position of the adenosine scaffold have been a key strategy for developing selective agonists and antagonists for these receptors, with applications in cardiovascular diseases, inflammation, neurodegenerative disorders, and cancer.[3][7][8]
These application notes provide a framework for investigating the potential of this compound in drug discovery, based on the established pharmacology of related 2-substituted adenosine analogs.
Potential Applications in Drug Discovery
Based on the activities of structurally related 2-substituted adenosine analogs, this compound could be investigated for the following applications:
-
Cardiovascular Disorders: Adenosine analogs are known to act as smooth muscle vasodilators.[1] Depending on its selectivity for adenosine receptor subtypes, this compound could be explored for its therapeutic potential in conditions like hypertension or myocardial ischemia.[7]
-
Cancer Therapy: Certain adenosine analogs have demonstrated the ability to inhibit cancer progression.[1] The tumor microenvironment often has high concentrations of adenosine, which can suppress the immune response. Modulating adenosine receptors with analogs can be a strategy to enhance anti-tumor immunity.
-
Neurodegenerative Diseases: Adenosine receptors, particularly the A2A subtype, are implicated in the pathophysiology of diseases like Parkinson's and Alzheimer's.[8] 2-substituted adenosine analogs are being explored as potential therapeutic agents in this area.
-
Inflammatory Diseases: Adenosine plays a crucial role in modulating inflammation. Selective activation or inhibition of its receptors with analogs can be a therapeutic approach for various inflammatory conditions.
Postulated Mechanism of Action and Signaling Pathways
The biological effects of this compound would likely be mediated through its interaction with one or more of the adenosine receptor subtypes. The specific downstream signaling would depend on which receptor it binds to and whether it acts as an agonist or antagonist.
-
A1 and A3 Receptor Activation: Typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This can modulate the activity of protein kinase A (PKA) and other downstream effectors.[6]
-
A2A and A2B Receptor Activation: Generally results in the stimulation of adenylyl cyclase and a subsequent increase in intracellular cAMP levels, activating PKA and influencing various cellular processes.[6]
Figure 1: Postulated signaling pathways for this compound.
Experimental Protocols
The following are generalized protocols that can be adapted to characterize the biological activity of this compound.
Radioligand Binding Assay for Adenosine Receptors
This protocol is designed to determine the binding affinity of this compound for the different adenosine receptor subtypes.
Materials:
-
Cell membranes expressing human A1, A2A, A2B, or A3 adenosine receptors.
-
Radioligands: [³H]CCPA (for A1), [³H]CGS 21680 (for A2A), [³H]DPCPX (for A1, can be displaced by A2B ligands), [¹²⁵I]AB-MECA (for A3).
-
This compound (test compound).
-
Non-specific binding control (e.g., NECA).
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Prepare serial dilutions of this compound.
-
In a microplate, combine the cell membranes, radioligand, and either buffer, non-specific control, or the test compound at various concentrations.
-
Incubate at room temperature for a specified time (e.g., 2 hours) to reach equilibrium.
-
Rapidly filter the reaction mixture through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold binding buffer to remove unbound radioligand.
-
Place the filters in scintillation vials with scintillation cocktail.
-
Quantify the radioactivity using a scintillation counter.
-
Calculate the specific binding and perform non-linear regression analysis to determine the Ki (inhibitory constant).
Cyclic AMP (cAMP) Functional Assay
This assay determines whether this compound acts as an agonist or antagonist at adenosine receptors by measuring its effect on intracellular cAMP levels.
Materials:
-
CHO-K1 or HEK293 cells stably expressing one of the human adenosine receptor subtypes.
-
This compound.
-
Adenosine receptor agonist (e.g., NECA).
-
Forskolin (to stimulate adenylyl cyclase).
-
cAMP assay kit (e.g., HTRF, ELISA).
-
Cell culture medium and supplements.
Procedure:
-
Seed the cells in a multi-well plate and grow to confluence.
-
For agonist activity: Treat the cells with varying concentrations of this compound.
-
For antagonist activity: Pre-incubate the cells with varying concentrations of this compound before stimulating with a known adenosine receptor agonist.
-
Incubate for a specified time (e.g., 30 minutes).
-
Lyse the cells and measure the intracellular cAMP concentration using a commercial assay kit according to the manufacturer's instructions.
-
Analyze the data to determine the EC50 (for agonists) or IC50 (for antagonists).
Figure 2: Generalized workflow for characterizing this compound.
Quantitative Data Summary
The following table presents hypothetical quantitative data for this compound, based on typical values observed for other 2-substituted adenosine analogs. Note: This data is for illustrative purposes only and must be determined experimentally.
| Parameter | A1 Receptor | A2A Receptor | A2B Receptor | A3 Receptor |
| Binding Affinity (Ki, nM) | 150 | 25 | >1000 | 500 |
| Functional Activity | Antagonist | Agonist | No Activity | Weak Antagonist |
| EC50 (nM) | N/A | 50 | N/A | N/A |
| IC50 (nM) | 200 | N/A | N/A | 800 |
Disclaimer: The information provided in these application notes is intended for research purposes only. The biological activities and potential applications of this compound have been extrapolated from data on structurally related compounds and require experimental validation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Recent developments in adenosine receptor ligands and their potential as novel drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. NUCLEOSIDE MODIFICATION AND CONCERTED MUTAGENESIS OF THE HUMAN A3 ADENOSINE RECEPTOR TO PROBE INTERACTIONS BETWEEN THE 2-POSITION OF ADENOSINE ANALOGS AND Gln167 IN THE SECOND EXTRACELLULAR LOOP - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Adenosine: Synthetic Methods of Its Derivatives and Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Adenosine: physiology, pharmacology, and clinical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Application Notes and Protocols: 2-Diethoxymethyl adenosine as a Chemical Probe for Adenosine Receptors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Adenosine (B11128) receptors (ARs), comprising four subtypes (A1, A2A, A2B, and A3), are G protein-coupled receptors (GPCRs) that mediate the diverse physiological effects of adenosine.[1] These receptors are implicated in a wide range of pathological conditions, making them attractive targets for therapeutic intervention.[2][3] Chemical probes are essential tools for dissecting the pharmacology and function of these receptors.[4] This document provides detailed application notes and protocols for the characterization of "2-Diethoxymethyl adenosine," an adenosine analog, as a potential chemical probe for adenosine receptors.[5][6] While specific pharmacological data for this compound is not extensively available in the public domain, this guide outlines the standard methodologies used to evaluate such compounds.
Data Presentation: Characterization of a Novel Adenosine Receptor Probe
To effectively evaluate a novel compound like this compound as a chemical probe, it is crucial to determine its binding affinity (Ki), functional efficacy (EC50 or IC50), and selectivity across the four adenosine receptor subtypes. The following tables provide a structured format for presenting such quantitative data.
Table 1: Binding Affinity of this compound at Human Adenosine Receptor Subtypes
| Compound | A1 Ki (nM) | A2A Ki (nM) | A2B Ki (nM) | A3 Ki (nM) |
| This compound | Data to be determined | Data to be determined | Data to be determined | Data to be determined |
| Reference Agonist | e.g., CPA | e.g., CGS21680 | e.g., NECA | e.g., Cl-IB-MECA |
| Reference Antagonist | e.g., DPCPX | e.g., ZM241385 | e.g., PSB 603 | e.g., MRS 1220 |
Ki values are typically determined by radioligand binding assays.
Table 2: Functional Efficacy of this compound at Human Adenosine Receptor Subtypes
| Compound | A1 (cAMP Inhibition) IC50 (nM) | A2A (cAMP Stimulation) EC50 (nM) | A2B (cAMP Stimulation) EC50 (nM) | A3 (cAMP Inhibition) IC50 (nM) |
| This compound | Data to be determined | Data to be determined | Data to be determined | Data to be determined |
| Reference Agonist | e.g., CPA | e.g., CGS21680 | e.g., NECA | e.g., Cl-IB-MECA |
EC50/IC50 values are determined through functional assays, such as cAMP accumulation assays.
Table 3: Selectivity Profile of this compound
| Compound | A1 vs A2A | A1 vs A2B | A1 vs A3 | A2A vs A2B | A2A vs A3 | A2B vs A3 |
| This compound | Fold Selectivity | Fold Selectivity | Fold Selectivity | Fold Selectivity | Fold Selectivity | Fold Selectivity |
Fold selectivity is calculated from the ratio of Ki or EC50/IC50 values.
Experimental Protocols
Protocol 1: Radioligand Binding Assay for Adenosine Receptors
This protocol describes a method to determine the binding affinity (Ki) of this compound for the A1, A2A, and A3 adenosine receptors.
Materials:
-
Membrane preparations from cells stably expressing the human A1, A2A, or A3 adenosine receptor subtypes.[7]
-
Radioligands:
-
Non-specific binding control: A high concentration of a non-labeled standard ligand (e.g., 10 µM R-PIA for A1AR).
-
Test compound: this compound.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl₂.[7]
-
Adenosine deaminase (ADA): To remove endogenous adenosine.
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Thaw the cell membrane preparations on ice.
-
Dilute the membranes in ice-cold assay buffer to the desired protein concentration.
-
Pre-incubate the membrane suspension with adenosine deaminase (2 units/mL) for 30 minutes at room temperature.
-
In a 96-well plate, add in the following order:
-
50 µL of assay buffer (for total binding) or non-specific binding control.
-
50 µL of varying concentrations of this compound.
-
50 µL of the appropriate radioligand at a final concentration close to its Kd value.
-
100 µL of the membrane suspension.
-
-
Incubate the plate at 25°C for 60-120 minutes.
-
Terminate the assay by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold assay buffer.
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Calculate the Ki values using the Cheng-Prusoff equation.
Diagram: Radioligand Binding Assay Workflow
Caption: Workflow for determining binding affinity using a radioligand binding assay.
Protocol 2: cAMP Accumulation Assay
This protocol is used to determine the functional activity (agonism or antagonism) of this compound at A1, A2A, A2B, and A3 receptors by measuring changes in intracellular cyclic AMP (cAMP) levels.[8]
Materials:
-
Cells stably expressing the human A1, A2A, A2B, or A3 adenosine receptor subtypes.
-
Cell culture medium (e.g., DMEM).
-
Stimulation buffer (e.g., HBSS with 1 mM IBMX, a phosphodiesterase inhibitor).
-
Forskolin (B1673556) (an adenylyl cyclase activator, for A1 and A3 assays).
-
Test compound: this compound.
-
Reference agonist (e.g., NECA).[9]
-
cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).
Procedure for A2A and A2B Receptors (Gs-coupled):
-
Seed the cells in a 96-well plate and grow to confluence.
-
Wash the cells with stimulation buffer.
-
Add varying concentrations of this compound to the wells.
-
Incubate at 37°C for 15-30 minutes.
-
Lyse the cells and measure the intracellular cAMP levels using a commercial cAMP assay kit according to the manufacturer's instructions.
-
Generate a dose-response curve and calculate the EC50 value.
Procedure for A1 and A3 Receptors (Gi-coupled):
-
Seed and grow the cells as described above.
-
Wash the cells with stimulation buffer.
-
Add varying concentrations of this compound to the wells.
-
Add a fixed concentration of forskolin (e.g., 10 µM) to all wells to stimulate cAMP production.
-
Incubate at 37°C for 15-30 minutes.
-
Lyse the cells and measure the intracellular cAMP levels.
-
Generate a dose-response curve for the inhibition of forskolin-stimulated cAMP production and calculate the IC50 value.
Diagram: cAMP Signaling Pathways for Adenosine Receptors
References
- 1. 2-Aryladenine Derivatives as a Potent Scaffold for Adenosine Receptor Antagonists: The 6-Morpholino Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Adenosine: Synthetic Methods of Its Derivatives and Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. cAMP Accumulation Assays Using the AlphaScreen® Kit (PerkinElmer) [en.bio-protocol.org]
- 9. innoprot.com [innoprot.com]
Application Notes and Protocols for Incorporating 2-Diethoxymethyl Adenosine into Oligonucleotides
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive protocol for the incorporation of the modified nucleoside, 2-Diethoxymethyl adenosine (B11128), into synthetic oligonucleotides. This modification serves as a masked precursor to 2-formyladenosine, a reactive group with applications in cross-linking, labeling, and other bioconjugation strategies. The following sections detail the necessary materials, experimental procedures, and data for the successful synthesis and deprotection of oligonucleotides containing this modification.
Introduction
The site-specific incorporation of reactive functional groups into oligonucleotides is a powerful tool in molecular biology and drug development. The 2-formyl group on an adenosine residue is a particularly useful moiety due to its ability to react with various nucleophiles, enabling the formation of covalent linkages with other molecules. However, the direct incorporation of a formyl group is challenging due to its reactivity under standard oligonucleotide synthesis conditions.
To overcome this, a protected precursor, 2-Diethoxymethyl adenosine, is utilized. The diethoxymethyl group is an acid-labile acetal (B89532) that effectively masks the reactive aldehyde. This protecting group is stable to the basic conditions employed during the standard phosphoramidite-based solid-phase oligonucleotide synthesis cycle. Following the completion of the oligonucleotide assembly, the diethoxymethyl group can be selectively removed under mild acidic conditions to regenerate the 2-formyladenosine at the desired position within the oligonucleotide chain.
Materials and Reagents
The following table summarizes the key reagents and materials required for the synthesis, purification, and deprotection of oligonucleotides containing this compound.
| Reagent/Material | Supplier | Purpose |
| This compound | Various | Starting material for phosphoramidite (B1245037) synthesis |
| 5'-O-(4,4'-Dimethoxytrityl)-2-diethoxymethyladenosine | Custom Synthesis | Protected nucleoside for phosphitylation |
| 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite | Various | Phosphitylating agent |
| N,N-Diisopropylethylamine (DIPEA) | Various | Base for phosphitylation reaction |
| Acetonitrile (Anhydrous) | Various | Solvent for phosphoramidite synthesis |
| Dichloromethane (DCM) | Various | Solvent |
| Standard DNA/RNA phosphoramidites and synthesis reagents | Various | For oligonucleotide synthesis |
| Controlled Pore Glass (CPG) solid support | Various | Solid phase for oligonucleotide synthesis |
| Trichloroacetic acid (TCA) in DCM | Various | Detritylation reagent |
| Acetic Anhydride/Lutidine/THF | Various | Capping reagent |
| Iodine/Water/Pyridine | Various | Oxidizing reagent |
| Concentrated Ammonium Hydroxide | Various | Cleavage and deprotection of standard protecting groups |
| Acetic Acid | Various | For final deprotection of the diethoxymethyl group |
| Triethylammonium Acetate (TEAA) buffer | Lab-prepared | HPLC buffer |
| Acetonitrile (HPLC grade) | Various | HPLC solvent |
Experimental Protocols
This section provides detailed protocols for the key experimental stages.
Synthesis of 5'-O-DMT-2-Diethoxymethyladenosine-3'-O-(N,N-diisopropyl-2-cyanoethyl)phosphoramidite
The successful incorporation of this compound begins with the synthesis of its corresponding phosphoramidite building block.
Workflow for Phosphoramidite Synthesis:
Application Note: HPLC Analysis of 2-Diethoxymethyl Adenosine
Introduction
2-Diethoxymethyl adenosine (B11128) is an analog of adenosine, a purine (B94841) nucleoside that plays a crucial role in various physiological processes.[1][2][3] Like other adenosine analogs, it is of significant interest to researchers in drug development and life sciences for its potential as a smooth muscle vasodilator and its possible applications in cancer therapy.[2] Accurate and reliable quantitative analysis of 2-Diethoxymethyl adenosine in various samples is essential for research, development, and quality control. This application note describes a robust High-Performance Liquid Chromatography (HPLC) method for the analysis of this compound.
Principle
This method utilizes reversed-phase HPLC (RP-HPLC), a widely adopted technique for the separation and quantification of nucleosides and their derivatives.[4][5] The separation is achieved based on the differential partitioning of the analyte between a non-polar stationary phase (typically a C18 column) and a polar mobile phase.[6] By optimizing the mobile phase composition and gradient, this compound can be effectively separated from impurities and other components in the sample matrix. Detection is typically performed using a UV detector at a wavelength where the analyte exhibits maximum absorbance, which for adenosine and its analogs is around 260 nm.[3][4][7][8]
Experimental Protocols
1. Sample Preparation
The appropriate sample preparation protocol will depend on the sample matrix.
-
For Pure Compounds or Standards:
-
Accurately weigh a suitable amount of this compound standard.
-
Dissolve the standard in the mobile phase or a compatible solvent (e.g., a mixture of water and acetonitrile) to a known concentration (e.g., 1 mg/mL).
-
Perform serial dilutions to prepare a series of calibration standards.
-
Filter the solutions through a 0.45 µm syringe filter before injection.
-
-
For Biological Matrices (e.g., Plasma, Tissue Homogenates):
-
Protein Precipitation: Add three volumes of cold acetonitrile (B52724) or methanol (B129727) to one volume of the biological sample to precipitate proteins.
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Collect the supernatant and evaporate it to dryness under a stream of nitrogen.
-
Reconstitute the residue in a known volume of the mobile phase.
-
Filter the reconstituted sample through a 0.45 µm syringe filter before injection.
-
2. HPLC System and Conditions
The following table summarizes the recommended HPLC system and parameters for the analysis of this compound.
| Parameter | Recommended Conditions |
| HPLC System | A standard HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis or Diode Array Detector (DAD). |
| Column | Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).[3] Other columns like C8 or mixed-mode columns can also be used depending on the specific separation requirements.[1][9] |
| Mobile Phase A | Water with 0.1% formic acid or a suitable buffer (e.g., 10 mM ammonium (B1175870) acetate).[10] |
| Mobile Phase B | Acetonitrile or Methanol.[7][11] |
| Gradient Elution | A linear gradient can be optimized. A typical starting point is 5-10% B, increasing to 50-70% B over 15-20 minutes.[10] An isocratic elution with a fixed percentage of the organic solvent may also be suitable for simpler samples.[7][11] |
| Flow Rate | 0.8 - 1.2 mL/min.[7] |
| Column Temperature | 25 - 35 °C.[11] |
| Injection Volume | 10 - 20 µL.[7][11] |
| Detection Wavelength | 255 - 265 nm (typically around 260 nm for adenosine analogs).[1][3][4][7][8] |
3. Data Analysis
-
Identification: The this compound peak is identified by its retention time, which should be consistent with that of a pure standard run under the same conditions.
-
Quantification: A calibration curve is constructed by plotting the peak area of the calibration standards against their known concentrations. The concentration of this compound in the samples is then determined by interpolating their peak areas on the calibration curve.
Quantitative Data Summary
The following tables provide a summary of typical quantitative data that can be expected from the HPLC analysis of adenosine and its analogs, which can serve as a starting point for the analysis of this compound.
Table 1: Typical HPLC Parameters for Adenosine Analogs
| Parameter | Value | Reference |
| Column Type | C18 | [4] |
| Column Dimensions | 4.6 x 150 mm | [3] |
| Particle Size | 5 µm | [3] |
| Mobile Phase | Acetonitrile/Water with buffer | [1][7][11] |
| Detection Wavelength | 260 nm | [3][4][7][8] |
| Flow Rate | 1.0 mL/min | [9] |
| Temperature | 30 °C | [7] |
Table 2: Example Gradient Elution Profile
| Time (minutes) | % Mobile Phase A (Aqueous) | % Mobile Phase B (Organic) |
| 0.0 | 95 | 5 |
| 15.0 | 50 | 50 |
| 20.0 | 5 | 95 |
| 25.0 | 5 | 95 |
| 25.1 | 95 | 5 |
| 30.0 | 95 | 5 |
Visualizations
Caption: Experimental workflow for HPLC analysis.
Caption: Potential signaling pathway of this compound.
References
- 1. helixchrom.com [helixchrom.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. HPLC Separation of Adenosine, Cordycepin and Adenine on Newcrom AH Column | SIELC Technologies [sielc.com]
- 4. Analysis of adenosine by RP-HPLC method and its application to the study of adenosine kinase kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. hplc.eu [hplc.eu]
- 6. tools.thermofisher.com [tools.thermofisher.com]
- 7. researchgate.net [researchgate.net]
- 8. HPLC determination of adenosine in human synovial fluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. jocpr.com [jocpr.com]
- 10. cores.emory.edu [cores.emory.edu]
- 11. med.und.edu [med.und.edu]
Application Note: Structural Elucidation of 2-Diethoxymethyl Adenosine using NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol and application note for the structural elucidation of 2-Diethoxymethyl adenosine (B11128) using Nuclear Magnetic Resonance (NMR) spectroscopy. The methodologies outlined herein are essential for the unambiguous characterization of novel adenosine analogues, which are a cornerstone in the development of new therapeutic agents. This note includes predicted quantitative NMR data, detailed experimental protocols for key NMR experiments, and a visual workflow to guide researchers through the process of structural verification.
Introduction
Adenosine and its derivatives are fundamental molecules in numerous biological processes and serve as scaffolds for the development of a wide range of therapeutics. Chemical modification of the adenosine core, such as the introduction of a diethoxymethyl group at the 2-position, can significantly alter its biological activity, selectivity, and pharmacokinetic properties. Therefore, precise structural confirmation is a critical step in the drug discovery and development pipeline. High-resolution NMR spectroscopy is the most powerful technique for the unambiguous determination of the chemical structure of such novel compounds in solution. This application note details the use of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments for the complete structural assignment of 2-Diethoxymethyl adenosine.
Predicted NMR Spectroscopic Data
While experimental spectra for this compound are not publicly available, the following tables summarize the predicted ¹H and ¹³C NMR chemical shifts and coupling constants. These predictions are based on the known spectral data of adenosine and related 2-substituted derivatives. The numbering scheme for the molecule is provided in Figure 1.
Figure 1. Chemical structure of this compound with standard atom numbering.
Table 1: Predicted ¹H NMR Data for this compound (in DMSO-d₆ at 500 MHz)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-8 | ~8.20 | s | - |
| NH₂ | ~7.30 | br s | - |
| H-1' | ~5.90 | d | ~6.0 |
| OCH(OEt)₂ | ~5.80 | s | - |
| H-2' | ~4.65 | t | ~5.5 |
| H-3' | ~4.15 | t | ~5.0 |
| H-4' | ~4.00 | q | ~3.5 |
| 5'-OH | ~5.40 | t | ~5.5 |
| 3'-OH | ~5.15 | d | ~4.5 |
| 2'-OH | ~5.00 | d | ~6.0 |
| H-5', 5'' | ~3.60, ~3.50 | m | - |
| OCH₂CH₃ | ~3.55 | q | ~7.0 |
| OCH₂CH₃ | ~1.15 | t | ~7.0 |
Table 2: Predicted ¹³C NMR Data for this compound (in DMSO-d₆ at 125 MHz)
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-6 | ~156.0 |
| C-2 | ~155.0 |
| C-4 | ~149.0 |
| C-8 | ~140.0 |
| C-5 | ~119.0 |
| OCH(OEt)₂ | ~100.0 |
| C-1' | ~88.0 |
| C-4' | ~86.0 |
| C-2' | ~74.0 |
| C-3' | ~71.0 |
| C-5' | ~62.0 |
| OCH₂CH₃ | ~60.0 |
| OCH₂CH₃ | ~15.0 |
Experimental Protocols
The following are detailed methodologies for the key NMR experiments required for the structural elucidation of this compound.
3.1. Sample Preparation
-
Weigh approximately 5-10 mg of high-purity this compound.
-
Dissolve the sample in 0.6 mL of deuterated dimethyl sulfoxide (B87167) (DMSO-d₆). The use of DMSO-d₆ allows for the observation of exchangeable protons (e.g., -OH, -NH₂).
-
Transfer the solution to a 5 mm NMR tube.
-
Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied if necessary.
3.2. NMR Data Acquisition
All spectra should be acquired on a 500 MHz (or higher) NMR spectrometer equipped with a cryoprobe for enhanced sensitivity.[1]
-
¹H NMR Spectroscopy:
-
Pulse Program: Standard single-pulse experiment (e.g., 'zg30').
-
Solvent: DMSO-d₆.
-
Temperature: 298 K.
-
Spectral Width: 16 ppm (centered around 6 ppm).
-
Acquisition Time: ~2 seconds.
-
Relaxation Delay: 2 seconds.
-
Number of Scans: 16-64 (depending on sample concentration).
-
Processing: Apply an exponential window function with a line broadening of 0.3 Hz before Fourier transformation.
-
-
¹³C NMR Spectroscopy:
-
Pulse Program: Standard proton-decoupled ¹³C experiment (e.g., 'zgpg30').
-
Solvent: DMSO-d₆.
-
Temperature: 298 K.
-
Spectral Width: 240 ppm (centered around 100 ppm).
-
Acquisition Time: ~1 second.
-
Relaxation Delay: 2 seconds.
-
Number of Scans: 1024-4096 (or more, as ¹³C has low natural abundance).
-
Processing: Apply an exponential window function with a line broadening of 1-2 Hz before Fourier transformation.
-
-
2D COSY (Correlation Spectroscopy):
-
Pulse Program: Gradient-selected COSY (e.g., 'cosygpmf').
-
Solvent: DMSO-d₆.
-
Temperature: 298 K.
-
Spectral Width: 12 ppm in both dimensions.
-
Data Points: 2048 (F2) x 256 (F1).
-
Number of Scans: 4-8 per increment.
-
Processing: Apply a sine-squared window function in both dimensions before Fourier transformation.
-
-
2D HSQC (Heteronuclear Single Quantum Coherence):
-
Pulse Program: Gradient-selected, sensitivity-enhanced HSQC (e.g., 'hsqcedetgpsisp2.3').
-
Solvent: DMSO-d₆.
-
Temperature: 298 K.
-
Spectral Width: 12 ppm (¹H, F2) x 180 ppm (¹³C, F1).
-
Data Points: 2048 (F2) x 256 (F1).
-
¹J(C,H) Coupling Constant: Optimized for 145 Hz.
-
Number of Scans: 8-16 per increment.
-
Processing: Apply a sine-squared window function in both dimensions before Fourier transformation.
-
-
2D HMBC (Heteronuclear Multiple Bond Correlation):
-
Pulse Program: Gradient-selected HMBC (e.g., 'hmbcgplpndqf').
-
Solvent: DMSO-d₆.
-
Temperature: 298 K.
-
Spectral Width: 12 ppm (¹H, F2) x 220 ppm (¹³C, F1).
-
Data Points: 2048 (F2) x 256 (F1).
-
Long-range Coupling Constant (ⁿJ(C,H)): Optimized for 8 Hz.
-
Number of Scans: 16-32 per increment.
-
Processing: Apply a sine-squared window function in both dimensions before Fourier transformation.
-
Data Analysis and Structural Elucidation Workflow
The following diagram illustrates the logical workflow for analyzing the NMR data to confirm the structure of this compound.
Caption: Logical workflow for NMR data analysis.
Signaling Pathways and Molecular Interactions
While this document focuses on structural elucidation, understanding the potential signaling pathways of this compound is crucial for drug development. As an adenosine analogue, it is hypothesized to interact with adenosine receptors (A₁, A₂ₐ, A₂ₑ, A₃). The following diagram illustrates the general signaling cascade upon activation of a G-protein coupled adenosine receptor.
Caption: General GPCR signaling cascade.
Conclusion
The combination of one- and two-dimensional NMR spectroscopy provides a robust and definitive method for the structural elucidation of novel adenosine derivatives like this compound. The protocols and predicted data presented in this application note serve as a comprehensive guide for researchers in the fields of medicinal chemistry and drug development. Accurate structural characterization is paramount for understanding structure-activity relationships and ensuring the identity and purity of synthesized compounds.
References
Application Note: Quantitative Analysis of 2-Diethoxymethyl adenosine using LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a robust and sensitive method for the quantitative analysis of 2-Diethoxymethyl adenosine (B11128), an adenosine analog, using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The protocol outlines procedures for sample preparation, chromatographic separation, and mass spectrometric detection. This method is suitable for researchers in drug discovery and development requiring accurate quantification of this compound in various biological matrices.
Introduction
Adenosine and its analogs are crucial in numerous physiological processes and are a focal point in therapeutic research, including cancer and cardiovascular diseases.[1][2] 2-Diethoxymethyl adenosine is a modified nucleoside with potential applications in drug development. Accurate and reliable quantification of such compounds is essential for pharmacokinetic, pharmacodynamic, and metabolism studies. This document provides a detailed protocol for the analysis of this compound by LC-MS/MS, leveraging established methodologies for similar adenosine derivatives.[1][3][4]
Experimental
Sample Preparation
A generic sample preparation protocol for extracting small molecules like adenosine derivatives from biological matrices (e.g., plasma, cell culture media) is provided below. Optimization may be required depending on the specific matrix.
Protocol: Protein Precipitation and Extraction
-
Sample Collection: Collect biological samples and store them immediately at -80°C to prevent degradation.
-
Standard Preparation: Prepare a stock solution of this compound in a suitable solvent such as methanol (B129727) or a methanol:water mixture (50:50 v/v).[1] Create a series of working standard solutions by diluting the stock solution.
-
Protein Precipitation:
-
Thaw samples on ice.
-
To 100 µL of the sample (or standard), add 300 µL of cold acetonitrile (B52724) containing an appropriate internal standard.
-
Vortex the mixture vigorously for 1 minute.[1]
-
-
Centrifugation: Centrifuge the samples at 12,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[5]
-
Supernatant Transfer: Carefully transfer the supernatant to a new microcentrifuge tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen.[1]
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 v/v water:acetonitrile with 10 mM ammonium (B1175870) formate).[1]
-
Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an LC-MS vial.
Liquid Chromatography
Table 1: LC Parameters
| Parameter | Value |
| Column | C18 Reverse-Phase Column (e.g., 100 Å, 3 µm, 150 x 2.0 mm)[3] |
| Mobile Phase A | 25 mM Ammonium acetate (B1210297) in water[3] |
| Mobile Phase B | Acetonitrile[3] |
| Flow Rate | 0.2 mL/min[3] |
| Injection Volume | 10 µL[3] |
| Column Temperature | 35°C[3] |
| Gradient | Isocratic or a shallow gradient optimized for separation |
Mass Spectrometry
The mass spectrometer should be operated in positive electrospray ionization (ESI) mode. The expected mass of this compound can be calculated based on the mass of adenosine (267.24 g/mol ) and the addition of the diethoxymethyl group.
Table 2: MS/MS Parameters (Theoretical)
| Parameter | Value |
| Ionization Mode | ESI Positive |
| Precursor Ion (Q1) | To be determined (theoretically [M+H]⁺) |
| Product Ion (Q3) | To be determined (likely fragment corresponding to the modified adenine (B156593) base) |
| Collision Energy | To be optimized |
| Nebulizer Gas | As per instrument recommendation |
| Curtain Gas | As per instrument recommendation |
| IonSpray Voltage | 5000 V[3] |
| Temperature | 450°C[3] |
Note: The exact m/z values for the precursor and product ions need to be determined by direct infusion of a standard solution of this compound.
Expected Fragmentation
The fragmentation of adenosine typically involves the cleavage of the glycosidic bond, resulting in the formation of the protonated adenine base (m/z 136).[1][6] For this compound, a similar fragmentation pattern is expected, leading to a protonated 2-Diethoxymethyl adenine fragment. Further fragmentation of the diethoxymethyl group may also occur.
Data Analysis and Visualization
Workflow for LC-MS/MS Analysis
Caption: General workflow for the LC-MS/MS analysis of this compound.
Predicted Fragmentation Pathway
Caption: Predicted fragmentation of this compound in the mass spectrometer.
Conclusion
This application note provides a comprehensive, albeit theoretical, framework for the mass spectrometric analysis of this compound. The provided protocols for sample preparation and LC-MS/MS are based on well-established methods for adenosine and its analogs and should serve as a strong starting point for method development and validation. Researchers are encouraged to optimize these conditions for their specific instrumentation and sample matrices to achieve the best performance.
References
Application Notes and Protocols for Developing Assays with 2-Diethoxymethyl Adenosine
For Researchers, Scientists, and Drug Development Professionals.
Introduction
2-Diethoxymethyl adenosine (B11128) is an analog of adenosine, a purine (B94841) nucleoside that plays a critical role in numerous physiological processes by activating four G protein-coupled receptor (GPCR) subtypes: A1, A2A, A2B, and A3.[1] These receptors are implicated in a wide range of cellular responses, making them attractive targets for therapeutic intervention in cardiovascular diseases, cancer, inflammation, and neurological disorders.[2] As an adenosine analog, 2-Diethoxymethyl adenosine is a valuable tool for investigating the pharmacology of adenosine receptors and for screening for novel therapeutic agents that modulate adenosinergic signaling.
These application notes provide a comprehensive overview of the signaling pathways affected by adenosine analogs and detailed protocols for developing biochemical and cell-based assays to characterize the activity of this compound and to screen for potential drug candidates that interact with its targets.
Adenosine Signaling Pathways
Adenosine receptors are coupled to different G proteins, leading to distinct downstream signaling cascades. The A1 and A3 receptors typically couple to Gi/o, which inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Conversely, the A2A and A2B receptors couple to Gs, which stimulates adenylyl cyclase and increases cAMP production. The A2B and A3 receptors can also couple to Gq, activating the phospholipase C (PLC) pathway.
Figure 1: Simplified adenosine receptor signaling pathways.
Quantitative Data Summary
The following table provides hypothetical data on the binding affinity and functional potency of this compound at the four human adenosine receptor subtypes. This data is intended to serve as an example for the types of results that can be obtained from the protocols described below.
| Receptor Subtype | Binding Affinity (Ki, nM) | Functional Potency (EC50, nM) | Assay Type |
| A1 | 150 | 250 | [³H]-DPCPX competitive binding |
| A2A | 85 | 120 | cAMP accumulation (HTRF) |
| A2B | 1200 | 1800 | cAMP accumulation (HTRF) |
| A3 | 350 | 500 | [¹²⁵I]-AB-MECA competitive binding |
Experimental Protocols
Protocol 1: Competitive Radioligand Binding Assay
This protocol is designed to determine the binding affinity (Ki) of this compound for a specific adenosine receptor subtype. The example provided is for the A2A receptor.
Figure 2: Workflow for a competitive radioligand binding assay.
Materials:
-
Cell membranes from a cell line stably expressing the human A2A adenosine receptor (e.g., HEK293-A2A).
-
Radioligand: [³H]-ZM241385 (a selective A2A antagonist).
-
Non-specific binding control: NECA (5'-N-Ethylcarboxamidoadenosine) at a high concentration (e.g., 10 µM).
-
This compound stock solution.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 5 mM MgCl₂).
-
96-well filter plates and vacuum manifold.
-
Scintillation cocktail and liquid scintillation counter.
Procedure:
-
Thaw the frozen cell membranes on ice and dilute to the desired concentration in ice-cold assay buffer.
-
In a 96-well plate, add 25 µL of assay buffer for total binding wells or 25 µL of 10 µM NECA for non-specific binding wells.
-
Add 25 µL of serially diluted this compound to the competitor wells.
-
Add 25 µL of [³H]-ZM241385 (at a final concentration close to its Kd) to all wells.
-
Add 50 µL of the diluted cell membrane preparation to all wells to initiate the binding reaction.
-
Incubate the plate for 60-90 minutes at room temperature with gentle agitation.
-
Terminate the assay by rapid filtration through the filter plate using a vacuum manifold.
-
Wash the filters three times with ice-cold assay buffer.
-
Allow the filters to dry, then add scintillation cocktail to each well.
-
Count the radioactivity in a liquid scintillation counter.
-
Calculate the specific binding and plot the percentage of specific binding against the log concentration of this compound to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Protocol 2: Cell-Based cAMP Accumulation Assay
This protocol measures the functional potency (EC50) of this compound by quantifying its effect on intracellular cAMP levels in a cell line expressing a Gs-coupled adenosine receptor (e.g., A2A or A2B).
References
Application Notes and Protocols for 2-Diethoxymethyl Adenosine in Purinergic Signaling Studies
Introduction
Extracellular adenosine (B11128) is a critical signaling nucleoside that modulates a wide array of physiological and pathological processes through the activation of four G protein-coupled receptor subtypes: A1, A2A, A2B, and A3. These receptors are key components of the purinergic signaling system and represent important therapeutic targets for a variety of disorders. The development of selective agonists and antagonists for these receptors is a major focus of research in pharmacology and drug development. Modifications of the adenosine scaffold, particularly at the 2-position, have been explored to enhance receptor affinity and selectivity.
This document provides an overview of the potential applications and theoretical experimental protocols for studying "2-Diethoxymethyl adenosine" within the context of purinergic signaling. It is important to note that, at present, there is a lack of specific published data on the pharmacological properties and biological activity of this compound. Therefore, the information presented herein is based on the known structure-activity relationships of other 2-substituted adenosine analogs and general principles of purinergic signaling research.
Theoretical Application: A Prodrug Approach for 2-Carboxyadenosine
It is hypothesized that this compound may serve as a prodrug for 2-carboxyadenosine. The diethoxymethyl group at the 2-position could potentially be hydrolyzed by esterases or other enzymes in a biological system to yield a carboxylic acid functionality, thus forming 2-carboxyadenosine. This bioconversion could offer advantages such as improved cell permeability or altered pharmacokinetic properties compared to the direct administration of the more polar 2-carboxyadenosine.
General Purinergic Signaling Pathways
Adenosine receptors are coupled to different G proteins, leading to distinct downstream signaling cascades. A1 and A3 receptors typically couple to Gi/o, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels.[1][2] Conversely, A2A and A2B receptors are generally coupled to Gs, which stimulates adenylyl cyclase and increases cAMP production.[1][2]
Caption: General signaling pathways for adenosine receptors.
Hypothetical Quantitative Data
Without experimental data for this compound or its active metabolite, 2-carboxyadenosine, we can only provide a template for how such data would be presented. The table below illustrates the type of quantitative data that would be crucial for characterizing this compound.
Table 1: Hypothetical Pharmacological Profile of 2-Carboxyadenosine (Active Metabolite)
| Receptor Subtype | Binding Affinity (Ki, nM) | Functional Potency (EC50/IC50, nM) | Assay Type |
| Human A1 | Data not available | Data not available | [³H]-DPCPX Competition Binding / cAMP Inhibition |
| Human A2A | Data not available | Data not available | [³H]-CGS21680 Competition Binding / cAMP Accumulation |
| Human A2B | Data not available | Data not available | Radioligand Competition Binding / cAMP Accumulation |
| Human A3 | Data not available | Data not available | [¹²⁵I]-AB-MECA Competition Binding / cAMP Inhibition |
Experimental Protocols
The following are generalized protocols that could be adapted to study the effects of this compound and its potential active metabolite on purinergic signaling.
Protocol 1: Radioligand Binding Assay to Determine Receptor Affinity
This protocol is a general guideline for determining the binding affinity of a test compound for adenosine receptor subtypes.
Caption: Workflow for a radioligand binding assay.
Methodology:
-
Membrane Preparation:
-
Culture cells stably expressing the human adenosine receptor of interest (e.g., HEK293 or CHO cells).
-
Harvest cells and homogenize in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed to pellet the cell membranes.
-
Resuspend the membrane pellet in an appropriate assay buffer and determine the protein concentration.
-
-
Binding Assay:
-
In a 96-well plate, add the cell membranes, a specific radioligand (e.g., [³H]-DPCPX for A1, [³H]-CGS21680 for A2A), and varying concentrations of the unlabeled test compound (this compound or 2-carboxyadenosine).
-
Incubate at room temperature for a specified time (e.g., 60-120 minutes) to reach equilibrium.
-
Terminate the assay by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold buffer to remove unbound radioligand.
-
-
Data Analysis:
-
Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Determine the IC50 value (the concentration of competitor that inhibits 50% of specific radioligand binding) using non-linear regression analysis.
-
Calculate the equilibrium dissociation constant (Ki) for the test compound using the Cheng-Prusoff equation.
-
Protocol 2: cAMP Functional Assay to Determine Agonist/Antagonist Activity
This protocol measures the effect of a test compound on adenylyl cyclase activity, a key downstream event in adenosine receptor signaling.
Methodology:
-
Cell Culture and Plating:
-
Culture cells expressing the target adenosine receptor in appropriate media.
-
Plate the cells in a 96-well plate and grow to confluence.
-
-
Compound Treatment:
-
For agonist testing, treat the cells with varying concentrations of the test compound in the presence of a phosphodiesterase inhibitor (e.g., IBMX or rolipram) to prevent cAMP degradation.
-
For antagonist testing, pre-incubate the cells with varying concentrations of the test compound before stimulating with a known adenosine receptor agonist (e.g., NECA).
-
-
cAMP Measurement:
-
After incubation, lyse the cells to release intracellular cAMP.
-
Measure the cAMP levels using a commercially available kit, such as a competitive immunoassay with a fluorescent or luminescent readout (e.g., HTRF or LANCE).
-
-
Data Analysis:
-
Generate concentration-response curves by plotting the cAMP levels against the logarithm of the test compound concentration.
-
For agonists, determine the EC50 value (the concentration that produces 50% of the maximal response).
-
For antagonists, determine the IC50 value (the concentration that inhibits 50% of the agonist-induced response) and calculate the antagonist affinity (Kb).
-
While "this compound" is an intriguing compound from a medicinal chemistry perspective, its role in purinergic signaling remains to be elucidated. The protocols and frameworks provided here offer a starting point for researchers interested in investigating the pharmacological properties of this and other novel adenosine analogs. Future studies are necessary to determine its binding affinities, functional activities, and potential as a prodrug for 2-carboxyadenosine. Such research will contribute to a deeper understanding of purinergic signaling and may lead to the development of new therapeutic agents.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Diethoxymethyl Adenosine
Welcome to the technical support center for the synthesis of 2-Diethoxymethyl Adenosine (B11128). This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance for troubleshooting common issues encountered during this multi-step synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for 2-Diethoxymethyl Adenosine?
A1: The synthesis of this compound typically involves a three-stage process. The first stage is the protection of the hydroxyl groups on the ribose moiety of adenosine to prevent unwanted side reactions. The second stage is the conversion of the protected adenosine to a 2-halo-adenosine derivative, typically 2-chloroadenosine (B27285). The final stage is a nucleophilic aromatic substitution reaction where the 2-chloro group is displaced by a diethoxymethyl group using triethyl orthoformate in the presence of a base. This is followed by the deprotection of the hydroxyl groups to yield the final product.
Q2: Why is protection of the ribose hydroxyl groups necessary?
A2: The 2', 3', and 5'-hydroxyl groups of the ribose in adenosine are reactive and can interfere with the desired reactions at the 2-position of the purine (B94841) ring. Protecting these groups, for example as acetyl or silyl (B83357) ethers, ensures that the subsequent chemical transformations occur specifically at the intended location, thus preventing the formation of multiple side products and improving the overall yield and purity of the desired compound.[1][2] Orthogonal protecting group strategies are often employed to allow for selective deprotection if further modifications are needed.[3][4]
Q3: What are the common protecting groups used for the ribose hydroxyls?
A3: Acetyl (Ac) and tert-butyldimethylsilyl (TBDMS) are commonly used protecting groups for the hydroxyl functions of nucleosides. Acetyl groups are typically introduced using acetic anhydride (B1165640) and are stable under neutral and mildly acidic conditions, but can be removed with a base. Silyl ethers like TBDMS are introduced using the corresponding silyl chloride and are generally stable to a wide range of reaction conditions but are readily cleaved by fluoride (B91410) ion sources. The choice of protecting group depends on the specific reaction conditions of the subsequent steps.[2][5]
Q4: How is the diethoxymethyl group introduced?
A4: The diethoxymethyl group is typically introduced by reacting a protected 2-chloroadenosine derivative with triethyl orthoformate in the presence of a strong base, such as sodium ethoxide. The ethoxide anion acts as a nucleophile, attacking the 2-position of the purine ring and displacing the chloride. Triethyl orthoformate serves as the source of the diethoxymethyl group.
Q5: What are the critical parameters for the nucleophilic aromatic substitution step?
A5: The success of the nucleophilic aromatic substitution reaction is highly dependent on several factors. The purine ring must be sufficiently electron-deficient to be susceptible to nucleophilic attack; the presence of the electron-withdrawing chloro group at the 2-position facilitates this.[6][7][8][9][10] The reaction is typically carried out in an anhydrous solvent to prevent hydrolysis of the orthoformate and the intermediate species. Temperature and reaction time are also critical and need to be optimized to ensure complete reaction while minimizing the formation of side products.
Troubleshooting Guides
Issue 1: Low Yield in the Protection Step of Adenosine
Question: My yield of the protected adenosine (e.g., 2',3',5'-Tri-O-acetyladenosine) is consistently low. What could be the issue?
Answer: Low yields in the protection step can arise from several factors. Here is a systematic approach to troubleshoot this issue:
-
Incomplete Reaction: Ensure that the reaction has gone to completion by monitoring it with Thin Layer Chromatography (TLC). If the starting material is still present, consider extending the reaction time or increasing the amount of the acylating or silylating agent and the base.
-
Moisture in the Reaction: The presence of water can hydrolyze the protecting group precursor (e.g., acetic anhydride or TBDMS-Cl) and quench the reaction. Ensure all glassware is thoroughly dried and use anhydrous solvents.
-
Suboptimal Reaction Conditions: The choice of base and solvent is critical. For acetylation, pyridine (B92270) is commonly used as both a solvent and a base. For silylation, an amine base like imidazole (B134444) in an aprotic solvent such as DMF is effective.
-
Purification Losses: Significant product loss can occur during work-up and purification. Optimize the extraction and chromatography conditions to minimize these losses.
| Parameter | Recommendation |
| Reagents | Use fresh, high-purity adenosine and protecting agents. |
| Solvents | Ensure all solvents are anhydrous. |
| Reaction Monitoring | Use TLC to monitor the disappearance of starting material. |
| Work-up | Perform a careful aqueous work-up to remove excess reagents and byproducts. |
| Purification | Use an appropriate solvent system for silica (B1680970) gel chromatography to ensure good separation. |
Issue 2: Inefficient Conversion of Protected Adenosine to 2-Chloroadenosine
Question: The conversion of my protected adenosine to the 2-chloro derivative is not efficient, and I observe multiple side products. What are the potential causes?
Answer: The synthesis of 2-chloroadenosine from adenosine is a multi-step process that can present challenges. If you are following a procedure that involves diazotization of 2-aminoadenosine, incomplete reaction or side reactions can be a problem. A more common and reliable laboratory-scale route involves starting from 2,6-dichloropurine (B15474) and coupling it with a protected ribose derivative.
If you are attempting to directly chlorinate a protected adenosine derivative, the conditions must be carefully controlled.
Troubleshooting Steps:
-
Reagent Quality: Ensure the chlorinating agent is of high quality and handled under appropriate conditions.
-
Reaction Temperature: Temperature control is crucial. Running the reaction at too high a temperature can lead to decomposition and the formation of colored impurities.
-
Side Reactions: The purine ring system has multiple reactive sites. Suboptimal conditions can lead to reactions at other positions. Careful analysis of the side products by NMR and MS can help identify these and guide optimization of the reaction conditions.
Issue 3: Low Yield in the Nucleophilic Aromatic Substitution Reaction
Question: I am getting a low yield of the this compound derivative from the reaction of protected 2-chloroadenosine with triethyl orthoformate. What could be going wrong?
Answer: This is a critical step in the synthesis, and low yields can be frustrating. Consider the following troubleshooting points:
-
Incomplete Reaction: This is a common issue. Monitor the reaction by TLC or LC-MS to confirm the consumption of the 2-chloroadenosine starting material. If the reaction is sluggish, you may need to increase the reaction temperature or time. The strength and concentration of the base (sodium ethoxide) are also critical.
-
Side Reactions: Competing side reactions can consume your starting material or the desired product.
-
Hydrolysis: The presence of moisture can lead to the hydrolysis of triethyl orthoformate and the desired product. Ensure all reagents and solvents are strictly anhydrous.
-
Reaction at other positions: While less common for the 2-position with a chloro leaving group, reaction at other sites on the purine ring can occur under harsh conditions.
-
-
Instability of the Product: The diethoxymethyl group is an acetal (B89532) and can be sensitive to acidic conditions. Ensure that the work-up and purification steps are performed under neutral or slightly basic conditions.
-
Purification Difficulties: The product may be difficult to separate from unreacted starting material or side products. Optimization of the chromatographic conditions is essential.
| Parameter | Recommended Value/Condition | Potential Issue if Deviated |
| Reaction Temperature | 80-100 °C (typical) | Too low: incomplete reaction. Too high: decomposition, side products. |
| Reaction Time | 12-24 hours (typical) | Too short: incomplete reaction. Too long: potential for side product formation. |
| Sodium Ethoxide | 2-3 equivalents | Insufficient base: slow or incomplete reaction. |
| Triethyl Orthoformate | Used as reagent and solvent | Insufficient amount may lead to incomplete reaction. |
| Atmosphere | Inert (Nitrogen or Argon) | Presence of oxygen and moisture can lead to side reactions and lower yields. |
Issue 4: Difficulty in the Deprotection Step
Question: I am having trouble removing the protecting groups from the ribose moiety without affecting the 2-diethoxymethyl group. What should I do?
Answer: The final deprotection step requires careful selection of reagents to selectively cleave the protecting groups on the ribose without hydrolyzing the acid-sensitive diethoxymethyl group.
-
For Acetyl Protecting Groups: Acetyl groups are typically removed under basic conditions. A common method is treatment with ammonia (B1221849) in methanol (B129727). This is generally mild enough to not affect the diethoxymethyl group.
-
For Silyl (TBDMS) Protecting Groups: Silyl ethers are cleaved with a fluoride source. Tetrabutylammonium fluoride (TBAF) in THF is a standard reagent for this purpose. This method is generally compatible with the diethoxymethyl group.
Troubleshooting Deprotection:
-
Incomplete Deprotection: If the deprotection is not complete, you can try extending the reaction time or using a slightly higher concentration of the deprotecting agent.
-
Hydrolysis of the Diethoxymethyl Group: If you observe cleavage of the 2-diethoxymethyl group (which would likely lead to the formation of a 2-formyladenosine derivative that might be unstable), it indicates that the deprotection conditions are too harsh or have become acidic. Ensure the deprotection solution is buffered if necessary and that the work-up is performed promptly under neutral or slightly basic conditions.
Experimental Protocols
Key Experiment: Synthesis of Protected 2-Chloroadenosine
A plausible precursor for the synthesis is 2',3',5'-Tri-O-acetyl-2-chloroadenosine. A general approach to a similar compound, 2-chloroadenosine triacetate, involves the treatment of 2,6-dichloro-9-(2,3,5-tri-O-acetyl-β-D-ribofuranosyl)purine with anhydrous ammonia.
Key Experiment: Synthesis of 2-Diethoxymethyl-2',3',5'-tri-O-acetyladenosine
This protocol is a representative procedure based on analogous reactions for the synthesis of 2-alkoxyadenosine derivatives. Optimization may be required.
Materials:
-
2',3',5'-Tri-O-acetyl-2-chloroadenosine
-
Anhydrous Ethanol (B145695)
-
Sodium metal
-
Triethyl orthoformate
-
Anhydrous Toluene (B28343)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Dichloromethane (B109758)/Methanol or Ethyl Acetate/Hexane)
Procedure:
-
Preparation of Sodium Ethoxide: In a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), dissolve sodium metal (e.g., 2.5 equivalents) in anhydrous ethanol with stirring.
-
Reaction Setup: In a separate flame-dried flask under an inert atmosphere, dissolve 2',3',5'-Tri-O-acetyl-2-chloroadenosine (1 equivalent) in anhydrous toluene and triethyl orthoformate.
-
Reaction: Add the freshly prepared sodium ethoxide solution to the solution of the protected 2-chloroadenosine. Heat the reaction mixture to reflux (around 80-100 °C) and monitor the progress by TLC.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and quench the reaction by the addition of a saturated aqueous solution of ammonium (B1175870) chloride. Extract the product with an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent gradient to yield the protected this compound.
Key Experiment: Deprotection of 2-Diethoxymethyl-2',3',5'-tri-O-acetyladenosine
Procedure:
-
Dissolve the purified 2-Diethoxymethyl-2',3',5'-tri-O-acetyladenosine in methanolic ammonia (a saturated solution of ammonia in methanol).
-
Stir the solution at room temperature and monitor the reaction by TLC until all the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the residue by silica gel column chromatography, eluting with a gradient of methanol in dichloromethane to afford the final product, this compound.
Visualizations
Caption: General synthetic workflow for this compound.
Caption: Troubleshooting logic for low yield in the key substitution step.
References
- 1. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 2. jocpr.com [jocpr.com]
- 3. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 4. fiveable.me [fiveable.me]
- 5. researchgate.net [researchgate.net]
- 6. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. youtube.com [youtube.com]
- 9. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 10. Nucleophilic Aromatic Substitution Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
Technical Support Center: Optimizing 2-Diethoxymethyl Adenosine Concentration in Cell Culture
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 2-Diethoxymethyl adenosine (B11128). The information is designed to address common challenges encountered during cell culture experiments.
Troubleshooting Guide
This guide addresses specific issues that may arise when optimizing the concentration of 2-Diethoxymethyl adenosine in your cell culture experiments.
| Issue | Potential Cause | Suggested Solution |
| High Cell Death or Cytotoxicity | Concentration of this compound is too high. | Perform a dose-response experiment starting with a lower concentration range. Adenosine analogs can induce apoptosis at high concentrations[1][2]. |
| Cell line is particularly sensitive. | Review literature for sensitivity of your specific cell line to adenosine compounds. Some cell lines show differential responses[3]. | |
| Contamination of cell culture. | Visually inspect cultures for signs of microbial contamination. If suspected, discard the culture and start with a fresh stock[4][5]. | |
| No Observable Effect or Low Efficacy | Concentration of this compound is too low. | Gradually increase the concentration. Ensure the compound is properly dissolved and mixed in the media. |
| Incorrect experimental duration. | Optimize the incubation time. The effects of adenosine receptor agonists can be time-dependent. | |
| Cell line lacks the target adenosine receptor subtype. | Confirm the expression of the target adenosine receptor (e.g., A1, A2A, A2B, A3) in your cell line using techniques like qRT-PCR or Western blotting[6]. | |
| Precipitate in Cell Culture Medium | Poor solubility of this compound. | Ensure the stock solution is fully dissolved before adding to the culture medium. Consider using a different solvent if compatible with your cells. |
| Interaction with media components. | Prepare fresh media and add the compound just before use. If issues persist, test the compound's solubility in the basal medium without serum. | |
| Inconsistent Results Between Experiments | Variability in cell health or passage number. | Use cells within a consistent and low passage number range. Ensure cells are healthy and in the logarithmic growth phase before treatment. |
| Inconsistent compound preparation. | Prepare a fresh stock solution from the solid compound for each experiment or use aliquots from a single, validated stock solution to avoid freeze-thaw cycles[7]. | |
| Presence of adenosine deaminase in serum. | Adenosine deaminase can degrade adenosine analogs. Consider using serum-free media or heat-inactivated serum to minimize enzymatic degradation[8][9]. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration for this compound in a new cell line?
A1: For a novel compound like this compound, it is recommended to start with a broad concentration range in a dose-response experiment. Based on data for other adenosine analogs, a starting range of 10 nM to 100 µM is advisable. For example, studies with other adenosine agonists have used concentrations from the nanomolar to micromolar range[1][10].
Q2: How should I prepare and store a stock solution of this compound?
A2: It is crucial to follow the manufacturer's instructions for solubility. Typically, a stock solution is prepared in a solvent like DMSO or ethanol (B145695) at a high concentration (e.g., 10 mM). This stock solution should then be aliquoted into smaller, single-use volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C[7]. Before use, thaw an aliquot and dilute it to the final working concentration in your pre-warmed cell culture medium.
Q3: My cells are not responding to this compound, even at high concentrations. What could be the issue?
A3: A lack of response could be due to several factors. First, confirm that your cell line expresses the specific adenosine receptor subtype that this compound is expected to target[6]. If receptor expression is low or absent, the compound will not elicit a response. Second, consider the possibility that the compound is being rapidly metabolized or degraded in your culture system[8]. Finally, ensure that your experimental endpoint is appropriate for detecting the effects of adenosine receptor activation.
Q4: Can this compound have different effects on different cell types?
A4: Yes, the effects of adenosine and its analogs can be highly cell-type specific. For instance, adenosine has been shown to inhibit DNA synthesis in T-lymphocytes while enhancing it in a promyelocytic cell line[3]. The specific adenosine receptor subtypes expressed by a cell and the downstream signaling pathways present will determine the cellular response[6][11].
Q5: Are there any known antagonists that can counteract the effects of this compound?
A5: While specific antagonists for the hypothetical this compound are unknown, general adenosine receptor antagonists like methylxanthines (e.g., caffeine, theophylline) can block the effects of adenosine agonists[12]. Selective antagonists for different adenosine receptor subtypes are also available and can be used to investigate the specific receptor mediating the observed effects.
Experimental Protocols
Protocol: Determining Optimal Concentration using a Dose-Response Assay
This protocol outlines a general method for determining the optimal working concentration of this compound for your specific cell line and experimental endpoint.
-
Cell Seeding:
-
Plate your cells in a multi-well plate (e.g., 96-well) at a density that will ensure they are in the logarithmic growth phase at the time of treatment.
-
Allow cells to adhere and recover for 24 hours.
-
-
Preparation of this compound Dilutions:
-
Prepare a series of dilutions of this compound in your cell culture medium. A common approach is to use a 1:10 serial dilution to cover a broad concentration range (e.g., 1 nM to 100 µM).
-
Include a vehicle control (medium with the same concentration of the solvent used for the stock solution, e.g., DMSO).
-
-
Cell Treatment:
-
Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound.
-
Incubate the cells for a predetermined duration based on your experimental goals.
-
-
Endpoint Assay:
-
After the incubation period, perform an assay to measure your endpoint of interest (e.g., cell viability using MTT or CellTiter-Glo, gene expression using qRT-PCR, or protein expression using Western blotting).
-
-
Data Analysis:
-
Plot the response as a function of the log of the compound concentration to generate a dose-response curve.
-
From this curve, you can determine key parameters such as the EC50 (half-maximal effective concentration) or IC50 (half-maximal inhibitory concentration) to guide the selection of the optimal concentration for future experiments.
-
Visualizations
References
- 1. 2'-Deoxyadenosine causes cell death in embryonic chicken sympathetic ganglia and brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2'-Deoxyadenosine causes apoptotic cell death in a human colon carcinoma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Differential effect of adenosine on DNA synthesis in lymphoid and myeloid cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mammalian Cell Culture Basics Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 5. Cell culture troubleshooting | Proteintech Group [ptglab.com]
- 6. Adenosine receptors and second messenger signaling pathways in rat cardiac fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. CV Pharmacology | Adenosine [cvpharmacology.com]
- 9. Endothelial catabolism of extracellular adenosine during hypoxia: the role of surface adenosine deaminase and CD26 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Extracellular adenosine concentrations during in vitro ischaemia in rat hippocampal slices - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Beneficial and detrimental role of adenosine signaling in diseases and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Adenosine - Wikipedia [en.wikipedia.org]
degradation of "2-Diethoxymethyl adenosine" in aqueous solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions regarding the degradation of "2-Diethoxymethyl adenosine" in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is the expected stability of 2-Diethoxymethyl adenosine (B11128) in aqueous solutions?
This compound possesses an acetal (B89532) functional group, which dictates its stability profile. Generally, acetals are stable in neutral to strongly basic aqueous solutions.[1][2] However, they are susceptible to hydrolysis under acidic conditions, which will lead to the degradation of the molecule.[1][3] Therefore, the stability of this compound in an aqueous solution is highly pH-dependent.
Q2: What is the primary degradation pathway for this compound in an aqueous solution?
The primary degradation pathway is the acid-catalyzed hydrolysis of the diethoxymethyl (acetal) group at the 2-position of the adenosine molecule. This reaction proceeds via a hemiacetal intermediate to ultimately yield adenosine-2-carbaldehyde and two molecules of ethanol. The adenosine core itself is generally stable, although very harsh acidic conditions can lead to the cleavage of the glycosidic bond.
Q3: How can I prevent the degradation of this compound during my experiments?
To prevent degradation, it is crucial to maintain the pH of the aqueous solution in the neutral to basic range (pH > 7.0). Avoid using acidic buffers or reagents. If the experimental design requires acidic conditions, the compound should be introduced to the acidic environment immediately before the experiment, and the duration of exposure should be minimized. Storing stock solutions in a buffered, slightly basic solution (e.g., pH 7.4-8.0) can also enhance stability.
Q4: I am observing unexpected degradation of my compound, even in supposedly neutral solutions. What could be the cause?
Several factors could contribute to unexpected degradation:
-
Dissolved CO2: Carbon dioxide from the atmosphere can dissolve in unbuffered water to form carbonic acid, lowering the pH to around 5.5, which is acidic enough to slowly hydrolyze the acetal.
-
Acidic Impurities: Contaminants in other reagents or on glassware can introduce acidity.
-
Temperature: Higher temperatures will accelerate the rate of hydrolysis, even at a given pH.
-
Lewis Acids: The presence of metal ions that can act as Lewis acids can also catalyze acetal hydrolysis.
Q5: What analytical techniques are suitable for monitoring the degradation of this compound?
High-Performance Liquid Chromatography (HPLC) is the most common and effective method for monitoring the stability of this compound. A reversed-phase column with a suitable mobile phase (e.g., a gradient of acetonitrile (B52724) in water or a buffer) can be used to separate the parent compound from its degradation products. UV detection at the absorbance maximum of adenosine (around 260 nm) is typically used.
Troubleshooting Guides
Issue: Rapid loss of this compound in solution.
| Possible Cause | Troubleshooting Step |
| Acidic pH of the solution. | Measure the pH of your solution. If it is below 7, adjust it to a neutral or slightly basic pH using a suitable buffer (e.g., phosphate (B84403) or borate (B1201080) buffer). |
| Use of an acidic buffer system. | Replace the acidic buffer with a neutral or basic buffer system. |
| Contaminated glassware or reagents. | Ensure all glassware is thoroughly cleaned and rinsed with high-purity water. Use fresh, high-quality reagents. |
| Elevated storage or experimental temperature. | Store stock solutions at recommended low temperatures (e.g., -20°C or -80°C) and perform experiments at controlled, lower temperatures if possible. |
Issue: Inconsistent results in stability studies.
| Possible Cause | Troubleshooting Step |
| Inconsistent pH across samples. | Prepare a large batch of buffer to ensure uniform pH for all samples in a study. Re-measure the pH of each sample before analysis. |
| Variable storage conditions. | Ensure all samples are stored under identical conditions of temperature and light exposure. |
| Evaporation of solvent. | Use tightly sealed vials to prevent solvent evaporation, which can concentrate the sample and alter reaction kinetics. |
| Adsorption to container surfaces. | Consider using low-adsorption vials, especially for very dilute solutions. |
Quantitative Data
The following tables provide hypothetical but representative data on the stability of this compound under various conditions.
Table 1: Effect of pH on the Half-Life of this compound at 37°C
| pH | Half-Life (t½) in Hours |
| 3.0 | < 0.5 |
| 4.0 | 2.1 |
| 5.0 | 25 |
| 6.0 | > 200 |
| 7.0 | Stable |
| 8.0 | Stable |
| 9.0 | Stable |
Table 2: Effect of Temperature on the Half-Life of this compound at pH 5.0
| Temperature (°C) | Half-Life (t½) in Hours |
| 4 | > 400 |
| 25 | 98 |
| 37 | 25 |
| 50 | 6.5 |
Experimental Protocols
Protocol 1: pH-Dependent Stability Study
-
Buffer Preparation: Prepare a series of buffers with pH values ranging from 3 to 9 (e.g., citrate (B86180) for pH 3-6, phosphate for pH 6-8, borate for pH 8-9) at a constant ionic strength.
-
Stock Solution Preparation: Prepare a concentrated stock solution of this compound in a non-aqueous solvent like DMSO or ethanol.
-
Sample Preparation: Dilute the stock solution into each of the prepared buffers to a final concentration suitable for analysis (e.g., 10 µM).
-
Incubation: Incubate the samples at a constant temperature (e.g., 37°C).
-
Time Points: At various time points (e.g., 0, 1, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each sample.
-
Quenching: Immediately quench the degradation by adding a small amount of a basic solution to raise the pH to > 8, or by freezing the sample at -80°C.
-
Analysis: Analyze the concentration of the remaining this compound in each sample using a validated HPLC method.
-
Data Analysis: Plot the natural logarithm of the concentration versus time for each pH value. The slope of the line will give the degradation rate constant (k), and the half-life can be calculated as t½ = 0.693/k.
Protocol 2: Temperature Stability Study
-
Buffer Selection: Choose a buffer in which the compound shows some degradation at an elevated temperature (e.g., pH 5.0 from the previous study).
-
Sample Preparation: Prepare a set of identical samples in the chosen buffer as described in Protocol 1.
-
Incubation: Place the samples in incubators or water baths set at different temperatures (e.g., 4°C, 25°C, 37°C, 50°C).
-
Time Points and Analysis: Follow steps 5-8 from Protocol 1 for each temperature.
-
Arrhenius Plot: To determine the activation energy of the degradation reaction, an Arrhenius plot can be constructed by plotting the natural logarithm of the rate constant (ln(k)) versus the inverse of the absolute temperature (1/T).
Visualizations
Caption: Degradation pathway of this compound.
Caption: Experimental workflow for stability testing.
Caption: Troubleshooting decision tree for degradation issues.
References
Technical Support Center: Diethoxymethyl Group Stability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the hydrolysis of the diethoxymethyl group.
Frequently Asked Questions (FAQs)
Q1: What is the diethoxymethyl group and why is it sensitive to hydrolysis?
The diethoxymethyl group, -CH(OCH₂CH₃)₂, is an acyclic acetal (B89532). Acetals are generally stable chemical motifs, but they are susceptible to hydrolysis under acidic conditions.[1] The hydrolysis reaction is acid-catalyzed and reversible, converting the acetal back to its corresponding aldehyde and two equivalents of ethanol (B145695).
Q2: Under what pH conditions is the diethoxymethyl group stable?
The diethoxymethyl group is stable in neutral and basic environments.[1] Hydrolysis becomes significant under acidic conditions (low pH). Even mildly acidic conditions can be sufficient to catalyze the cleavage of the acetal.
Q3: What is the general mechanism of acid-catalyzed hydrolysis of a diethoxymethyl group?
The hydrolysis proceeds through a series of steps initiated by the protonation of one of the oxygen atoms. This is followed by the elimination of ethanol to form a resonance-stabilized carboxonium ion. This intermediate is then attacked by water, and subsequent deprotonation yields a hemiacetal, which further hydrolyzes to the aldehyde.
Q4: Are there structural factors that influence the rate of hydrolysis?
Yes, the rate of hydrolysis is influenced by the electronic and steric nature of the molecule. Electron-donating groups near the acetal carbon can stabilize the carboxonium ion intermediate, thus accelerating hydrolysis. Conversely, electron-withdrawing groups can destabilize this intermediate and slow down the hydrolysis rate.[2][3]
Troubleshooting Guides
Problem: My diethoxymethyl-containing compound is degrading during aqueous workup.
-
Cause: The aqueous workup conditions are likely acidic. Even the use of salts like ammonium (B1175870) chloride (NH₄Cl) can create a slightly acidic environment sufficient to cause hydrolysis.
-
Solution:
-
Neutralize with a Mild Base: Before extraction, carefully neutralize the reaction mixture with a mild basic solution, such as a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃).[1] Add the base slowly to control any gas evolution.
-
Avoid Acidic Washes: Do not use acidic solutions (e.g., dilute HCl) in your extraction procedure.
-
Use Brine: Wash the organic layer with a saturated sodium chloride solution (brine) to remove water without altering the pH.
-
Problem: The diethoxymethyl group is being cleaved during purification by silica (B1680970) gel chromatography.
-
Cause: Standard silica gel can be slightly acidic and can catalyze the hydrolysis of sensitive acetals, especially when using protic solvents like methanol (B129727) in the eluent.
-
Solution:
-
Neutralize the Silica Gel: Deactivate the silica gel by preparing a slurry with a small amount of a non-nucleophilic base, such as triethylamine (B128534) (typically 0.1-1% v/v in the eluent system), before packing the column.
-
Use Neutral Alumina (B75360): Consider using neutral or basic alumina for chromatography instead of silica gel.
-
Choose Aprotic Solvents: Whenever possible, use aprotic solvents for your chromatography. If a protic solvent is necessary, ensure the silica gel is neutralized.
-
Quantitative Data on Acetal Stability
The stability of acetals is highly dependent on their structure and the pH of the environment. The following table summarizes the half-life of different acetals under various acidic conditions, illustrating the impact of structure on the rate of hydrolysis.
| Acetal/Ketal Structure | pH Condition | Half-life (t₁/₂) | Reference |
| Benzaldehyde dimethyl acetal | pH 5.0 | ~70.4 hours | [3] |
| Substituted benzylidene acetal | TFA in CD₃CN/D₂O | 4.08 minutes | [2][3] |
| Acetaldehyde acetal | TFA in CD₃CN/D₂O | ~4 hours | [3] |
| Cyclohexanone (B45756) ketal | pH 5.0 | Slower than cyclopentanone (B42830) ketal | [4] |
| Cyclopentanone ketal | pH 5.0 | Faster than cyclohexanone ketal | [4] |
This data is for illustrative purposes. The diethoxymethyl group's stability will be comparable to acyclic acetals and influenced by the overall molecular structure.
Experimental Protocols
Protocol 1: General Procedure for a Reaction with a Diethoxymethyl-Protected Compound
This protocol outlines a general workflow for a reaction where the diethoxymethyl group must be preserved.
-
Reaction Setup:
-
Conduct the reaction under anhydrous and neutral or basic conditions.
-
Use oven-dried glassware and anhydrous solvents.
-
If an acid scavenger is required, use a non-nucleophilic base like triethylamine or diisopropylethylamine.
-
-
Reaction Workup (Aqueous):
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to ensure the medium is basic.
-
Extract the product with an organic solvent such as ethyl acetate (B1210297) or dichloromethane.
-
Wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filter and concentrate under reduced pressure.
-
-
Purification (Chromatography):
-
Prepare a slurry of silica gel in the chosen eluent system (e.g., hexanes/ethyl acetate).
-
Add 0.5-1% (v/v) of triethylamine to the slurry to neutralize the silica gel.
-
Pack the column and equilibrate with the neutralized eluent.
-
Load the crude product and perform the chromatography.
-
Combine the fractions containing the pure product and evaporate the solvent.
-
Protocol 2: Selective Deprotection of a Diethoxymethyl Group
This protocol is for the intentional and mild removal of the diethoxymethyl group.
-
Reaction Setup:
-
Dissolve the diethoxymethyl-protected compound (1.0 mmol) in acetone (B3395972) (10 mL).
-
Add a catalytic amount of a mild acid, such as pyridinium (B92312) p-toluenesulfonate (PPTS) or a Lewis acid like bismuth triflate. For a more robust deprotection, a dilute solution of a strong acid like HCl can be used, but must be carefully monitored.
-
Stir the mixture at room temperature.
-
-
Monitoring and Workup:
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the pH is neutral or slightly basic.
-
Remove the acetone under reduced pressure.
-
Extract the aqueous residue with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the deprotected aldehyde.
-
Visualizations
Caption: Acid-catalyzed hydrolysis of a diethoxymethyl group.
Caption: Workflow for reactions involving diethoxymethyl groups.
Caption: Decision guide for troubleshooting hydrolysis.
References
- 1. benchchem.com [benchchem.com]
- 2. Substituent Effects on the pH Sensitivity of Acetals and Ketals and Their Correlation with Encapsulation Stability in Polymeric Nanogels - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Stability of Acetals/Ketals Under Controlled Radical and Ring Opening Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: HPLC Analysis of 2-Diethoxymethyl Adenosine
Welcome to the technical support center for the HPLC analysis of 2-Diethoxymethyl adenosine (B11128). This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common issues observed during the HPLC analysis of 2-Diethoxymethyl adenosine?
The most frequently encountered issues include poor peak shape (tailing or fronting), inconsistent retention times, poor resolution between the main peak and impurities, and the appearance of unexpected peaks, which may indicate sample degradation.
Q2: My this compound peak is showing significant tailing. What are the potential causes and solutions?
Peak tailing is a common problem in HPLC and can arise from several factors.[1][2] For a molecule like this compound, which contains a basic amine group, interactions with acidic silanol (B1196071) groups on the silica-based column packing are a frequent cause.[1][3] Other potential causes include column overload, dead volume in the HPLC system, or issues with the mobile phase.[1][3][4]
Q3: I'm observing variable retention times for my analyte. What should I investigate?
Fluctuating retention times can be caused by a number of issues, including leaks in the system, changes in mobile phase composition, an improperly equilibrated column, or temperature fluctuations.[5][6] It's also important to ensure that the pump is delivering a consistent flow rate.[5]
Q4: How can I improve the resolution between this compound and its potential impurities?
Improving resolution often involves optimizing the separation conditions.[7][8][9][10] Key parameters to adjust include the mobile phase composition (both the organic solvent and the aqueous buffer), the pH of the mobile phase, the column temperature, and the gradient elution profile.[10][11] Selecting a column with a different stationary phase or a smaller particle size can also significantly enhance resolution.[9][10]
Q5: I suspect my this compound is degrading during analysis. What are the likely causes and how can I prevent this?
The diethoxymethyl group may be susceptible to hydrolysis under acidic conditions, leading to the formation of an aldehyde and subsequently adenosine.[12][13] It is crucial to control the pH of the mobile phase.[14] Degradation can also be influenced by temperature and the composition of the sample solvent.[12][13]
Troubleshooting Guides
Issue 1: Poor Peak Shape (Tailing)
Poor peak shape, particularly tailing, can compromise the accuracy of quantification and reduce resolution.[1][2]
Troubleshooting Workflow for Peak Tailing
Caption: Troubleshooting workflow for addressing peak tailing.
| Potential Cause | Recommended Action | Expected Outcome |
| Secondary Silanol Interactions | Lower the mobile phase pH to around 3-5 to protonate silanols.[2][3] Use a buffered mobile phase (e.g., 10-25 mM phosphate (B84403) or acetate).[1][3] Consider using a column with end-capping or a different stationary phase. | Reduced peak tailing and a more symmetrical peak shape. |
| Column Overload | Dilute the sample or reduce the injection volume.[2] | Improved peak symmetry. |
| Column Contamination/Degradation | Wash the column with a strong solvent.[3] If the problem persists, replace the column.[2] | Restoration of peak shape. |
| Extra-column Volume | Minimize tubing length and use narrow-bore tubing.[4] Ensure all fittings are secure and free of dead volume.[2] | Sharper peaks, especially for early eluting compounds. |
Issue 2: Poor Resolution
Inadequate separation between this compound and its impurities can lead to inaccurate quantification.[7]
Logical Relationships for Improving Resolution
Caption: Key factors and corresponding actions to improve HPLC resolution.
| Parameter to Adjust | Strategy | Rationale |
| Mobile Phase Composition | Change the organic modifier (e.g., from acetonitrile (B52724) to methanol (B129727) or vice versa). Optimize the gradient slope; a shallower gradient often improves resolution of closely eluting peaks.[11] | Different organic solvents alter the selectivity of the separation. A shallower gradient allows more time for separation to occur. |
| Mobile Phase pH | Adjust the pH of the aqueous phase. For basic compounds like this compound, a pH between 3 and 5 is often a good starting point. | The ionization state of the analyte and impurities can be altered, affecting their retention and selectivity. |
| Column Chemistry | Switch to a column with a different stationary phase (e.g., phenyl-hexyl or embedded polar group). Use a column with a smaller particle size (e.g., <3 µm).[9] | Different stationary phases offer different selectivities. Smaller particles increase column efficiency, leading to sharper peaks and better resolution.[8][9] |
| Temperature | Increase the column temperature (e.g., from 25°C to 40°C). | Higher temperatures can improve efficiency by reducing mobile phase viscosity. However, it can also affect selectivity and the stability of the analyte.[11] |
Experimental Protocols
Example HPLC Method for this compound
This protocol is a starting point and may require optimization for your specific application.
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 3.5 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% B to 40% B over 20 minutes, then re-equilibrate |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | UV at 260 nm |
| Injection Volume | 10 µL |
| Sample Diluent | 10% Acetonitrile in Water |
Protocol for Sample Stability Assessment
To investigate potential hydrolysis of this compound, perform the following experiment:
-
Prepare solutions of this compound in mobile phases with different pH values (e.g., pH 2, 4, and 7).
-
Inject the solutions onto the HPLC system at time zero and then at regular intervals (e.g., 2, 4, 8, and 24 hours) while storing them at a controlled temperature.
-
Monitor the chromatograms for a decrease in the area of the main peak and the appearance of new peaks, particularly a peak corresponding to the retention time of adenosine.
Quantitative Data Summary
The following tables provide hypothetical data to illustrate the effects of different parameters on the analysis.
Table 1: Effect of Mobile Phase pH on Peak Tailing
| Mobile Phase pH | Tailing Factor (USP) |
| 2.5 | 1.1 |
| 4.0 | 1.3 |
| 7.0 | 2.1 |
Table 2: Impact of Organic Modifier on Resolution
| Organic Modifier | Resolution between this compound and Impurity 1 |
| Acetonitrile | 1.4 |
| Methanol | 1.9 |
Table 3: Stability of this compound in Different pH Solutions over 24 hours
| pH of Solution | % Decrease in Main Peak Area | Appearance of Adenosine Peak |
| 2.0 | 15% | Yes |
| 4.0 | < 2% | No |
| 7.0 | < 1% | No |
References
- 1. gmpinsiders.com [gmpinsiders.com]
- 2. uhplcs.com [uhplcs.com]
- 3. LABTips: How to Prevent Tailing Peaks in HPLC | Labcompare.com [labcompare.com]
- 4. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 8. Factors Affecting Resolution in HPLC [sigmaaldrich.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. How to Improve the Resolution Between Two Peaks in Liquid Chromatography | MtoZ Biolabs [mtoz-biolabs.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Stability study of selected adenosine nucleosides using LC and LC/MS analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. cas.zju.edu.cn [cas.zju.edu.cn]
Technical Support Center: Synthesis of 2-Diethoxymethyl Adenosine
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield of 2-Diethoxymethyl adenosine (B11128) synthesis. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data presentation to address common challenges encountered during the synthesis process.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of 2-Diethoxymethyl adenosine, presented in a question-and-answer format.
Q1: Why is the yield of my this compound synthesis consistently low?
A1: Low yields can result from several factors. Here are some common causes and their solutions:
-
Incomplete reaction: The reaction may not have gone to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC)[1][2]. If the starting material is still present after the recommended reaction time, consider extending the reaction duration or slightly increasing the temperature.
-
Suboptimal Reagents: The purity of your starting materials is crucial. Ensure that the adenosine, protecting group reagents, and diethoxymethyl acetate (B1210297) are of high purity. Diethoxymethyl acetate, for instance, is used in the cyclization of purine (B94841) precursors[3].
-
Moisture in the reaction: Nucleoside synthesis is often sensitive to moisture. Ensure all glassware is thoroughly dried and the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon).
-
Inefficient Purification: Product loss during purification is a common issue. Optimize your purification method, whether it's column chromatography or recrystallization, to minimize loss.
Q2: I am observing the formation of multiple side products. How can I minimize them?
A2: The formation of side products is a common challenge in nucleoside chemistry. Here’s how to address it:
-
Protecting Groups: The hydroxyl groups of the ribose moiety and the exocyclic amine of adenosine are reactive and can lead to side products if not properly protected. The use of appropriate protecting groups is essential for directing the reaction to the desired 2-position of the adenine (B156593) base.[4][5][6] Common protecting groups for the ribose hydroxyls include acetyl (Ac) or silyl (B83357) ethers like TBDMS.[7] The N6-amino group can be protected with a benzoyl (Bz) group.[7]
-
Reaction Conditions: The reaction temperature and stoichiometry of reagents can influence the formation of side products. A lower temperature may increase selectivity, while a precise stoichiometry can prevent unwanted reactions.
-
Order of Reagent Addition: The order in which reagents are added can be critical. Follow the established protocol carefully.
Q3: How can I effectively monitor the progress of the reaction?
A3: Monitoring the reaction is key to achieving a good yield.
-
Thin Layer Chromatography (TLC): TLC is a quick and effective way to monitor the disappearance of the starting material and the appearance of the product. Use a suitable solvent system that gives good separation between the starting material, product, and any major byproducts.
-
High-Performance Liquid Chromatography (HPLC): For more quantitative analysis, HPLC is the preferred method. It can provide accurate information on the conversion rate and the presence of impurities.[1][2]
Q4: What are the best practices for purifying the final product?
A4: The purity of the final product is critical for its intended application.
-
Column Chromatography: Silica (B1680970) gel column chromatography is a standard method for purifying nucleoside derivatives.[8] A gradient elution with a solvent system like dichloromethane/methanol (B129727) or ethyl acetate/hexane is often effective.
-
Recrystallization: If the product is a solid, recrystallization can be an excellent final purification step to obtain a highly pure crystalline product.
-
Affinity Chromatography: For specific adenosine derivatives, affinity chromatography can be a powerful purification technique.[9]
Frequently Asked Questions (FAQs)
Q1: What is the role of protecting groups in the synthesis of this compound?
A1: Protecting groups are crucial in nucleoside synthesis to ensure regioselectivity. The adenosine molecule has several reactive sites, including the hydroxyl groups on the ribose sugar (2', 3', and 5') and the N6-amino group on the adenine base. Protecting these groups prevents them from reacting with the reagents intended for the 2-position of the purine ring, thus minimizing the formation of undesired side products and increasing the yield of the target molecule.[4][5][6][7]
Q2: Which protecting groups are recommended for adenosine synthesis?
A2: The choice of protecting groups depends on the specific reaction conditions.
-
For Ribose Hydroxyl Groups: Acetyl (Ac) and silyl ethers such as tert-butyldimethylsilyl (TBDMS) are commonly used.[7]
-
For the N6-Amino Group: The benzoyl (Bz) group is a common choice for protecting the exocyclic amine.[7]
Q3: What is the function of diethoxymethyl acetate in this synthesis?
A3: Diethoxymethyl acetate serves as the source for the diethoxymethyl group that is introduced at the 2-position of the adenosine ring. It is a key reagent in the formation of various purine derivatives.[3]
Q4: Can this synthesis be performed without an inert atmosphere?
A4: It is highly recommended to perform the synthesis under an inert atmosphere (e.g., argon or nitrogen). Many of the reagents used in nucleoside synthesis, particularly organometallic reagents or activated intermediates, are sensitive to moisture and oxygen. The presence of water can lead to the hydrolysis of reagents and intermediates, resulting in lower yields and the formation of impurities.
Data Presentation
The following table provides a hypothetical summary of how different reaction parameters could influence the yield of this compound. This table is intended to serve as a template for researchers to record and compare their experimental results.
| Experiment ID | Starting Material | Protecting Groups (Ribose, N6) | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (by HPLC, %) |
| DEM-01 | 2-Chloroadenosine (B27285) | Acetyl, Benzoyl | 80 | 12 | 45 | 92 |
| DEM-02 | 2-Chloroadenosine | Acetyl, Benzoyl | 100 | 12 | 55 | 90 |
| DEM-03 | 2-Chloroadenosine | TBDMS, Benzoyl | 80 | 24 | 65 | 95 |
| DEM-04 | 2-Iodoadenosine | Acetyl, Benzoyl | 80 | 12 | 50 | 93 |
Experimental Protocols
A detailed experimental protocol for the synthesis of this compound is provided below. This protocol is based on general methods for the synthesis of 2-substituted adenosine derivatives.[10][11]
Materials:
-
2-Chloroadenosine
-
Acetic anhydride (B1165640)
-
Pyridine
-
Benzoyl chloride
-
Diethoxymethyl acetate
-
Sodium hydride (NaH)
-
Dry Dimethylformamide (DMF)
-
Methanol
-
Dichloromethane
-
Ethyl acetate
-
Hexane
-
Silica gel for column chromatography
Protocol:
-
Protection of Ribose Hydroxyls:
-
Dissolve 2-Chloroadenosine in pyridine.
-
Add acetic anhydride dropwise at 0 °C.
-
Stir the reaction at room temperature until TLC indicates complete conversion.
-
Quench the reaction with methanol and evaporate the solvent.
-
Purify the resulting 2',3',5'-tri-O-acetyl-2-chloroadenosine by column chromatography.
-
-
Protection of the N6-Amino Group:
-
Dissolve the acetyl-protected 2-chloroadenosine in pyridine.
-
Add benzoyl chloride dropwise at 0 °C.
-
Stir at room temperature until the reaction is complete.
-
Work up the reaction and purify the N6-benzoyl-2',3',5'-tri-O-acetyl-2-chloroadenosine.
-
-
Introduction of the Diethoxymethyl Group:
-
To a solution of diethoxymethyl acetate in dry DMF, add sodium hydride portion-wise at 0 °C under an inert atmosphere.
-
Add the fully protected 2-chloroadenosine to the reaction mixture.
-
Heat the reaction at a specified temperature (e.g., 80 °C) and monitor its progress by TLC.
-
Once the reaction is complete, cool to room temperature and quench with methanol.
-
Extract the product with an organic solvent and wash with brine.
-
Dry the organic layer and concentrate under reduced pressure.
-
-
Deprotection:
-
Dissolve the crude product in methanolic ammonia.
-
Stir at room temperature until the deprotection is complete (monitored by TLC).
-
Evaporate the solvent to dryness.
-
-
Purification:
-
Purify the final product, this compound, by silica gel column chromatography using a suitable solvent gradient (e.g., dichloromethane/methanol).
-
Characterize the purified product by NMR and mass spectrometry.
-
Visualizations
Experimental Workflow for this compound Synthesis
References
- 1. HPLC Separation of Adenosine and Deoxyadenosine on Newcrom AH Column | SIELC Technologies [sielc.com]
- 2. HPLC Method for Separation of Adenine, Deoxyadenosine and Adenosine on BIST B+ Column | SIELC Technologies [sielc.com]
- 3. Diethoxymethyl acetate 96 14036-06-7 [sigmaaldrich.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Protecting group - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Purification of adenosine deaminase from human red blood cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A general method of purification of adenosine deaminase by affinity chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Adenosine: Synthetic Methods of Its Derivatives and Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 2-Substituted adenosine derivatives: affinity and efficacy at four subtypes of human adenosine receptors - PMC [pmc.ncbi.nlm.nih.gov]
stability of "2-Diethoxymethyl adenosine" under different pH conditions
This technical support center provides guidance and answers to frequently asked questions regarding the stability of 2-Diethoxymethyl adenosine (B11128) under various experimental conditions. Researchers, scientists, and drug development professionals can use this resource to troubleshoot issues and ensure the integrity of their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the expected stability of 2-Diethoxymethyl adenosine at acidic, neutral, and basic pH?
A1: Based on the chemistry of acetal (B89532) protecting groups and the adenosine nucleoside core, this compound is expected to exhibit pH-dependent stability. It is anticipated to be highly unstable in acidic conditions, relatively stable at neutral pH, and generally stable under basic conditions. The acetal group is susceptible to acid-catalyzed hydrolysis, leading to the removal of the diethoxymethyl group. Furthermore, the N-glycosidic bond of the adenosine itself can be cleaved under acidic conditions, a process known as depurination[1][2].
Q2: I am observing rapid degradation of this compound in my experiment. What could be the cause?
A2: Rapid degradation is most likely due to acidic conditions in your experimental setup. The diethoxymethyl acetal protecting group is designed to be labile under acidic treatment[3]. Even mildly acidic conditions can lead to the hydrolysis of the acetal. Additionally, the purine's glycosidic bond is prone to cleavage in acidic environments[1]. We recommend carefully checking the pH of all solutions and buffers used.
Q3: What are the likely degradation products of this compound in an acidic solution?
A3: In acidic media, the primary degradation pathway is the hydrolysis of the acetal group to yield adenosine and diethyl acetal of formaldehyde. Prolonged exposure to acidic conditions can lead to further degradation of adenosine itself via cleavage of the N-glycosidic bond (depurination), which would result in the formation of adenine (B156593) and a ribose derivative[1][4].
Q4: What are the recommended storage conditions for this compound?
A4: To ensure maximum stability, this compound should be stored as a solid in a cool, dry place. If a stock solution is required, it is best prepared in an anhydrous aprotic solvent. For aqueous solutions, use a neutral or slightly basic buffer (pH > 7) and store at low temperatures (e.g., -20°C or -80°C) for short periods. Avoid repeated freeze-thaw cycles.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Complete or near-complete loss of starting material | The experimental conditions are too acidic. | - Immediately measure the pH of your reaction mixture or buffer. - Ensure all reagents and solvents are free of acidic impurities. - Consider performing the experiment in a well-buffered system at neutral or slightly basic pH. |
| Multiple unexpected peaks in HPLC/LC-MS analysis | Degradation of the compound into multiple products. | - Identify the degradation products. The expected primary degradation product is adenosine. Further degradation may lead to adenine. - Re-evaluate the pH and temperature of your experimental conditions. |
| Inconsistent results between experimental repeats | Instability of the compound in the prepared solutions. | - Prepare fresh solutions of this compound immediately before each experiment. - If using aqueous buffers, ensure they are at the correct pH and used promptly. |
Stability Data Summary
The following table summarizes the expected qualitative stability of acetal-protected nucleosides, such as this compound, under different pH conditions based on established chemical principles for similar compounds.
| pH Range | Condition | Expected Stability | Primary Degradation Pathway |
| < 4 | Strongly Acidic | Very Low (Rapid Degradation) | Acid-catalyzed hydrolysis of the acetal group and potential depurination[1][2]. |
| 4 - 6 | Mildly Acidic | Low to Moderate | Gradual hydrolysis of the acetal group[3]. |
| 6 - 8 | Neutral | High | Generally stable, though slow hydrolysis may occur over extended periods[2][5][6]. |
| > 8 | Basic | High | Generally stable under basic conditions[2]. |
Experimental Protocols
Protocol for Assessing the pH Stability of this compound
This protocol outlines a general method to determine the stability of this compound at different pH values using High-Performance Liquid Chromatography (HPLC).
1. Materials:
- This compound
- Buffers of varying pH (e.g., pH 2, 4, 7.4, 9)
- HPLC-grade water, acetonitrile, and methanol
- HPLC system with a UV detector and a suitable C18 column
2. Procedure:
- Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO or ethanol).
- For each pH to be tested, dilute the stock solution into the respective buffer to a final concentration suitable for HPLC analysis (e.g., 10-50 µg/mL).
- Immediately after preparation (t=0), inject an aliquot of each solution onto the HPLC system to determine the initial concentration.
- Incubate the remaining solutions at a controlled temperature (e.g., 25°C or 37°C).
- At specified time points (e.g., 1, 2, 4, 8, 24 hours), withdraw an aliquot from each solution and analyze by HPLC.
- Monitor the decrease in the peak area of this compound and the appearance of any degradation products over time.
- Calculate the percentage of the compound remaining at each time point relative to the initial concentration.
Visualizations
Caption: Acid-catalyzed degradation pathway of this compound.
Caption: Experimental workflow for assessing pH stability.
References
- 1. An Overview of Chemical Processes That Damage Cellular DNA: Spontaneous Hydrolysis, Alkylation, and Reactions with Radicals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stability of 2-chloro-2'-deoxyadenosine at various pH and temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. BJOC - Tuning the stability of alkoxyisopropyl protection groups [beilstein-journals.org]
- 4. Nucleic Acids [www2.chemistry.msu.edu]
- 5. Stability of 2 mg/mL Adenosine Solution in Polyvinyl Chloride and Polyolefin Infusion Bags - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Stability of diluted adenosine solutions in polyvinyl chloride infusion bags - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Interference of 2-Diethoxymethyl Adenosine in Biochemical Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected results when using 2-Diethoxymethyl adenosine (B11128) in biochemical assays.
Introduction
2-Diethoxymethyl adenosine is an analog of adenosine, a critical nucleoside involved in numerous physiological processes.[1][2] Like other adenosine analogs, it has the potential to interact with various biological targets, including adenosine receptors, kinases, and other ATP-utilizing enzymes, and may also serve as a substrate for enzymes involved in adenosine metabolism.[3][4][5] Its structural modification at the 2-position may lead to unforeseen interactions or instability in common biochemical and cell-based assays. This guide is designed to help you identify and troubleshoot potential sources of interference.
Frequently Asked Questions (FAQs)
Q1: My assay, which measures ATP consumption (e.g., a kinase or ATPase assay), shows a significant decrease in signal in the presence of this compound, suggesting inhibition. How can I be sure this is true inhibition of my enzyme of interest?
A1: An apparent inhibition could be due to several factors other than direct enzyme inhibition. It is crucial to perform a series of control experiments to rule out assay artifacts. Potential interferences include:
-
Direct interaction with the detection system: The compound might absorb light at the excitation or emission wavelengths of your assay, or it could directly inhibit a coupling enzyme used in the detection step (e.g., luciferase in ATP-Glo type assays).
-
ATP competition: As an adenosine analog, it may compete with ATP for binding to the enzyme, which is a form of true inhibition but important to distinguish from non-specific interference.
-
Substrate for other ATP-consuming enzymes: Contaminating enzymes in your preparation could use the analog as a substrate, depleting ATP.
Q2: I am using a cell-based assay, and the observed effects of this compound are inconsistent. What could be the cause?
A2: In a cellular context, the stability and metabolism of the compound are critical. The diethoxymethyl group may be susceptible to hydrolysis, especially at non-neutral pH or in the presence of cellular esterases, potentially converting the compound into other derivatives with different activities. Furthermore, this compound could be a substrate for adenosine deaminase or adenosine kinase, altering its concentration and producing metabolites that may have their own biological effects.[4][6]
Q3: How can I test the stability of this compound in my assay buffer?
A3: You can assess the stability of your compound by incubating it in your assay buffer under the same conditions as your experiment (time, temperature, pH). At various time points, take aliquots and analyze them by a suitable method like High-Performance Liquid Chromatography (HPLC).[7][8][9][10] The appearance of new peaks or a decrease in the area of the parent compound's peak would indicate degradation.
Q4: Could this compound be interfering with my adenosine receptor binding assay?
A4: Yes, as an adenosine analog, it is highly likely to compete with radiolabeled or fluorescent ligands for binding to adenosine receptors (A1, A2A, A2B, A3).[1][2][11] This would manifest as a decrease in the specific binding of your probe. It could be acting as an agonist or an antagonist, which would require a functional assay (e.g., measuring downstream cAMP levels) to determine.[12]
Troubleshooting Guides
Guide 1: Investigating Apparent Inhibition in ATP-Dependent Assays
If you observe a loss of signal in an assay that measures ATP or ADP, follow this workflow to determine the cause.
Experimental Workflow for ATP-Dependent Assay Interference
Caption: Troubleshooting workflow for ATP-dependent assays.
Guide 2: Assessing Compound Stability and Metabolism
If you suspect your compound is unstable or being metabolized in your assay.
Caption: A2A adenosine receptor signaling pathway.
References
- 1. Adenosine: Synthetic Methods of Its Derivatives and Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Adenosine - Wikipedia [en.wikipedia.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Adenosine Kinase Inhibition and Suppression of RNA Silencing by Geminivirus AL2 and L2 Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Adenosine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. CV Pharmacology | Adenosine [cvpharmacology.com]
- 7. Stability of adenosine in infusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Stability of 2 mg/mL Adenosine Solution in Polyvinyl Chloride and Polyolefin Infusion Bags | Semantic Scholar [semanticscholar.org]
- 9. Stability of 2 mg/mL Adenosine Solution in Polyvinyl Chloride and Polyolefin Infusion Bags - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Stability of 2 mg/mL Adenosine Solution in Polyvinyl Chloride and Polyolefin Infusion Bags - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Heteromeric association creates a P2Y-like adenosine receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Discovery of the First Efficacious Adenosine 2A Receptor Negative Allosteric Modulators for High Adenosine Cancer Immunotherapies - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 2-Diethoxymethyl Adenosine Preparations
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with "2-Diethoxymethyl adenosine" preparations. The information aims to help identify and remove impurities that may be encountered during synthesis and purification.
Disclaimer
"this compound" is a specialized adenosine (B11128) analog. Detailed public information regarding its specific synthesis and purification is limited. Therefore, the guidance provided here is based on established principles for the synthesis and purification of other 2-substituted adenosine derivatives. The experimental protocols and potential impurities listed are illustrative and may require optimization for your specific process.
Frequently Asked Questions (FAQs)
Q1: What is a likely synthetic route for this compound, and what are the potential sources of impurities?
A probable synthetic approach for this compound involves the nucleophilic substitution of a leaving group at the 2-position of a protected adenosine derivative. A common precursor for such syntheses is 2-chloroadenosine (B27285), with protection on the ribose hydroxyl groups (e.g., with acetyl or TBDMS groups) to prevent side reactions.
Potential sources of impurities include:
-
Unreacted Starting Materials: Incomplete reaction can leave residual 2-chloroadenosine or other precursors.
-
Side Products: Hydrolysis of the diethoxymethyl group to a formyl group or further to a carboxylic acid can occur, especially under acidic or basic conditions.
-
Incompletely Deprotected Intermediates: If protecting groups are used on the ribose sugar, their incomplete removal will result in related impurities.
-
Reagents and Solvents: Residual catalysts, bases, or solvents used during the synthesis and workup can contaminate the final product.
-
Degradation Products: The adenosine core is susceptible to degradation under harsh temperature or pH conditions.
Q2: My final product shows multiple spots on TLC/peaks in HPLC analysis. What are the likely identities of these impurities?
Multiple signals in your analytical results often point to a mixture of the desired product and various impurities. Based on the likely synthetic route, these could be:
-
Starting Materials: A peak/spot corresponding to the starting 2-halo-adenosine derivative.
-
Partially Protected Intermediates: Compounds where not all protecting groups on the ribose moiety have been removed.
-
Hydrolysis By-products: A compound with a molecular weight corresponding to the hydrolysis of the diethoxymethyl acetal.
-
Isomers: In some cases, isomers of the desired product might form.
To identify these, it is recommended to run co-spots on TLC with your starting materials and isolated intermediates. For HPLC, comparing retention times with known standards is ideal. Mass spectrometry (LC-MS) is a powerful tool to determine the molecular weights of the impurity peaks, which can help in their identification.
Q3: I am having trouble purifying this compound using silica (B1680970) gel column chromatography. What can I do to improve the separation?
Silica gel chromatography is a common method for purifying nucleoside analogs. If you are facing issues, consider the following troubleshooting steps:
-
Solvent System Optimization: The polarity of the mobile phase is critical. A gradient elution, starting with a less polar solvent system and gradually increasing polarity, can improve separation. Common solvent systems for adenosine analogs include dichloromethane/methanol (B129727) and chloroform/methanol mixtures.
-
Column Packing and Loading: Ensure the column is packed uniformly to avoid channeling. The sample should be loaded in a minimal volume of the initial mobile phase or pre-adsorbed onto a small amount of silica gel.
-
Use of Additives: Adding a small amount of a weak base like triethylamine (B128534) or ammonia (B1221849) to the mobile phase can help reduce tailing of basic compounds like adenosine derivatives on the acidic silica gel.
-
Alternative Stationary Phases: If silica gel does not provide adequate separation, consider using alumina (B75360) or reverse-phase silica gel (C18).
Q4: Can I use crystallization to purify this compound?
Crystallization can be an effective purification method, especially for removing minor impurities, if the compound is a solid and a suitable solvent system can be found.
-
Solvent Screening: Experiment with different solvents and solvent mixtures to find one in which your product has high solubility at elevated temperatures and low solubility at room temperature or below. Common solvents for nucleosides include ethanol, methanol, water, and mixtures thereof.
-
Slow Cooling: Allow the saturated solution to cool slowly to promote the formation of well-defined crystals, which are typically purer.
-
Seeding: If crystallization is difficult to induce, adding a seed crystal of the pure compound can help initiate the process.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low Yield After Purification | Product is lost on the column. | Check the polarity of your elution solvent; it may be too weak to elute the product. Flush the column with a highly polar solvent (e.g., 10-20% methanol in dichloromethane) to see if the product elutes. |
| Product co-elutes with impurities. | Optimize the solvent system for better separation. Consider using a different stationary phase (e.g., reverse-phase C18). | |
| Product degradation during purification. | Avoid harsh conditions. If using basic additives in your solvent, ensure they are volatile for easy removal. Perform purification at room temperature unless the compound is known to be temperature-sensitive. | |
| Product is Not Pure After Column Chromatography | Inadequate separation. | Use a shallower solvent gradient during elution. Increase the column length-to-diameter ratio. Ensure proper column packing. |
| Overloading the column. | Reduce the amount of crude product loaded onto the column. A general rule is to load 1-5% of the silica gel weight. | |
| Tailing of Spots on TLC/Peaks in HPLC | Interaction with acidic silica. | Add a small amount (0.1-1%) of a base like triethylamine or ammonia to the mobile phase. |
| Presence of impurities that interact strongly with the stationary phase. | This may require a multi-step purification approach, potentially involving different chromatographic techniques. |
Quantitative Data Summary
The following tables present hypothetical data for purity assessment before and after a typical purification process. These are intended as examples to illustrate expected outcomes.
Table 1: HPLC Purity Analysis of Crude this compound
| Peak No. | Retention Time (min) | Area (%) | Possible Identity |
| 1 | 4.2 | 12.5 | 2-Chloroadenosine (Starting Material) |
| 2 | 6.8 | 75.3 | This compound (Product) |
| 3 | 8.1 | 8.2 | Partially deprotected intermediate |
| 4 | 9.5 | 4.0 | Other by-products |
Table 2: HPLC Purity Analysis After Silica Gel Column Chromatography
| Peak No. | Retention Time (min) | Area (%) | Possible Identity |
| 1 | 6.8 | 98.9 | This compound (Product) |
| 2 | 8.1 | 0.8 | Partially deprotected intermediate |
| 3 | 9.5 | 0.3 | Other by-products |
Experimental Protocols
Protocol 1: General Method for Silica Gel Column Chromatography
-
Preparation of the Column:
-
Select a glass column with an appropriate diameter and length for the amount of crude material.
-
Prepare a slurry of silica gel in the initial, least polar mobile phase.
-
Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Ensure the packed bed is level and free of air bubbles.
-
-
Sample Loading:
-
Dissolve the crude "this compound" in a minimal amount of the initial mobile phase or a slightly more polar solvent.
-
Alternatively, pre-adsorb the crude material onto a small amount of silica gel by dissolving it in a suitable solvent, adding silica gel, and evaporating the solvent.
-
Carefully add the sample to the top of the packed silica gel bed.
-
-
Elution:
-
Begin eluting with the initial mobile phase.
-
If a gradient elution is used, gradually increase the polarity of the mobile phase by increasing the proportion of the more polar solvent (e.g., methanol in dichloromethane).
-
Collect fractions of the eluate in test tubes or vials.
-
-
Fraction Analysis:
-
Analyze the collected fractions by thin-layer chromatography (TLC) or HPLC to identify which fractions contain the pure product.
-
Combine the pure fractions.
-
-
Solvent Removal:
-
Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified product.
-
Protocol 2: High-Performance Liquid Chromatography (HPLC) for Purity Assessment
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase A: Water with 0.1% formic acid or trifluoroacetic acid.
-
Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid or trifluoroacetic acid.
-
Gradient: A typical gradient might be:
-
0-5 min: 5% B
-
5-25 min: 5% to 95% B
-
25-30 min: 95% B
-
30-35 min: 95% to 5% B
-
35-40 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 260 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve a small amount of the sample in the initial mobile phase composition.
Visualizations
Caption: A general experimental workflow for the purification of this compound.
Caption: A troubleshooting guide for low purity after column chromatography.
Validation & Comparative
Validating Experimental Results of 2-Diethoxymethyl Adenosine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of "2-Diethoxymethyl adenosine (B11128)," an adenosine analog, against other well-established alternatives. The objective is to offer a framework for validating its experimental performance through standardized assays and clear data presentation. While specific experimental data for 2-Diethoxymethyl adenosine is not extensively available in public literature, this guide presents a template for its evaluation, incorporating representative data from known adenosine analogs for comparative purposes.
Comparative Performance Data
The following tables summarize hypothetical, yet plausible, quantitative data for this compound compared to other adenosine receptor agonists. This data is structured to facilitate a direct comparison of their potential efficacy in two key areas: vasodilation and anticancer activity.
Table 1: Vasodilatory Effects of Adenosine Analogs
| Compound | Receptor Target(s) | EC50 (nM) for Vasodilation | Maximum Vasodilation (%) |
| This compound | A2A (presumed) | 85 | 95 |
| Adenosine | A1, A2A, A2B, A3 | 750 | 100 |
| NECA (5'-N-Ethylcarboxamidoadenosine) | Non-selective | 15 | 100 |
| Regadenoson | A2A selective | 25 | 98 |
Table 2: In Vitro Anticancer Activity of Adenosine Analogs
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
| This compound | MCF-7 (Breast Cancer) | 15 | Apoptosis Induction (presumed) |
| Cladribine | Hairy Cell Leukemia | 0.1 | DNA Synthesis Inhibition |
| Fludarabine | Chronic Lymphocytic Leukemia | 1.0 | DNA Synthesis Inhibition |
| Cordycepin (3'-deoxyadenosine) | Various | 5-20 | RNA Synthesis Inhibition, Apoptosis |
Key Signaling Pathway
The vasodilatory and many of the anticancer effects of adenosine analogs are mediated through G-protein coupled adenosine receptors. The diagram below illustrates the canonical signaling pathway for the A2A adenosine receptor, which is a primary target for inducing vasodilation.
Experimental Workflow for Validation
To validate the experimental results of this compound, a systematic workflow is essential. The following diagram outlines a typical experimental process for comparing its efficacy against other adenosine analogs.
Detailed Experimental Protocols
Adenosine A2A Receptor Binding Assay (Radioligand Displacement)
Objective: To determine the binding affinity (Ki) of this compound for the human A2A adenosine receptor.
Materials:
-
HEK293 cells stably expressing the human A2A adenosine receptor.
-
Membrane preparation buffer: 50 mM Tris-HCl, pH 7.4.
-
Assay buffer: 50 mM Tris-HCl, 10 mM MgCl2, 1 mM EDTA, 2 U/mL adenosine deaminase, pH 7.4.
-
Radioligand: [3H]-ZM241385 (A2A antagonist).
-
Non-specific binding control: 10 µM NECA.
-
Test compounds: this compound and other analogs.
-
Scintillation cocktail and counter.
Procedure:
-
Prepare cell membranes from HEK293-A2A cells.
-
In a 96-well plate, add 50 µL of assay buffer, 50 µL of various concentrations of the test compound, and 50 µL of [3H]-ZM241385.
-
Initiate the binding reaction by adding 50 µL of the cell membrane preparation (20-40 µg of protein).
-
Incubate for 60 minutes at room temperature.
-
Terminate the reaction by rapid filtration over glass fiber filters.
-
Wash the filters three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the Ki value using the Cheng-Prusoff equation.
cAMP Accumulation Assay
Objective: To measure the functional potency (EC50) of this compound in stimulating cAMP production via the A2A receptor.
Materials:
-
CHO-K1 cells stably expressing the human A2A adenosine receptor.
-
Assay medium: DMEM supplemented with 50 mM HEPES, pH 7.4.
-
Adenosine deaminase (ADA).
-
Rolipram (B1679513) (a phosphodiesterase inhibitor).
-
Test compounds: this compound and other analogs.
-
cAMP assay kit (e.g., LANCE Ultra cAMP Kit).
Procedure:
-
Seed CHO-A2A cells in a 384-well plate and incubate overnight.
-
Wash the cells with assay medium.
-
Pre-incubate the cells with ADA (2 U/mL) and rolipram (50 µM) for 30 minutes at room temperature.
-
Add various concentrations of the test compounds and incubate for 30 minutes at room temperature.
-
Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the cAMP assay kit.
-
Determine the EC50 value from the dose-response curve.
In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on cancer cell viability.
Materials:
-
Cancer cell line (e.g., MCF-7).
-
Complete cell culture medium.
-
Test compounds: this compound and other analogs.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF).
-
96-well plate reader.
Procedure:
-
Seed cancer cells in a 96-well plate and allow them to attach overnight.
-
Treat the cells with various concentrations of the test compounds for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of the solubilization buffer to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the IC50 value from the dose-response curve.
This guide provides a foundational framework for the systematic evaluation of "this compound." Researchers are encouraged to adapt and optimize these protocols based on their specific experimental needs and the nature of the compound. The presented structure for data and workflow aims to ensure clarity, comparability, and robust validation of experimental findings.
Comparative Analysis of 2-Diethoxymethyl Adenosine Cross-Reactivity with Adenosine Deaminase
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the potential cross-reactivity of 2-Diethoxymethyl adenosine (B11128) with adenosine deaminase (ADA), an enzyme critical in purine (B94841) metabolism. Due to a lack of direct experimental data on the interaction between 2-Diethoxymethyl adenosine and adenosine deaminase, this document outlines a proposed experimental framework for comparison with adenosine, the natural substrate, and pentostatin (B1679546), a known potent inhibitor.
Adenosine deaminase is a key enzyme that catalyzes the irreversible deamination of adenosine and 2'-deoxyadenosine (B1664071) to inosine (B1671953) and 2'-deoxyinosine, respectively.[1][2] This function is vital for maintaining immune system health and is implicated in various physiological processes.[3] The substrate specificity of adenosine deaminase is known to be high for adenosine.[4] While some analogs, such as 2'-deoxyadenosine and formycin A, are processed by the enzyme, the reaction rates are significantly lower.[4]
Given that this compound is an adenosine analog, understanding its potential interaction with adenosine deaminase is crucial for predicting its metabolic fate and potential therapeutic applications.[5]
Proposed Experimental Comparison
To ascertain the cross-reactivity of this compound with adenosine deaminase, a direct comparison of its effect on enzyme activity against the natural substrate (adenosine) and a known inhibitor (pentostatin) is proposed. The following tables present hypothetical data to illustrate the potential outcomes of such an investigation.
Table 1: Kinetic Parameters of Adenosine Deaminase with Various Substrates
This table outlines the potential kinetic parameters of adenosine deaminase when interacting with adenosine, this compound (hypothesized as a substrate), and in the presence of the inhibitor pentostatin.
| Compound | Km (μM) | Vmax (μmol/min/mg) | kcat (s-1) | kcat/Km (M-1s-1) |
| Adenosine (Natural Substrate) | 25 - 50 | 1.0 | 170 | 3.4 x 106 - 6.8 x 106 |
| This compound | To be determined | To be determined | To be determined | To be determined |
| Pentostatin (Inhibitor) | N/A | N/A | N/A | N/A |
Note: Km and Vmax values for adenosine can vary depending on the enzyme source and assay conditions. The values presented are within a typical range for illustrative purposes.[6]
Table 2: Inhibition of Adenosine Deaminase Activity
This table illustrates a hypothetical comparison of the inhibitory potential of this compound and pentostatin on adenosine deaminase activity.
| Inhibitor | IC50 (nM) | Ki (nM) | Mechanism of Inhibition |
| Pentostatin | 0.5 - 5 | 0.02 - 0.2 | Competitive, Tight-Binding |
| This compound | To be determined | To be determined | To be determined |
Note: IC50 and Ki values for pentostatin are representative of its high-potency inhibition.
Experimental Protocols
To generate the data for the comparative analysis, a standardized adenosine deaminase activity assay would be employed.
Adenosine Deaminase (ADA) Activity Assay Protocol
This protocol is adapted from commercially available colorimetric and fluorometric assay kits.[7][8][9]
Objective: To measure the rate of adenosine deamination by ADA in the presence and absence of test compounds (this compound and pentostatin).
Principle: The assay measures the production of inosine from adenosine. In many commercial kits, this is a coupled enzymatic reaction where inosine is converted to hypoxanthine, which then reacts with a probe to produce a colorimetric or fluorescent signal.
Materials:
-
Recombinant Adenosine Deaminase
-
Adenosine (Substrate)
-
This compound
-
Pentostatin (Positive Control Inhibitor)
-
ADA Assay Buffer
-
ADA Converter Enzyme Mix
-
ADA Developer/Probe
-
96-well microplate (UV-transparent for colorimetric assays, black for fluorometric assays)
-
Microplate reader
Procedure:
-
Reagent Preparation: Prepare all reagents according to the manufacturer's instructions. This typically involves diluting buffers and reconstituting enzymes and probes.
-
Standard Curve Preparation: Prepare a standard curve using inosine to correlate the signal with the amount of product formed.
-
Sample Preparation:
-
For substrate analysis, prepare serial dilutions of this compound.
-
For inhibition analysis, prepare serial dilutions of this compound and pentostatin.
-
-
Assay Reaction:
-
Add samples, controls (positive, negative, and vehicle), and standards to the wells of the 96-well plate.
-
For inhibition studies, pre-incubate the enzyme with the inhibitors for a specified time.
-
Initiate the reaction by adding the substrate (adenosine).
-
-
Measurement:
-
Incubate the plate at 37°C.
-
Measure the absorbance (e.g., at 293 nm for direct uric acid measurement or ~570 nm for colorimetric assays) or fluorescence (e.g., Ex/Em = 535/587 nm) at multiple time points (kinetic assay) or at a fixed endpoint.[7]
-
-
Data Analysis:
-
Calculate the rate of the reaction from the linear portion of the kinetic curve.
-
Determine the Km and Vmax values by fitting the substrate concentration-velocity data to the Michaelis-Menten equation.
-
Calculate the IC50 values for the inhibitors by plotting the percent inhibition against the inhibitor concentration.
-
Determine the Ki and the mechanism of inhibition using Lineweaver-Burk or other diagnostic plots.
-
Visualizing Pathways and Workflows
To better understand the context of this proposed research, the following diagrams illustrate the relevant biological pathway and the experimental workflow.
References
- 1. Therapeutic Perspectives of Adenosine Deaminase Inhibition in Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are ADA inhibitors and how do they work? [synapse.patsnap.com]
- 3. Adenosine deaminase - Wikipedia [en.wikipedia.org]
- 4. Substrate specificities of adenosine deaminase and adenosine phosphorylase from Bacillus cereus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Structural basis for the substrate specificity of Helix pomatia AMP deaminase and a chimeric ADGF adenosine deaminase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. abcam.com [abcam.com]
- 9. assaygenie.com [assaygenie.com]
Assessing the Specificity of "2-Diethoxymethyl adenosine" in Cellular Studies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative assessment of adenosine (B11128) analogs in cellular studies, with a focus on evaluating the specificity of "2-Diethoxymethyl adenosine." Due to the limited publicly available data on "this compound," this document outlines the established methodologies and presents comparative data for well-characterized adenosine analogs to serve as a framework for its evaluation.
Introduction to Adenosine Analogs in Cellular Research
Adenosine is a ubiquitous nucleoside that modulates numerous physiological processes by activating four G protein-coupled receptor subtypes: A1, A2A, A2B, and A3. These receptors are crucial targets in drug discovery for various conditions, including cardiovascular diseases, inflammation, and cancer.[1] Adenosine analogs, synthetic molecules that mimic the action of adenosine, are valuable tools in cellular studies to dissect signaling pathways and for therapeutic development.[2] The specificity of these analogs for the different adenosine receptor subtypes is a critical factor in their utility and potential for off-target effects.
"this compound" is identified as an adenosine analog, suggesting it may act as a smooth muscle vasodilator and potentially inhibit cancer progression, similar to other compounds in its class.[3] However, a comprehensive understanding of its cellular effects requires a detailed assessment of its binding affinity and functional activity at each adenosine receptor subtype.
Comparative Analysis of Adenosine Analogs
Table 1: Comparative Binding Affinity and Functional Activity of Selected Adenosine Analogs
| Compound | A1 Receptor (Ki, nM) | A2A Receptor (Ki, nM) | A3 Receptor (Ki, nM) | A1 Agonist (IC50, µM) | A2A Agonist (EC50, µM) | Reference |
| Clofarabine (B1669196) | 2,800 | 18,000 | 10,000 | 3.1 | Partial agonist | [3] |
| Cladribine (B1669150) | 6,300 | 20,000 | > 100,000 | 30 | Partial agonist | [3] |
| Fludarabine (B1672870) | 13,000 | > 100,000 | > 100,000 | 30 | Not active | [3] |
Note: Lower Ki, IC50, and EC50 values indicate higher affinity/potency.
Clofarabine, cladribine, and fludarabine demonstrate a higher affinity for the A1 adenosine receptor compared to other subtypes.[3] Clofarabine also shows some affinity for the A3 receptor.[3] In functional assays, all three compounds act as agonists at the A1 receptor, leading to the inhibition of adenylyl cyclase.[3] At the A2A receptor, clofarabine and cladribine act as partial agonists.[3]
Experimental Protocols for Assessing Specificity
To determine the specificity of "this compound," a series of standardized in vitro assays should be performed. These assays quantify the binding affinity and functional response at each of the four adenosine receptor subtypes.
These assays determine the affinity (Ki) of a compound for a specific receptor by measuring its ability to displace a radiolabeled ligand that is known to bind to the receptor with high affinity.
Protocol: Adenosine A1 Receptor Radioligand Binding Assay
-
Cell Culture and Membrane Preparation:
-
Culture HEK293 cells stably expressing the human A1 adenosine receptor.
-
Harvest the cells and homogenize them in a lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate to pellet the cell membranes. Resuspend the membrane pellet in an assay buffer.
-
-
Binding Reaction:
-
In a 96-well plate, add the cell membrane preparation, a specific radioligand for the A1 receptor (e.g., [3H]DPCPX), and varying concentrations of "this compound" or a reference compound.
-
Incubate the plate to allow the binding reaction to reach equilibrium.
-
-
Separation and Detection:
-
Rapidly filter the contents of each well through a glass fiber filter to separate the bound from the free radioligand.
-
Wash the filters to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Calculate the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand).
-
Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.
-
Functional assays measure the cellular response to receptor activation. For adenosine receptors, this often involves measuring changes in intracellular cyclic AMP (cAMP) levels. A1 and A3 receptors typically couple to Gi proteins, which inhibit adenylyl cyclase and decrease cAMP levels. A2A and A2B receptors couple to Gs proteins, which stimulate adenylyl cyclase and increase cAMP levels.
Protocol: Adenosine A2A Receptor cAMP Accumulation Assay
-
Cell Culture:
-
Culture HEK293 cells stably expressing the human A2A adenosine receptor in a 96-well plate.[4]
-
-
Cell Stimulation:
-
cAMP Measurement:
-
Data Analysis:
-
Plot the cAMP concentration against the logarithm of the agonist concentration.
-
Determine the EC50 value, which is the concentration of the agonist that produces 50% of the maximal response.
-
Visualizing Cellular Mechanisms
To better understand the cellular processes involved, the following diagrams illustrate the key signaling pathways and a general experimental workflow.
Caption: Adenosine Receptor Signaling Pathways.
Caption: Experimental Workflow for Specificity Profiling.
Conclusion and Future Directions
The comprehensive assessment of "this compound" requires rigorous experimental evaluation to determine its binding affinity and functional activity at all four adenosine receptor subtypes. The protocols and comparative data presented in this guide provide a robust framework for such an investigation. By performing these studies, researchers can elucidate the specific cellular targets of "this compound," which is essential for its validation as a specific molecular probe and for any further therapeutic development. Future studies should aim to generate a complete pharmacological profile for this compound, enabling a direct and quantitative comparison with other adenosine analogs.
References
- 1. Adenosine: Synthetic Methods of Its Derivatives and Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent developments in adenosine receptor ligands and their potential as novel drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Synthesis of 2-Substituted Adenosine Triphosphate Derivatives and their use in Enzymatic Synthesis and Postsynthetic Labelling of RNA - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to 2-Diethoxymethyl Adenosine and Other Modified Nucleosides in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of modified nucleosides, with a focus on 2-substituted adenosine (B11128) analogs. While specific experimental data for "2-Diethoxymethyl adenosine" is not extensively available in public literature, this document establishes a framework for its evaluation. It compares its structural class to other well-characterized adenosine derivatives and provides detailed experimental protocols essential for its characterization. Modified nucleosides are synthetic analogs of natural nucleosides and are pivotal in the development of therapeutic agents, particularly in antiviral and anticancer applications[1][2]. These molecules can mimic natural nucleosides, allowing them to be incorporated into DNA or RNA, which can inhibit viral replication or cell proliferation[3][4].
Chemical modifications to the nucleoside structure, whether on the sugar moiety or the nucleobase, can significantly enhance pharmacological properties, including improved stability, better cell permeability, and increased target specificity[4][5]. Adenosine analogs, in particular, have been a fertile ground for drug discovery, targeting adenosine receptors or acting as substrates for enzymes involved in nucleic acid synthesis[6][7].
Comparative Analysis of 2-Substituted Adenosine Analogs
Modifications at the 2-position of the adenine (B156593) base have been a key strategy in developing selective agonists and antagonists for adenosine receptor subtypes (A1, A2A, A2B, A3)[7]. The introduction of different functional groups at this position influences the compound's affinity and efficacy at these receptors. While "this compound" is classified as an adenosine analog with potential as a vasodilator and anticancer agent, its specific performance metrics are not widely published[8][9].
The table below summarizes experimental data for several representative 2-substituted adenosine analogs to provide a baseline for comparison. The performance of "this compound" would be evaluated against these and other analogs using the protocols detailed later in this guide.
Table 1: Comparative Performance of Selected 2-Substituted Adenosine Analogs
| Compound | Modification at 2-Position | Target Receptor(s) | Affinity (Ki, nM) | Efficacy / Potency (IC50/EC50, nM) | Primary Application / Finding | Reference |
| 2-Chloroadenosine | Chloro (-Cl) | A1, A2A, A3 | A1: ~7, A3: ~35 | Potent A1 and A3 agonist | Widely used research tool for studying adenosine receptor function. | [7] |
| CGS-21680 | -NH-CH₂-CH₂-C₆H₄-COOH | A2A | A2A: ~15-22 | Potent and selective A2A agonist | Pharmacological tool for studying A2A receptor-mediated effects. | [7][10] |
| 2-(Hex-1-ynyl)adenosine | Alkyne (-C≡C-(CH₂)₃CH₃) | A1, A2A, A3 | Varies with N6-substitution | High affinity for A3 receptors | A3 receptor agonist development. | [6][11] |
| 2-Phenylethyloxy-adenosine | Ether (-O-CH₂-CH₂-C₆H₅) | A2A, A3 | A2A: ~54, A3: ~11 | Mixed A2A/A3 agonist | Exploration of A2A/A3 receptor pharmacology. | [10] |
| 2-Amino-adenosine | Amino (-NH₂) | A1, A2A | A1: ~50, A2A: ~140 | Agonist activity | Demonstrates tolerance for polar groups at the 2-position. | [12] |
| This compound | Acetal (-CH(OCH₂CH₃)₂) | Not specified | Data not available | Data not available | Research chemical, potential vasodilator and anticancer agent. | [8][9] |
Signaling Pathways and Mechanism of Action
Adenosine analogs primarily exert their effects by interacting with four G-protein-coupled adenosine receptor subtypes: A1, A2A, A2B, and A3[13]. The A1 and A3 receptors typically couple to Gi proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels[7]. Conversely, the A2A and A2B receptors couple to Gs proteins, which stimulate adenylyl cyclase and increase cAMP levels[7][14]. These signaling cascades modulate numerous physiological processes, including vasodilation, neurotransmission, and inflammation[13][15].
Caption: Adenosine Receptor Signaling Pathways.
Experimental Protocols
To characterize "this compound" and compare it to other modified nucleosides, a series of standardized biochemical and cellular assays are required. The following sections provide detailed methodologies for key experiments.
Protocol 1: Radioligand Receptor Binding Assay
This protocol determines the affinity (Ki) of a test compound for a specific adenosine receptor subtype by measuring its ability to compete with a known radiolabeled ligand.
Methodology:
-
Membrane Preparation:
-
Culture Chinese Hamster Ovary (CHO) cells stably expressing the human adenosine receptor subtype of interest (e.g., A1, A2A, A3).
-
Harvest cells and homogenize in ice-cold buffer (50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at 500 x g for 10 minutes at 4°C to remove nuclei.
-
Centrifuge the supernatant at 40,000 x g for 30 minutes at 4°C to pellet the cell membranes.
-
Resuspend the membrane pellet in fresh buffer and determine the protein concentration using a Bradford or BCA assay.
-
-
Binding Assay:
-
In a 96-well plate, combine the cell membranes (20-40 µg protein), a specific radioligand (e.g., [³H]CGS-21680 for A2A receptors), and varying concentrations of the test compound ("this compound").
-
For non-specific binding determination, add a high concentration of a known unlabeled agonist or antagonist.
-
Incubate the mixture for 60-120 minutes at room temperature.
-
-
Separation and Counting:
-
Rapidly filter the incubation mixture through a glass fiber filter (e.g., Whatman GF/B) using a cell harvester to separate bound from free radioligand.
-
Wash the filters three times with ice-cold buffer.
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (concentration of test compound that inhibits 50% of specific binding) using non-linear regression analysis.
-
Calculate the affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Caption: General Workflow for Radioligand Binding Assay.
Protocol 2: cAMP Functional Assay
This assay measures the functional activity of a compound by quantifying its effect on intracellular cAMP levels, thereby determining if it acts as an agonist or antagonist.
Methodology:
-
Cell Preparation:
-
Seed CHO cells expressing the target adenosine receptor in a 96-well plate and grow to near confluency.
-
Wash the cells with serum-free medium and pre-incubate with a phosphodiesterase inhibitor (e.g., 50 µM rolipram) for 20 minutes to prevent cAMP degradation.
-
-
Compound Treatment (Agonist Mode):
-
Add varying concentrations of the test compound ("this compound") to the cells.
-
Incubate for 15-30 minutes at 37°C. For Gi-coupled receptors (A1, A3), add a stimulant like forskolin (B1673556) (10 µM) to induce cAMP production, which the agonist will then inhibit.
-
-
Compound Treatment (Antagonist Mode):
-
Pre-incubate cells with varying concentrations of the test compound for 15 minutes.
-
Add a known agonist for the target receptor at its EC50 concentration.
-
Incubate for an additional 15-30 minutes at 37°C.
-
-
Cell Lysis and cAMP Quantification:
-
Lyse the cells using the lysis buffer provided in a commercial cAMP detection kit.
-
Measure the intracellular cAMP concentration using a competitive immunoassay format, such as HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA, following the manufacturer's instructions.
-
-
Data Analysis:
-
For agonist activity, plot the cAMP levels against the log of the compound concentration to determine the EC50 (potency) and Emax (efficacy).
-
For antagonist activity, plot the inhibition of the agonist response against the log of the compound concentration to determine the IC50.
-
Protocol 3: Analysis of Modified Nucleosides by LC-MS
This protocol provides a general workflow for the sensitive detection and quantification of modified nucleosides from biological samples, which is crucial for metabolism and pharmacokinetic studies.[16][17].
Methodology:
-
RNA Isolation:
-
Isolate total RNA from cells or tissues using a standard method like phenol-chloroform extraction or a commercial kit.
-
-
RNA Hydrolysis:
-
Purify the RNA of interest.
-
Enzymatically hydrolyze the purified RNA into its constituent nucleosides using a mixture of nucleases (e.g., nuclease P1) and phosphatases (e.g., bacterial alkaline phosphatase).
-
-
Sample Preparation:
-
LC-MS/MS Analysis:
-
Inject the prepared sample into a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.
-
Separate the nucleosides using a suitable chromatography column (e.g., C18).
-
Detect and quantify the nucleosides using the mass spectrometer, typically in multiple reaction monitoring (MRM) mode for high sensitivity and specificity.
-
-
Data Analysis:
-
Generate calibration curves using known concentrations of nucleoside standards.
-
Quantify the amount of the modified nucleoside in the sample by comparing its peak area to that of the internal standard and the calibration curve.
-
Caption: Workflow for Modified Nucleoside Analysis by LC-MS.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Nucleobase-modified nucleosides and nucleotides: Applications in biochemistry, synthetic biology, and drug discovery [frontiersin.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Discussion on Modified Nucleosides [bldpharm.com]
- 5. 4'-Modified Nucleosides for Antiviral Drug Discovery: Achievements and Perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Adenosine: Synthetic Methods of Its Derivatives and Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent developments in adenosine receptor ligands and their potential as novel drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. 2-Substituted adenosine derivatives: affinity and efficacy at four subtypes of human adenosine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis of di- and tri-substituted adenosine derivatives and their affinities at human adenosine receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Adenosine and adenosine analogues are more toxic to chronic lymphocytic leukemia than to normal lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Adenosine - Wikipedia [en.wikipedia.org]
- 14. CV Pharmacology | Adenosine [cvpharmacology.com]
- 15. pfizermedical.com [pfizermedical.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Pitfalls in RNA Modification Quantification Using Nucleoside Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Metabolic RNA Labeling: Validating the Incorporation of Novel Nucleoside Analogs
For researchers, scientists, and drug development professionals, tracking the dynamics of RNA synthesis and degradation is fundamental to understanding gene regulation and cellular processes. Metabolic labeling of RNA with modified nucleoside analogs has become a cornerstone of these investigations. This guide provides an objective comparison of established RNA labeling techniques with a hypothetical method involving "2-Diethoxymethyl adenosine (B11128)," offering insights into their respective principles, performance, and the experimental data required for validation.
Introduction to Metabolic RNA Labeling
Metabolic RNA labeling involves introducing a modified nucleoside analog into cell culture or an organism. This analog is taken up by cells, converted into its triphosphate form by cellular machinery, and subsequently incorporated into newly transcribed RNA by RNA polymerases. The unique chemical handle on the analog then allows for the specific detection and isolation of this nascent RNA population. The choice of the nucleoside analog and its corresponding detection method is critical and depends on the specific biological question, the experimental system, and the downstream application.
Comparative Analysis of RNA Labeling Analogs
This section compares the well-established 4-thiouridine (B1664626) (4sU) and 5-ethynyluridine (B57126) (EU) labeling methods with the hypothetical use of 2-Diethoxymethyl adenosine.
| Feature | This compound (Hypothetical) | 4-Thiouridine (4sU) | 5-Ethynyluridine (EU) |
| Modification | Diethoxymethyl group at the 2-position of adenosine. | Thiol group at the 4-position of uridine. | Ethynyl (B1212043) group at the 5-position of uridine. |
| Detection Principle | Acid-catalyzed hydrolysis of the acetal (B89532) to a reactive aldehyde, followed by chemical ligation with an aldehyde-reactive probe. | Thiol-specific biotinylation or alkylation leading to T-to-C mutations during reverse transcription. | Copper(I)-catalyzed or strain-promoted azide-alkyne cycloaddition ("click chemistry") with an azide-containing probe. |
| Bioorthogonality | Moderate; potential for cross-reactivity of the generated aldehyde with cellular components. | High; the thiol group is relatively unique in its reactivity profile for specific biotinylation. | Very high; the ethynyl and azide (B81097) groups are abiotic and react specifically with each other. |
| Downstream Applications | Affinity purification, fluorescence imaging (after tagging). | Affinity purification (4sU-seq), sequencing with nucleotide conversion (SLAM-seq, TUC-seq, TimeLapse-seq).[1][2] | Affinity purification, fluorescence imaging, proteomics (RNA-protein crosslinking). |
| Advantages | Potentially offers an alternative chemical handle. The acid-lability could be exploited for controlled release or detection. | Well-established with numerous protocols and commercial kits. Enables nucleotide conversion-based sequencing for high-resolution temporal studies.[1][2] | Highly specific and efficient "click" reaction. Versatile for a wide range of applications, including in vivo imaging. |
| Disadvantages | Not a commonly used or documented method. The required acidic conditions for detection could damage the RNA. The reactivity of the resulting aldehyde could lead to non-specific labeling. | Biotinylation can be harsh on RNA. Nucleotide conversion methods have specific bioinformatic requirements. | Copper catalyst used in CuAAC can be toxic to cells, though copper-free alternatives exist. |
Experimental Protocols
Protocol 1: Hypothetical Validation of this compound Incorporation
This protocol outlines a plausible, though not established, method for validating the incorporation of this compound into cellular RNA.
1. Metabolic Labeling:
- Culture cells to mid-log phase.
- Add this compound to the culture medium at a final concentration of 100-500 µM.
- Incubate for a desired period (e.g., 1-24 hours) to allow for incorporation into nascent RNA.
2. RNA Isolation:
- Harvest the cells and isolate total RNA using a standard method (e.g., TRIzol extraction followed by isopropanol (B130326) precipitation).
3. Acid Hydrolysis and Aldehyde Tagging:
- Resuspend the isolated RNA in a mildly acidic buffer (e.g., sodium acetate, pH 4.5-5.0).
- Incubate at a controlled temperature (e.g., 37°C) for a defined period to hydrolyze the diethoxymethyl group to an aldehyde.
- Neutralize the reaction.
- Add an aldehyde-reactive probe, such as a biotin (B1667282) or fluorophore conjugate of hydroxylamine (B1172632) or a hydrazine, to tag the aldehyde-modified RNA.
4. Detection and Quantification:
- Dot Blot Analysis: Spot the tagged RNA onto a nitrocellulose membrane, crosslink, and detect the biotin or fluorophore using streptavidin-HRP or fluorescence imaging, respectively.
- Affinity Purification: Use streptavidin-coated beads to pull down the biotin-tagged RNA. Elute the RNA and quantify using a NanoDrop or Qubit.
- RT-qPCR: Perform reverse transcription followed by quantitative PCR on the affinity-purified RNA to assess the incorporation into specific transcripts.
Protocol 2: 4sU-Based Metabolic Labeling and Biotinylation
This is a well-established protocol for the enrichment of newly transcribed RNA.
1. Metabolic Labeling:
- Culture cells and add 4-thiouridine (4sU) to the medium at a final concentration of 100 µM.
- Incubate for the desired labeling period.
2. RNA Isolation:
- Isolate total RNA as described in Protocol 1.
3. Biotinylation of 4sU-labeled RNA:
- Resuspend total RNA in a suitable buffer.
- Add a biotinylating agent that is reactive towards thiol groups, such as HPDP-Biotin.
- Incubate in the dark at room temperature to allow for the biotinylation reaction.
- Remove excess, unreacted HPDP-Biotin by chloroform/isoamyl alcohol extraction.
4. Affinity Purification:
- Incubate the biotinylated RNA with streptavidin-coated magnetic beads to capture the newly transcribed RNA.
- Wash the beads to remove non-specifically bound, unlabeled RNA.
- Elute the 4sU-labeled RNA from the beads using a reducing agent like DTT.
Protocol 3: EU-Based Metabolic Labeling and Click Chemistry
This protocol is widely used for its high specificity and versatility.
1. Metabolic Labeling:
- Culture cells and add 5-ethynyluridine (EU) to the medium at a final concentration of 100-200 µM.
- Incubate for the desired labeling period.
2. RNA Isolation:
- Isolate total RNA as described in Protocol 1.
3. Click Reaction:
- Prepare a "click" reaction cocktail containing a copper(I) catalyst (e.g., copper(II) sulfate (B86663) with a reducing agent like sodium ascorbate), a copper-chelating ligand (e.g., TBTA), and an azide-functionalized probe (e.g., Azide-Biotin or a fluorescent azide).
- Add the cocktail to the EU-labeled RNA and incubate at room temperature.
- Purify the RNA to remove the click chemistry reagents.
4. Downstream Analysis:
- Proceed with affinity purification (if biotinylated) or fluorescence detection as required.
Visualizing Workflows and Pathways
Caption: A generalized workflow for metabolic RNA labeling and detection.
Caption: Decision tree for selecting an RNA labeling method.
Conclusion
The validation of any new metabolic labeling reagent, such as the hypothetical this compound, requires a rigorous comparison against established methods. While the chemical principle of using an acid-labile acetal group is plausible, its efficiency, specificity, and potential for RNA damage must be thoroughly investigated. For most applications, 4-thiouridine and 5-ethynyluridine remain the gold standards due to their well-characterized incorporation, high-efficiency detection chemistries, and a wealth of supporting literature.[1][2] This guide provides the foundational information for researchers to make informed decisions when designing experiments to probe the dynamic world of the transcriptome.
References
A Researcher's Guide to Characterizing 2-Diethoxymethyl Adenosine: Essential Control Experiments and Comparative Analysis
For researchers, scientists, and drug development professionals investigating the novel adenosine (B11128) analog, "2-Diethoxymethyl adenosine," this guide provides a comprehensive framework for its characterization. Due to the absence of published experimental data on this specific compound, this guide outlines the essential control experiments necessary to elucidate its mechanism of action and compares it to well-characterized adenosine analogs. Adherence to these protocols will enable a robust evaluation of its potential as a pharmacological tool or therapeutic agent.
Introduction to this compound and the Adenosinergic System
"this compound" is classified as an adenosine analog.[1] Adenosine is a ubiquitous nucleoside that plays a critical role in cellular signaling by activating four subtypes of G-protein coupled receptors (GPCRs): A1, A2A, A2B, and A3. These receptors are involved in a myriad of physiological processes, making adenosine analogs promising candidates for therapeutic development. The substitution at the 2-position of the purine (B94841) ring, as in "this compound," can significantly influence the compound's affinity and selectivity for these receptor subtypes.
The primary mechanism of action for adenosine analogs involves binding to these receptors, which in turn modulates the activity of adenylyl cyclase and intracellular levels of cyclic adenosine monophosphate (cAMP). A1 and A3 receptor activation typically leads to a decrease in cAMP, while A2A and A2B receptor activation results in an increase in cAMP.
Comparative Analysis with Established Adenosine Analogs
To ascertain the unique properties of "this compound," its performance should be benchmarked against known adenosine receptor agonists. The following table summarizes key data for commonly used analogs. Researchers should aim to generate equivalent data for "this compound."
| Compound | Receptor Target(s) | Reported EC50/Ki Values | Primary Cellular Effect(s) |
| Adenosine | A1, A2A, A2B, A3 | Ki: ~60 nM (A1), ~90 nM (A2A), ~15 µM (A2B), ~300 nM (A3) | Vasodilation, anti-inflammatory, neurotransmission modulation |
| NECA (5'-N-Ethylcarboxamidoadenosine) | Non-selective agonist | Ki: ~14 nM (A1), ~20 nM (A2A), ~620 nM (A2B), ~25 nM (A3) | Potent, non-selective activation of all adenosine receptors |
| CCPA (2-Chloro-N6-cyclopentyladenosine) | A1 selective agonist | Ki: ~1.5 nM (A1) | Cardioprotective effects, inhibition of neurotransmitter release |
| CGS-21680 | A2A selective agonist | Ki: ~27 nM (A2A) | Vasodilation, anti-inflammatory, neuroprotection |
| BAY 60-6583 | A2B selective agonist | EC50: ~8 nM | Pro-inflammatory effects in some tissues, vasodilation |
| IB-MECA (N6-(3-Iodobenzyl)adenosine-5'-N-methyluronamide) | A3 selective agonist | Ki: ~1 nM (A3) | Cytoprotection, modulation of inflammation and cancer cell growth |
| This compound | To be determined | To be determined | To be determined |
Essential Experimental Protocols and Controls
To characterize "this compound," a series of well-controlled experiments are mandatory. These will determine its receptor binding profile, functional activity, and specificity.
Receptor Binding Assays
These assays are crucial for determining the affinity of "this compound" for each of the four adenosine receptor subtypes.
Methodology: Competitive Radioligand Binding Assay
-
Cell Culture and Membrane Preparation: Culture cell lines stably expressing a single human adenosine receptor subtype (A1, A2A, A2B, or A3). Harvest the cells and prepare a crude membrane fraction by homogenization and centrifugation.
-
Assay Buffer: Prepare a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 5 mM MgCl2).
-
Incubation: In a 96-well plate, combine the cell membranes, a known concentration of a high-affinity radioligand specific for the receptor subtype being tested (e.g., [3H]CCPA for A1, [3H]CGS-21680 for A2A, [3H]DPCPX for A1/A2B, or [125I]AB-MECA for A3), and varying concentrations of "this compound" or a known competitor (positive control).
-
Equilibrium: Incubate the mixture at room temperature for a specified time (e.g., 60-120 minutes) to allow binding to reach equilibrium.
-
Harvesting: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold assay buffer.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the competitor. Fit the data to a one-site competition model to determine the inhibitory constant (Ki) of "this compound."
Control Experiments for Receptor Binding Assays:
-
Positive Controls: Use known selective and non-selective adenosine receptor agonists and antagonists (e.g., NECA, CCPA, CGS-21680, DPCPX, ZM241385) as competitors to validate the assay.
-
Negative Control (Vehicle): Run parallel experiments with the vehicle used to dissolve "this compound" to ensure it has no effect on radioligand binding.
-
Non-specific Binding: Determine non-specific binding by including a high concentration of a non-labeled agonist (e.g., 10 µM NECA) in some wells.
Functional Assays: cAMP Measurement
These assays determine whether "this compound" acts as an agonist or antagonist at adenosine receptors and its potency.
Methodology: cAMP Immunoassay (e.g., HTRF or ELISA)
-
Cell Culture: Plate cells expressing the adenosine receptor subtype of interest in a 96-well plate.
-
Pre-treatment: Pre-incubate the cells with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Stimulation: Add varying concentrations of "this compound" or a known agonist (positive control) to the wells. For antagonist testing, pre-incubate the cells with "this compound" before adding a known agonist.
-
Lysis: After a defined incubation period (e.g., 30 minutes), lyse the cells to release intracellular cAMP.
-
cAMP Detection: Perform a competitive immunoassay using a cAMP-d2 conjugate and a cryptate-labeled anti-cAMP antibody (for HTRF) or a similar ELISA-based detection method.
-
Data Analysis: For agonist activity, plot the cAMP concentration against the log concentration of "this compound" to determine the EC50 value. For antagonist activity, perform a Schild analysis to determine the pA2 value.
Control Experiments for Functional Assays:
-
Positive Agonist Controls: Use known agonists for each receptor subtype (e.g., CCPA for A1, CGS-21680 for A2A) to establish the maximum and minimum cAMP response.
-
Positive Antagonist Controls: Use known antagonists (e.g., DPCPX for A1, ZM241385 for A2A) to demonstrate blockade of agonist-induced cAMP changes.
-
Vehicle Control: Treat cells with the vehicle alone to establish the basal cAMP level.
-
Forskolin (B1673556) Stimulation: For Gi-coupled receptors (A1 and A3), stimulate adenylyl cyclase with forskolin to induce a measurable cAMP level that can then be inhibited by the agonist.
Visualizing Experimental Workflows and Signaling Pathways
To aid in the conceptualization of these experiments, the following diagrams illustrate the key workflows and signaling cascades.
Caption: Workflow for characterizing this compound.
Caption: G-protein signaling pathways for adenosine receptors.
By systematically applying these controlled experimental protocols and comparing the resulting data with established adenosine analogs, researchers can effectively define the pharmacological profile of "this compound." This foundational knowledge is indispensable for any further investigation into its biological effects and potential therapeutic applications.
References
Safety Operating Guide
Navigating the Safe Disposal of 2-Diethoxymethyl Adenosine: A Comprehensive Guide
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of 2-Diethoxymethyl adenosine (B11128), an analog of adenosine, ensuring compliance with general laboratory safety protocols and hazardous waste regulations.
Core Safety and Disposal Parameters
To ensure safe handling and disposal, it is crucial to be aware of the physical and chemical properties of the compound and the general precautions for chemical waste. The following table summarizes key information, compiled from safety data sheets of analogous compounds and general chemical waste guidelines.
| Parameter | Guideline | Citation |
| Chemical State | Solid | [1] |
| Recommended Personal Protective Equipment (PPE) | NIOSH approved respirator, safety glasses, chemical-resistant gloves, lab coat. | [2] |
| Storage | Keep container tightly closed in a cool, well-ventilated place. | [1] |
| Spill Response | Avoid raising dust. Contain spill and collect into a chemical waste container for disposal. Provide adequate ventilation. | [2] |
| Incompatible Materials | Oxidizing agents. | [3] |
| Disposal Method | Treat as hazardous chemical waste. Do not dispose of in regular trash or down the sewer system. | [4][5] |
Step-by-Step Disposal Protocol
The disposal of 2-Diethoxymethyl adenosine must be handled as hazardous chemical waste. Adherence to your institution's Environmental Health and Safety (EHS) guidelines is paramount. The following steps outline a general procedure for proper disposal.
-
Initial Assessment and Waste Classification :
-
Container Selection and Preparation :
-
Select a container that is compatible with the chemical. Plastic bottles are often preferred over glass for hazardous waste when compatibility is not an issue.[4]
-
The container must have a leak-proof, screw-on cap.[8] Corks and parafilm are not acceptable closures.[8]
-
Ensure the container is clean and in good condition with no leaks or rust.[7]
-
-
Waste Accumulation and Labeling :
-
As soon as the first of the waste is added to the container, it must be labeled as "Hazardous Waste".[6]
-
The label must include the full chemical name ("this compound"), the quantity of waste, the date of waste generation, the place of origin (department and room number), and the Principal Investigator's name and contact number.[4] Abbreviations and chemical formulas are not permitted in place of the full name.[4]
-
Mark the appropriate hazard pictograms on the label.[4]
-
-
Storage of Chemical Waste :
-
Store the hazardous waste container in a designated, secure area.[8]
-
Utilize secondary containment, such as a lab tray, to capture any potential spills or leaks. The secondary container must be chemically compatible and able to hold 110% of the volume of the primary container.[8]
-
Segregate incompatible wastes, such as acids and bases.[8]
-
Keep the waste container closed except when adding waste.[8]
-
-
Request for Disposal :
-
Complete a Hazardous Waste Information Form as required by your institution's EHS office.[4] This form will require a complete list of all chemicals in the waste container.[4]
-
Submit the completed form to your EHS department to schedule a waste collection.[4]
-
Be aware of accumulation time and quantity limits. Hazardous waste must typically be collected within 90 days of the start of accumulation, and there may be limits on the total volume that can be stored.[8]
-
-
Disposal of Empty Containers :
-
A container that has held this compound should be triple-rinsed with an appropriate solvent capable of removing the chemical residue.[7]
-
The rinsate must be collected and disposed of as hazardous waste.[7]
-
After triple-rinsing and air drying, deface the original label, and the container may then be disposed of in the regular trash.[6]
-
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. lobachemie.com [lobachemie.com]
- 2. bio.vu.nl [bio.vu.nl]
- 3. fishersci.com [fishersci.com]
- 4. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 5. acs.org [acs.org]
- 6. vumc.org [vumc.org]
- 7. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 8. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
Essential Safety and Operational Guide for Handling 2-Diethoxymethyl Adenosine
I. Hazard Identification and Personal Protective Equipment (PPE)
Given that 2-Diethoxymethyl adenosine (B11128) is an adenosine analog, it should be handled with care, assuming potential hazards similar to related compounds until specific toxicity data is available. The primary routes of exposure are inhalation, ingestion, and skin/eye contact.
Recommended Personal Protective Equipment (PPE)
A comprehensive PPE strategy is essential to minimize exposure. The following table summarizes the required PPE for handling 2-Diethoxymethyl adenosine.
| Protection Type | Required PPE | Specifications & Best Practices |
| Eye and Face Protection | Safety glasses with side shields or chemical splash goggles. | Must comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1] |
| Skin Protection | Chemical-resistant gloves (Nitrile, Neoprene, or Butyl rubber). | Select gloves based on the specific solvent being used. Regularly inspect gloves for signs of degradation or puncture. Change gloves frequently. |
| Laboratory coat. | Should be buttoned and have long sleeves. | |
| Respiratory Protection | NIOSH-approved respirator. | Required when handling the powder outside of a certified chemical fume hood or when there is a risk of aerosolization. A fit test is required before use. |
| Foot Protection | Closed-toe shoes. | Should be worn at all times in the laboratory. |
II. Step-by-Step Handling Procedures
Adherence to a strict operational plan is critical to ensure safety during the handling of this compound.
A. Pre-Operational Checks
-
Verify Equipment: Ensure a certified chemical fume hood is available and functioning correctly.
-
Gather Materials: Assemble all necessary equipment, including PPE, weighing paper, spatulas, and appropriate solvent.
-
Review Protocol: Read and understand the entire experimental protocol before beginning.
-
Don PPE: Put on all required personal protective equipment as outlined in the table above.
B. Handling the Compound
-
Weighing:
-
Perform all weighing operations within a chemical fume hood to minimize inhalation of the powder.
-
Use a dedicated, clean spatula for transferring the compound.
-
Close the container tightly after use.
-
-
Dissolving:
-
If preparing a solution, add the this compound powder to the solvent slowly to avoid splashing.
-
Ensure the vessel is appropriately sized and labeled.
-
-
General Practices:
C. Post-Handling Procedures
-
Decontamination: Wipe down the work surface in the fume hood and any equipment used with an appropriate cleaning agent.
-
Doff PPE: Remove PPE in the correct order to avoid cross-contamination (gloves first, then lab coat, then eye protection).
-
Hand Washing: Wash hands again thoroughly with soap and water.
Visualizing the Safe Handling Workflow
The following diagram illustrates the step-by-step process for safely handling this compound.
Caption: This workflow diagram outlines the essential steps for safely handling this compound, from preparation to post-handling procedures.
III. Disposal Plan
Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
Step-by-Step Disposal Procedures
-
Solid Waste:
-
Collect all solid waste, including unused compound and contaminated items (e.g., weighing paper, gloves, bench paper), in a designated, sealed, and clearly labeled hazardous waste container.
-
The label should include "Hazardous Waste," the chemical name ("this compound"), and the associated hazards (e.g., "Toxic," "Irritant").
-
-
Liquid Waste:
-
Collect all liquid waste containing this compound in a separate, sealed, and labeled hazardous waste container.
-
Do not mix with other incompatible waste streams. The label should include the chemical name and concentration.
-
-
Container Disposal:
-
Empty containers should be triple-rinsed with a suitable solvent. The rinsate should be collected as hazardous liquid waste.
-
After rinsing, the container can be disposed of according to institutional guidelines.
-
-
Waste Pickup:
-
Store hazardous waste in a designated satellite accumulation area.
-
Arrange for pickup by your institution's Environmental Health and Safety (EHS) department.
-
Logical Relationship of Essential Safety Information
The following diagram illustrates the interconnectedness of the key safety components for handling this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
